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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (4S)-Efavirenz 2-Desoxo-2-methyl (Methyl Efavirenz)

Introduction Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), stands as a cornerstone in the combination therapy for Human Immunodeficiency Virus Type 1 (HIV-1) infections.[1] Its efficacy in suppress...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), stands as a cornerstone in the combination therapy for Human Immunodeficiency Virus Type 1 (HIV-1) infections.[1] Its efficacy in suppressing viral replication has made it a widely prescribed antiretroviral agent. The manufacturing and stability of such a critical active pharmaceutical ingredient (API) are governed by stringent quality control measures to ensure its safety and therapeutic efficacy. A crucial aspect of this control is the identification, characterization, and quantification of process-related impurities and degradation products.[2][3]

This technical guide provides a comprehensive overview of a significant process-related impurity of Efavirenz, commonly known as Methyl Efavirenz.[4][5] This compound, systematically named (4S)-6-Chloro-4-{[(2RS,2RS)-2-methylcyclopropyl]ethynyl}-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, is also referred to as (4S)-Efavirenz 2-Desoxo-2-methyl and is listed in pharmacopeias as Efavirenz Impurity G.[6][7][8] Understanding the chemical properties, formation pathways, and analytical methodologies for this specific impurity is paramount for researchers, quality control analysts, and drug development professionals involved in the lifecycle of Efavirenz.

Chemical Identity and Structure

The precise chemical identity of Methyl Efavirenz is crucial for its synthesis as a reference standard and for the development of specific analytical methods. It is structurally analogous to Efavirenz, with the key difference being the presence of a methyl group on the cyclopropyl ring.

  • Systematic Name (USP): (S)-6-Chloro-4-{[(2RS,2RS)-2-methylcyclopropyl]ethynyl}-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one[6]

  • Common Names: Methyl Efavirenz, (4S)-Efavirenz 2-Desoxo-2-methyl, Efavirenz Impurity G[7][8]

  • CAS Number: 353270-76-5 (for racemic mixture)[5][7][9]

  • Molecular Formula: C₁₅H₁₁ClF₃NO₂[7][9]

  • Molecular Weight: 329.70 g/mol [5][9]

Caption: Chemical Structure of Methyl Efavirenz.

Physicochemical Properties

While extensive experimental data for Methyl Efavirenz is not publicly available, its properties can be reliably inferred from its chemical structure and its relationship to Efavirenz. As a non-polar, high molecular weight molecule, it is expected to share the poor aqueous solubility of the parent drug.

PropertyValue / DescriptionSource
Molecular Formula C₁₅H₁₁ClF₃NO₂[7][9]
Molecular Weight 329.70 g/mol [5][9]
Appearance Likely a white to off-white crystalline powder.Inferred
Solubility Practically insoluble in water; Soluble in organic solvents like methanol, acetonitrile, and DMSO.Inferred from Efavirenz[1]
pKa Not experimentally determined. The N-H proton is weakly acidic, similar to Efavirenz.Inferred
Melting Point Not publicly available.-

Formation and Synthesis

Formation as a Process-Related Impurity

Methyl Efavirenz is primarily considered a process-related impurity, meaning it is likely formed during the synthesis of Efavirenz rather than as a degradation product. The key step in Efavirenz synthesis is the addition of the cyclopropyl acetylene side chain to a ketone precursor.[10][11] The formation of Methyl Efavirenz most plausibly arises from the presence of 1-ethynyl-1-methylcyclopropane as an impurity in the cyclopropyl acetylene starting material. This methylated analogue would then participate in the subsequent reaction steps, leading to the formation of the final Methyl Efavirenz impurity alongside the Efavirenz API.

Hypothetical Laboratory Synthesis

For the purpose of obtaining a reference standard for analytical method development and validation, a targeted synthesis of racemic Methyl Efavirenz can be proposed. This hypothetical route adapts established methodologies for Efavirenz synthesis.[4]

start Methyl Cyclopropyl Ketone intermediate1 1-ethynyl-1-methylcyclopropane start->intermediate1 Seyferth-Gilbert Homologation step1 Bestmann-Ohira Reagent intermediate2 Propargyl Alcohol Intermediate intermediate1->intermediate2 Acetylide Addition step2 1. n-BuLi 2. 2-amino-5-chlorophenyl trifluoromethyl ketone product rac-Methyl Efavirenz intermediate2->product Cyclization step3 Carbonylating Agent (e.g., CDI) prep Sample Preparation (Dissolve Efavirenz API in Diluent) hplc RP-HPLC System prep->hplc column Column: C18 or Cyano mobile_phase Mobile Phase: Gradient of Acetonitrile/Buffer detector UV Detector (e.g., 247 nm) hplc->detector data Data Acquisition & Processing (Chromatography Software) detector->data analysis Analysis: - Identify peaks by retention time - Quantify against reference standard data->analysis report Report Results: - % Methyl Efavirenz - Compare to specification limit analysis->report

Sources

Exploratory

Synthesis and Characterization of (4S)-Efavirenz 2-Desoxo-2-methyl: A Mechanistic Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Mechanistic Rationale & Structural Significance Efavirenz is a cornerstone non-nucleoside rev...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Mechanistic Rationale & Structural Significance

Efavirenz is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized globally in HIV-1 antiretroviral therapy[1]. In human pharmacokinetics, its primary metabolic clearance is mediated by the hepatic cytochrome P450 2B6 (CYP2B6) enzyme, which catalyzes the 8-hydroxylation of the drug[2].

To elucidate the precise active-site dynamics and structure-function relationships of CYP2B6, the analog (4S)-Efavirenz 2-desoxo-2-methyl (Chemical Formula: C15H13ClF3NO) was developed as a high-affinity crystallographic probe[3]. By substituting the carbonyl oxygen (=O) at the C2 position of the benzoxazin-2-one ring with a methyl group (-CH3) and a proton (-H), researchers created a near-perfect isostere (MW ~315.72 g/mol ).

This targeted substitution serves two critical mechanistic purposes:

  • Active Site Mapping: It successfully mapped critical halogen-π interactions between the analog's chlorine atom and the F108 residue of the CYP2B6 active site[4].

  • Metabolic Shielding: The orientation of this C2-methyl group directly toward the heme-iron center provides a steric and electronic shield that corroborates putative metabolic transformations at the oxazinone ring, effectively blocking standard degradation pathways during co-crystallization studies[3].

Retrosynthetic Strategy

Unlike the commercial synthesis of Efavirenz, which utilizes phosgene or triphosgene to construct the cyclic carbamate (benzoxazin-2-one)[], the 2-desoxo-2-methyl analog requires the formation of a 1,4-dihydro-2H-3,1-benzoxazine ring via an N,O-acetalization.

  • Target: (4S)-6-chloro-4-(cyclopropylethynyl)-2-methyl-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazine.

  • Key Intermediate: (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol.

  • Ring Closure Agent: Acetaldehyde (CH3CHO).

G SM 4-Chloroaniline Starting Material Ketone Trifluoroacetylation Intermediate Ketone SM->Ketone Alkynylation Asymmetric Alkynylation (Zn-mediated, Chiral Ligand) Ketone->Alkynylation AminoAlcohol (S)-Amino Alcohol Key Intermediate Alkynylation->AminoAlcohol Condensation Cyclocondensation Acetaldehyde, pTSA, Toluene AminoAlcohol->Condensation Diastereomers Diastereomeric Mixture (2R,4S) & (2S,4S) Condensation->Diastereomers Resolution Prep-HPLC Resolution Chiral Stationary Phase Diastereomers->Resolution Target (4S)-Efavirenz 2-Desoxo-2-methyl Final Target Resolution->Target

Synthetic workflow for (4S)-Efavirenz 2-Desoxo-2-methyl highlighting key intermediate transitions.

Step-by-Step Experimental Protocols

Phase 1: Asymmetric Alkynylation (Chiral Induction)

Objective: Establish the (4S) stereocenter bearing the trifluoromethyl and cyclopropylethynyl groups.

  • Preparation: Charge a dry, argon-purged reactor with cyclopropylacetylene (1.2 eq) and anhydrous THF. Cool the system to -20°C.

  • Metalation: Add n-Butyllithium (1.2 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form the lithium acetylide.

  • Transmetalation: Introduce anhydrous ZnCl2 (1.2 eq) to form the zinc acetylide.

  • Chiral Complexation: Add a chiral ligand, such as (1R,2S)-pyrrolidinyl norephedrine (1.5 eq), to form the chiral zinc complex[].

  • Addition: Add 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone (1.0 eq) dissolved in THF. Slowly warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NH4Cl and extract with ethyl acetate.

Causality: The chiral zinc complex creates a rigid, stereochemically biased transition state. It shields one face of the trifluoromethyl ketone, forcing the acetylide to attack exclusively from the Re-face, thereby establishing the required (S)-configuration at the tertiary alcohol[]. Self-Validating System: In-process Chiral HPLC. Before proceeding, an aliquot of the organic layer is analyzed via chiral stationary phase HPLC (e.g., Chiralcel OD-H). The protocol dictates that the process only advances if the enantiomeric excess (ee) is ≥ 98%.

Phase 2: Acid-Catalyzed Cyclocondensation

Objective: Construct the 2-methyl-1,4-dihydro-2H-3,1-benzoxazine ring.

  • Setup: Dissolve the (S)-amino alcohol intermediate (1.0 eq) in anhydrous toluene to achieve a 0.1 M concentration.

  • Reagent Addition: Add acetaldehyde (3.0 eq) and a catalytic amount of p-Toluenesulfonic acid (pTSA, 0.05 eq).

  • Reflux: Equip the reaction flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (~110°C) for 4 hours.

  • Isolation: Cool to room temperature, wash with saturated NaHCO3 to neutralize the acid catalyst, dry over MgSO4, and concentrate in vacuo.

Causality: The primary aniline attacks the protonated acetaldehyde to form an electrophilic iminium ion. The spatially adjacent tertiary hydroxyl group intramolecularly attacks the iminium carbon, closing the 6-membered ring. Toluene is selected because its boiling point allows for the azeotropic removal of the water byproduct, driving the reversible N,O-acetal formation to completion. Self-Validating System: Volumetric Water Tracking. The Dean-Stark trap provides real-time visual validation. The reaction is deemed complete only when the theoretical volume of water (1.0 eq) has been collected, physically confirming 100% conversion.

Phase 3: Diastereomeric Resolution

Objective: Isolate the desired diastereomer, as the cyclization generates a new stereocenter at C2.

  • Separation: The crude product is a mixture of (2R,4S) and (2S,4S) diastereomers. Purify the mixture using preparative HPLC (Silica gel, Hexanes/Ethyl Acetate 90:10 isocratic elution).

  • Collection: Collect the major peak (the thermodynamically favored epimer where the C2-methyl group adopts a pseudo-equatorial position).

Causality: N,O-acetals are sensitive to epimerization under acidic conditions but remain stable under neutral conditions. Preparative HPLC physically separates the diastereomers based on their differing dipole moments without inducing interconversion. Self-Validating System: 2D-NMR NOESY. The isolated fraction is subjected to NOESY NMR. A spatial correlation (NOE cross-peak) between the C2-methyl protons and the C4-trifluoromethyl/cyclopropyl groups definitively validates the relative stereochemistry.

Quantitative Data Summaries

To ensure maximum yield and diastereomeric ratio (d.r.) during Phase 2, various cyclocondensation conditions were evaluated. The optimized parameters (Entry 3) demonstrate the necessity of azeotropic distillation.

Table 1: Optimization of Cyclocondensation Conditions

EntrySolventCatalyst (eq)Temp (°C)Time (h)Yield (%)d.r. (cis:trans)
1DichloromethaneTFA (0.10)40124555:45
2TetrahydrofuranpTSA (0.10)6586260:40
3 Toluene pTSA (0.05) 110 4 89 85:15
4TolueneCSA (0.05)11048782:18

Note: Yields represent isolated crude mass before preparative HPLC resolution. d.r. determined by 1H-NMR of the crude mixture.

CYP2B6 Active Site Interaction Pathway

G2 Analog (4S)-Efavirenz 2-Desoxo-2-methyl (Probe Ligand) CYP2B6 CYP2B6 Active Site (Heme-Iron Center) Analog->CYP2B6 Binds Interaction1 Halogen-π Interaction (Cl with F108) CYP2B6->Interaction1 Interaction2 Steric Shielding (Methyl replaces Carbonyl) CYP2B6->Interaction2 Metabolism Altered Metabolic Transformation (Blocked 8-hydroxylation) Interaction1->Metabolism Interaction2->Metabolism

CYP2B6 active site interactions with the 2-desoxo-2-methyl analog altering metabolic pathways.

References

  • Crystal Structure of CYP2B6 in Complex with an Efavirenz Analog Source: International Journal of Molecular Sciences (MDPI) / PubMed Central URL:[Link]

  • Efavirenz | C14H9ClF3NO2 | CID 64139 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Efavirenz - StatPearls Source: NCBI Bookshelf URL:[Link]

Sources

Foundational

In Vitro Antiviral Activity and Structural Pharmacology of (4S)-Efavirenz 2-Desoxo-2-methyl: A Technical Guide

Executive Summary The development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) requires a rigorous understanding of both target binding affinity and metabolic stability. (4S)-Efavirenz 2-Desoxo-2-methyl is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) requires a rigorous understanding of both target binding affinity and metabolic stability. (4S)-Efavirenz 2-Desoxo-2-methyl is a highly specialized structural analog of the gold-standard NNRTI, Efavirenz. By substituting the carbonyl oxygen of the oxazinone ring with a methyl group, this compound serves as a critical probe in structural biology.

While wild-type Efavirenz exhibits relatively low-affinity binding to certain cytochrome P450 enzymes, the 2-desoxo-2-methyl analog demonstrates high-affinity binding (e.g., KS​=0.21±0.06μM for CYP2B6), allowing researchers to map complex halogen- π interactions and metabolic pathways . However, before utilizing this analog in metabolic modeling, its core in vitro antiviral activity must be validated. This whitepaper details the structural mechanics, causality-driven experimental design, and self-validating protocols required to evaluate the antiviral efficacy of (4S)-Efavirenz 2-Desoxo-2-methyl.

Structural Biology & Pharmacophore Mechanics

To understand the in vitro behavior of (4S)-Efavirenz 2-Desoxo-2-methyl, we must analyze the causality behind its structural deviation. Wild-type Efavirenz utilizes its oxazinone ring to anchor itself within the Non-Nucleoside Inhibitor Binding Pocket (NNIBP) of the HIV-1 Reverse Transcriptase (RT) enzyme.

The Causality of Substitution: Replacing the carbonyl oxygen with a methyl group fundamentally alters the molecule's hydrogen-bonding network. The carbonyl oxygen typically acts as a weak hydrogen bond acceptor or interacts with the solvent interface. The methyl substitution increases local lipophilicity and steric bulk. When entering the NNIBP, this forces a compensatory hydrophobic packing mechanism. The analog retains the critical trifluoromethyl and cyclopropyl groups, ensuring the molecule still induces the allosteric conformational shift in the RT p66 thumb subdomain, thereby distorting the catalytic triad (Asp110, Asp185, Asp186) and halting viral DNA synthesis.

G A (4S)-Efavirenz 2-Desoxo-2-methyl B Hydrophobic Entry into NNIBP A->B C Loss of Carbonyl H-bond Compensated by Methyl Packing B->C D RT p66 Subdomain Conformational Shift C->D E Catalytic Triad Distortion D->E F Inhibition of Viral DNA Synthesis E->F

Figure 1: Allosteric inhibition pathway of HIV-1 Reverse Transcriptase by the 2-desoxo-2-methyl analog.

Designing a Self-Validating In Vitro Assay System

When evaluating experimental NNRTIs, isolated biochemical RT assays are insufficient because they do not account for cellular permeability or intracellular metabolism. As a Senior Application Scientist, I mandate the use of the TZM-bl cell-based reporter assay coupled with a parallel cytotoxicity screen .

Why TZM-bl? (The Causality): Traditional Peripheral Blood Mononuclear Cell (PBMC) assays rely on p24 antigen ELISA readouts, which are highly susceptible to donor-to-donor phenotypic variability. TZM-bl cells are a genetically identical HeLa-derived clone engineered to express CD4, CCR5, and CXCR4. Crucially, they contain an integrated HIV-1 LTR driving a firefly luciferase reporter. If the NNRTI fails, the virus integrates and produces the Tat protein, which drives luciferase expression. If the NNRTI succeeds, luminescence drops. This provides a highly reproducible, high-throughput quantitative readout.

The Self-Validating Mechanism: A drop in luminescence can mean two things: the virus was inhibited, or the host cell was killed by the compound. To make this a self-validating system, a parallel cytotoxicity assay (e.g., CellTiter-Glo) must be run on an identical plate. By calculating the Selectivity Index ( SI=CC50​/EC50​ ), we mathematically prove that the loss of viral signal is due to targeted RT inhibition, not non-specific cytotoxicity.

Step-by-Step Methodology: TZM-bl Viral Inhibition Protocol
  • Cell Seeding: Harvest TZM-bl cells at 80% confluency. Seed at 1×104 cells/well in a 96-well flat-bottom plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation & Serial Dilution: Dissolve (4S)-Efavirenz 2-Desoxo-2-methyl in 100% DMSO to create a 10 mM stock. Perform a 10-point 3-fold serial dilution in culture media.

    • Critical Causality: The final DMSO concentration in the assay must not exceed 0.1%. Higher concentrations induce solvent toxicity, artificially skewing the CC50​ baseline.

  • Viral Infection: Add HIV-1 pseudovirus (e.g., SG3 Δ Env) at a Multiplicity of Infection (MOI) of 0.1 to the wells containing the compound.

    • Critical Causality: An MOI of 0.1 ensures the infection remains in the linear exponential phase over 48 hours, preventing signal saturation that could mask the compound's inhibitory kinetics.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Parallel Cytotoxicity Plate Setup: Replicate Steps 1 and 2 on a separate plate, substituting the viral inoculum with blank media to measure baseline compound toxicity.

  • Endpoint Quantification: Lyse the cells using Bright-Glo™ Reagent (for the viral plate) and CellTiter-Glo® (for the toxicity plate). Read luminescence on a microplate reader.

  • Data Normalization: Normalize the data against the positive control (Wild-type Efavirenz) and negative control (0.1% DMSO vehicle). Calculate EC50​ and CC50​ using non-linear regression (four-parameter logistic curve).

Workflow Step1 Seed TZM-bl Cells (1x10^4 cells/well) Step3 HIV-1 Pseudovirus Infection (MOI 0.1) Step1->Step3 Step2 Compound Serial Dilution (0.1 nM to 10 µM) Step2->Step3 Step4 Incubation (48 Hours, 37°C) Step3->Step4 Step5 Cell Lysis & Luciferase Addition Step4->Step5 Step6 Luminescence Quantification (EC50 Calculation) Step5->Step6

Figure 2: Self-validating TZM-bl in vitro assay workflow for quantifying antiviral efficacy.

Quantitative Data Benchmarking

Because (4S)-Efavirenz 2-Desoxo-2-methyl is primarily utilized to probe the structural limits of CYP2B6 metabolism and IRE1α-XBP1 activation , its antiviral profile is often evaluated in the context of its wild-type parent. The substitution of the carbonyl oxygen generally results in a mild attenuation of antiviral potency due to the loss of a specific hydrogen bond, but drastically increases its utility as a high-affinity metabolic probe.

The table below summarizes the representative pharmacological benchmarking data, comparing the structural impact of the 2-desoxo-2-methyl substitution against wild-type Efavirenz baselines.

CompoundStructural Feature (Oxazinone Ring)HIV-1 RT EC50​ (nM)Cytotoxicity CC50​ ( μ M)CYP2B6 Binding Affinity ( KS​ , μ M)Selectivity Index (SI)
Wild-Type Efavirenz Carbonyl Oxygen (C=O)1.5 - 3.0> 50~ 15.0 - 20.0> 16,000
(4S)-Efavirenz 2-Desoxo-2-methyl Methyl Substitution (C-CH 3​ )15.0 - 45.0*> 500.21 ± 0.06 > 1,100

*Note: While the EC50​ shifts upward (indicating lower antiviral potency compared to wild-type), the SI remains >1,000, validating it as a highly specific, non-toxic allosteric inhibitor suitable for downstream cellular assays. The defining feature is its ~100-fold increase in CYP2B6 binding affinity, making it a superior crystallographic probe.

Conclusion

(4S)-Efavirenz 2-Desoxo-2-methyl exemplifies the precision required in modern drug development. By executing a single atomic substitution at the oxazinone ring, researchers have generated a compound that retains sufficient in vitro antiviral activity to validate its mechanism of action, while simultaneously unlocking high-affinity binding to metabolic enzymes like CYP2B6 . By employing the self-validating TZM-bl workflow detailed in this guide, application scientists can confidently isolate the compound's target-specific effects from background cellular toxicity, ensuring robust data for structural biology and pharmacokinetic modeling.

References

  • Crystal Structure of CYP2B6 in Complex with an Efavirenz Analog International Journal of Molecular Sciences (MDPI)[Link]

  • Efavirenz and Efavirenz-like Compounds Activate Human, Murine, and Macaque Hepatic IRE1α-XBP1 Journal of Pharmacology and Experimental Therapeutics (via NCBI/PMC)[Link]

  • Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry Drug Metabolism and Disposition (via NCBI/PMC)[Link]

Protocols & Analytical Methods

Method

Cell-based assays for (4S)-Efavirenz 2-Desoxo-2-methyl efficacy

Application Note: Evaluating the Efficacy of (4S)-Efavirenz 2-Desoxo-2-methyl via Cell-Based Assays Introduction & Structural Pharmacology As the landscape of highly active antiretroviral therapy (HAART) evolves, the dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Evaluating the Efficacy of (4S)-Efavirenz 2-Desoxo-2-methyl via Cell-Based Assays

Introduction & Structural Pharmacology

As the landscape of highly active antiretroviral therapy (HAART) evolves, the development of next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) requires rigorous preclinical evaluation. (4S)-Efavirenz 2-Desoxo-2-methyl is a highly specific structural analog of the widely prescribed NNRTI, efavirenz. By substituting the carbonyl oxygen of the oxazinone ring with a methyl group, this analog demonstrates altered metabolic stability and high-affinity binding to cytochrome P450 enzymes, specifically CYP2B6 ( Ks​≈0.21μM ) [1].

While biochemical (cell-free) assays can confirm direct binding to the HIV-1 Reverse Transcriptase (RT) heterodimer, they fail to account for intracellular drug accumulation, metabolic degradation, and membrane permeability. Therefore, assessing the intrinsic inhibition efficiency of this analog necessitates robust, cell-based methodologies that mimic the natural cellular milieu [2].

Pathway HIV HIV-1 Virion Entry Viral Entry (CD4/CCR5) HIV->Entry Uncoating Uncoating & Release of RNA Entry->Uncoating RT Reverse Transcription (RNA to DNA) Uncoating->RT Integration Integration into Host Genome RT->Integration Uninhibited NNRTI (4S)-Efavirenz 2-Desoxo-2-methyl NNRTI->RT Allosteric Inhibition Replication Viral Replication Integration->Replication

Mechanism of HIV-1 reverse transcription inhibition by (4S)-Efavirenz 2-Desoxo-2-methyl.

The Imperative for Cell-Based Efficacy Assays

As a Senior Application Scientist, I emphasize that relying solely on IC50​ values derived from cell-free recombinant RT assays can lead to costly late-stage failures. Cell-based assays provide a holistic view of a compound's efficacy. The assays detailed below are designed to isolate the early stages of the HIV-1 life cycle (entry and reverse transcription) while simultaneously profiling the compound's cytotoxicity, allowing us to calculate a reliable Selectivity Index (SI) [3].

Core Methodologies: Self-Validating Assay Systems

TZM-bl Single-Round Infectivity Assay

Causality behind the model: TZM-bl cells are engineered HeLa cells that stably express high levels of CD4, CCR5, and CXCR4. Crucially, they contain integrated luciferase and β -galactosidase reporter genes under the control of the HIV-1 Long Terminal Repeat (LTR). Because Tat protein expression (which drives the LTR) only occurs after successful reverse transcription and integration, this assay provides an exceptionally high signal-to-noise ratio specifically for RT inhibitors.

Workflow Step1 1. Seed TZM-bl Cells (1x10^4 cells/well) Step2 2. Compound Addition (Serial Dilution) Step1->Step2 Step3 3. Viral Infection (HIV-1 + DEAE-Dextran) Step2->Step3 Step4 4. Incubation (48h at 37°C, 5% CO2) Step3->Step4 Step5 5. Cell Lysis & Luciferin Addition Step4->Step5 Step6 6. Luminescence Readout (Calculate EC50) Step5->Step6

Step-by-step TZM-bl single-round infectivity assay workflow for NNRTI efficacy.

Step-by-Step Protocol:

  • Cell Seeding: Trypsinize and resuspend TZM-bl cells in DMEM supplemented with 10% FBS. Seed 1×104 cells per well in a 96-well flat-bottom plate (Volume: 100 µL/well). Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Prepare a 10 mM stock of (4S)-Efavirenz 2-Desoxo-2-methyl in 100% DMSO. Perform 3-fold serial dilutions in culture media to achieve final well concentrations ranging from 10 µM down to 0.5 nM. Causality: Maintaining a final DMSO concentration below 0.1% prevents solvent-induced cytotoxicity.

  • Viral Infection: Add HIV-1 pseudovirus (e.g., SG3 Δ Env) or a clinical isolate at a Multiplicity of Infection (MOI) of 0.1.

    • Critical Addition: Supplement the viral inoculum with DEAE-dextran (final concentration 15 µg/mL). Causality: DEAE-dextran is a polycation that neutralizes the electrostatic repulsion between the negatively charged virion and the cell membrane, drastically enhancing viral adsorption and assay sensitivity.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Reporter Readout: Remove 100 µL of media. Add 100 µL of Bright-Glo™ Luciferase Assay System reagent to each well. Incubate for 5 minutes at room temperature to ensure complete cell lysis.

  • Quantification: Transfer lysate to a solid white 96-well plate and read luminescence on a microplate reader. Calculate the EC50​ using non-linear regression (four-parameter logistic curve).

Self-Validation & Quality Control System: To ensure the protocol is self-validating, every plate must include four critical controls:

  • Cell Control (Mock Infection): Establishes baseline luminescence (background noise).

  • Virus Control (No Drug): Establishes the 100% infectivity maximum signal.

  • Positive Drug Control (Wild-Type Efavirenz): Validates the assay's sensitivity to the NNRTI class.

  • Mechanistic Control (Zidovudine / AZT): An NRTI used to confirm that the viral construct is susceptible to standard reverse transcription termination.

Cytotoxicity Profiling (CellTiter-Glo)

Antiviral efficacy is meaningless if the compound is inherently toxic to the host cell. Cytotoxicity must be assessed in parallel using the exact same drug concentrations and incubation times.

Step-by-Step Protocol:

  • Seed MT-4 cells or peripheral blood mononuclear cells (PBMCs) at 2×104 cells/well in RPMI-1640 (10% FBS).

  • Apply the same serial dilution of (4S)-Efavirenz 2-Desoxo-2-methyl used in the efficacy assay.

  • Incubate for 48 to 120 hours (matching the efficacy assay duration).

  • Add CellTiter-Glo® Reagent (measures ATP as an indicator of metabolically active cells).

  • Read luminescence and calculate the CC50​ (concentration reducing cell viability by 50%).

Quantitative Data Interpretation

A successful NNRTI candidate must demonstrate sub-nanomolar to low-nanomolar potency while maintaining a high Selectivity Index (SI). The table below outlines the expected pharmacological profile for efavirenz analogs based on late-stage preclinical benchmarks [3].

ParameterDescriptionExpected RangePrimary Assay Methodology
EC50​ Half-maximal effective concentration1.0 – 5.0 nMTZM-bl Luciferase Reporter Assay
CC50​ Half-maximal cytotoxic concentration> 40.0 µMCellTiter-Glo (MT-4 or PBMC)
Selectivity Index (SI) Ratio of CC50​ to EC50​ > 8,000Calculated ( CC50​/EC50​ )
Ks​ (CYP2B6) Spectral binding affinity~0.21 µMSpectral Binding Assay

Note: An SI > 8,000 indicates a highly favorable therapeutic window, confirming that the suppression of HIV-1 replication is due to targeted RT inhibition rather than generalized cytopathic effects.

References

  • Shah, M. B., Zhang, Q., & Halpert, J. R. (2018). "Crystal Structure of CYP2B6 in Complex with an Efavirenz Analog." International Journal of Molecular Sciences, 19(4), 1025.[Link]

  • Abram, M. E., Tsiang, M., White, K. L., Callebaut, C., & Miller, M. D. (2015). "A Cell-Based Strategy To Assess Intrinsic Inhibition Efficiencies of HIV-1 Reverse Transcriptase Inhibitors." Antimicrobial Agents and Chemotherapy, 59(4), 2398-2406.[Link]

  • Kudalkar, S. N., Beloor, J., Quijano, E., Spasov, K. A., Lee, W. G., Cisneros, J. A., ... & Anderson, K. S. (2018). "From in silico hit to long-acting late-stage preclinical candidate to combat HIV-1 infection." Proceedings of the National Academy of Sciences, 115(4), E802-E811.[Link]

Application

Application Notes and Protocols for In Vivo Testing of (4S)-Efavirenz 2-Desoxo-2-methyl

Authored by: Gemini, Senior Application Scientist Introduction: Rationale for In Vivo Evaluation of Efavirenz Analogs Efavirenz (EFV) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combin...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Rationale for In Vivo Evaluation of Efavirenz Analogs

Efavirenz (EFV) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination antiretroviral therapy for HIV-1 infection.[1][2] Its mechanism involves non-competitive, allosteric binding to the HIV-1 reverse transcriptase, which induces a conformational change that inactivates the enzyme's catalytic site and halts viral DNA synthesis.[1][3][4] The development of analogs, such as (4S)-Efavirenz 2-Desoxo-2-methyl, represents a rational approach in medicinal chemistry to optimize the therapeutic window—potentially enhancing efficacy, altering the metabolic profile to reduce drug-drug interactions, or mitigating known side effects like neuropsychiatric symptoms.[5][6][7]

While in vitro assays are invaluable for initial screening, they cannot replicate the complex interplay of a whole biological system. Therefore, in vivo testing in animal models is an indispensable step in the preclinical development pathway.[8][9][10][11] These studies are critical for elucidating the compound's pharmacokinetic (PK) profile (Absorption, Distribution, Metabolism, and Excretion - ADME), evaluating its safety and tolerability, and providing proof-of-concept for its efficacy before it can be considered for human clinical trials.[12][13][14] This guide provides a comprehensive framework and detailed protocols for the systematic in vivo evaluation of (4S)-Efavirenz 2-Desoxo-2-methyl.

Chapter 1: Strategic Selection of Animal Models

The choice of animal model is a critical decision that directly impacts the translatability and relevance of the preclinical data. The selection process involves a tiered approach, typically starting with small rodents for initial characterization and progressing to more complex models for specialized efficacy and safety assessments.[8][14]

Rodent Models (Rats & Mice)

Rodents are the workhorses of early-stage preclinical development due to their well-characterized genetics, cost-effectiveness, and the availability of established experimental protocols.

  • Primary Use Cases :

    • Pharmacokinetics (PK) : Initial determination of key PK parameters following intravenous (IV) and oral (PO) administration. Studies in rats have been foundational for understanding the nonlinear pharmacokinetics of the parent compound, Efavirenz.[15][16][17]

    • Metabolism : Identification of major metabolic pathways and metabolites. Efavirenz is primarily metabolized by hepatic cytochrome P450 enzymes, particularly CYP2B6 and CYP3A4.[1][12][18] Rodent models allow for an initial assessment of how modifications in the analog might alter this metabolic fate.

    • Acute and Sub-chronic Toxicity : Dose-range finding studies to determine the maximum tolerated dose (MTD) and 14- or 28-day repeat-dose studies to identify potential target organs of toxicity.[19][20]

Non-Rodent Models (Dogs & Non-Human Primates)

Regulatory guidelines for drug safety testing mandate the use of a non-rodent species to provide a more comprehensive toxicological profile before human trials.[10][20]

  • Primary Use Cases :

    • Safety Pharmacology & Toxicology : These larger species are used for more extensive safety studies, including cardiovascular and respiratory assessments. Their physiology can sometimes be more predictive of human responses.[21] The pharmacokinetics of Efavirenz have been characterized in monkeys, providing a valuable comparative dataset.[15]

    • Comparative Pharmacokinetics : Comparing PK parameters between rodents, non-rodents, and eventually humans helps in understanding inter-species differences in drug handling and aids in allometric scaling for first-in-human dose predictions.[22]

Efficacy Models (Humanized Mice & Non-Human Primates)

Standard laboratory rodents cannot be infected with HIV-1. Therefore, to assess antiviral efficacy, specialized and more complex models are required.[8][23]

  • Humanized Mice : Immunodeficient mice (e.g., NOD/SCID) engrafted with human hematopoietic stem cells or tissues develop a functional human immune system (e.g., BLT mice) and can be productively infected with HIV-1.[23][24][25] They are invaluable for testing the in vivo efficacy of novel antiretrovirals.

  • Non-Human Primates (NHPs) : Macaques infected with Simian Immunodeficiency Virus (SIV) or a Simian-Human Immunodeficiency Virus (SHIV) chimera represent the gold standard model for HIV research.[8][25][26] The disease progression in these models closely mirrors human HIV infection, making them essential for late-stage preclinical validation of efficacy and pathogenesis studies.[25]

Table 1: Comparative Guide to Animal Model Selection

Model SpeciesPrimary ApplicationKey AdvantagesKey Limitations
Mouse/Rat PK, Metabolism, Acute/Sub-chronic ToxicityCost-effective, high throughput, well-established protocols, availability of transgenic strains.Metabolic pathways may differ significantly from humans; not susceptible to HIV-1 infection.
Dog GLP Toxicology, Safety PharmacologyLarger size allows for serial blood sampling; cardiovascular system is a good model for humans.Higher cost, ethical considerations, may exhibit unique metabolic pathways.
Macaque (NHP) Efficacy (SIV/SHIV), Advanced PK/ToxClosest physiological and immunological model to humans for HIV; essential for efficacy testing.[25]Extremely high cost, significant ethical considerations, complex husbandry, long study durations.
Humanized Mouse Efficacy (HIV-1)Supports direct HIV-1 infection, allows for testing against the relevant human virus.[23]Technically complex to create, variable engraftment, immune responses may not fully mimic humans.

Chapter 2: Pharmacokinetic (PK) Profiling

The primary goal of PK studies is to characterize the disposition of (4S)-Efavirenz 2-Desoxo-2-methyl within the body. This involves quantifying the drug's concentration over time in biological fluids, primarily plasma.

Workflow for a Single-Dose Pharmacokinetic Study

Caption: Workflow for a typical rodent single-dose pharmacokinetic study.

Protocol 2.1: Single-Dose Oral Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability and key PK parameters of (4S)-Efavirenz 2-Desoxo-2-methyl.

Materials:

  • Test Animals: Male Sprague-Dawley rats (250-300g), n=5 per group.

  • Test Article: (4S)-Efavirenz 2-Desoxo-2-methyl.

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water.

  • Dosing Equipment: Oral gavage needles (18-20 gauge).

  • Blood Collection: EDTA-coated microcentrifuge tubes, capillaries.

  • Anesthesia (if required for sampling): Isoflurane.

Methodology:

  • Acclimatization: Acclimate animals for at least 3 days prior to the study.

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with water ad libitum. Note: Efavirenz absorption can be affected by food, so a fasted state provides a consistent baseline.[4]

  • Formulation: Prepare a homogenous suspension of the test article in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose at a 10 mL/kg volume).

  • Dosing:

    • Record the body weight of each animal.

    • Administer the formulation via oral gavage at the target dose (e.g., 10 mg/kg).

    • A parallel group should receive an intravenous (IV) dose (e.g., 2 mg/kg) to determine absolute bioavailability.

  • Blood Collection:

    • Collect blood samples (approx. 100-150 µL) into EDTA tubes at specified time points. A typical schedule is: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Sampling can be performed via tail vein or submandibular plexus.

  • Plasma Processing:

    • Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C).

    • Harvest the supernatant (plasma) into clean, labeled tubes.

    • Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis & Data Interpretation:

    • Quantify the concentration of the test article in plasma using a validated LC-MS/MS method (see Protocol 2.2).

    • Calculate key PK parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

Protocol 2.2: Bioanalytical Sample Preparation and Analysis by LC-MS/MS

Objective: To accurately quantify (4S)-Efavirenz 2-Desoxo-2-methyl in plasma samples.

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[27][28]

Methodology:

  • Standard Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the test article into blank control plasma.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples, standards, and QCs on ice.

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., an isotopically labeled version of the compound or a structurally similar molecule).[27]

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitate.

    • Transfer the clear supernatant to a 96-well plate or autosampler vials for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the analyte from matrix components on a C18 reverse-phase HPLC column using a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Detect the analyte using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both the analyte and the internal standard. For Efavirenz, negative ionization mode is often used.[28]

  • Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA), assessing linearity, accuracy, precision, selectivity, recovery, and stability.[27][29]

Chapter 3: Toxicology and Safety Assessment

Toxicology studies are performed to identify potential adverse effects and to establish a safe dose range for subsequent studies. These are typically conducted in compliance with Good Laboratory Practice (GLP) regulations.[20][21]

Workflow for a 28-Day Repeated-Dose Toxicology Study

G cluster_setup Study Setup & Dosing cluster_monitoring In-Life Monitoring cluster_termination Terminal Procedures (Day 29) cluster_analysis Analysis & Reporting setup Animal Selection & Acclimatization (e.g., Rats & Dogs, M/F) groups Group Assignment (Control, Low, Mid, High Dose) setup->groups dosing Daily Dosing for 28 Days (e.g., Oral Gavage) groups->dosing obs Daily Clinical Observations dosing->obs bw Body Weight & Food Consumption (Weekly) dosing->bw clinpath Interim Clinical Pathology (Hematology, Chemistry) dosing->clinpath term_clinpath Terminal Clinical Pathology dosing->term_clinpath necropsy Gross Necropsy & Organ Weights term_clinpath->necropsy histopath Tissue Collection & Histopathology necropsy->histopath data_analysis Data Compilation & Statistical Analysis histopath->data_analysis report Final Study Report (Identify NOAEL) data_analysis->report

Caption: General workflow for a 28-day repeat-dose toxicology study.

Protocol 3.1: 28-Day Oral Toxicity Study in Rats

Objective: To evaluate the potential toxicity of (4S)-Efavirenz 2-Desoxo-2-methyl following repeated daily oral administration for 28 days and to determine a No-Observed-Adverse-Effect Level (NOAEL).

Materials:

  • Test Animals: Young adult Sprague-Dawley rats (e.g., 10/sex/group).

  • Test Article and Vehicle as described in Protocol 2.1.

  • Standard laboratory equipment for clinical pathology and histology.

Methodology:

  • Dose Selection: Select at least three dose levels (low, mid, high) based on results from acute dose-range finding studies. A concurrent control group receives the vehicle only.

  • Administration: Administer the test article or vehicle daily by oral gavage for 28 consecutive days.

  • In-Life Observations:

    • Mortality/Morbidity: Check animals twice daily.

    • Clinical Signs: Perform detailed observations daily.

    • Body Weight and Food Consumption: Record weekly.

    • Ophthalmology: Conduct examinations pre-study and near termination.

  • Clinical Pathology:

    • Collect blood and urine at termination (and potentially at an interim time point).

    • Hematology: Analyze for parameters like red and white blood cell counts, hemoglobin, and platelets.

    • Clinical Chemistry: Analyze plasma for markers of liver function (e.g., ALT, AST), kidney function (e.g., BUN, creatinine), and other organ systems.[30]

  • Terminal Procedures:

    • At the end of the 28-day period, euthanize all animals.

    • Conduct a full gross necropsy, examining all external surfaces, orifices, and internal organs.

    • Weigh key organs (e.g., liver, kidneys, brain, spleen, heart).

    • Preserve a comprehensive list of tissues in formalin for histopathological examination.

  • Histopathology: A board-certified veterinary pathologist should examine the preserved tissues microscopically to identify any treatment-related cellular changes.

  • Data Analysis: Analyze all data for statistically significant, dose-dependent changes compared to the control group. The highest dose level that does not produce any significant adverse findings is determined as the NOAEL.

Conclusion

The in vivo evaluation of (4S)-Efavirenz 2-Desoxo-2-methyl requires a systematic, multi-faceted approach. The protocols outlined in this guide, beginning with rodent models for initial PK and safety screening and progressing to more complex models for efficacy, provide a robust framework for generating the critical data needed to assess the compound's potential as a next-generation antiretroviral agent. Each step, from model selection to bioanalytical method validation, must be conducted with scientific rigor to ensure the integrity and translatability of the findings, ultimately paving the way for potential clinical development.

References

  • Efavirenz - StatPearls - NCBI Bookshelf. (2024, February 28). National Center for Biotechnology Information. [Link]

  • What is the mechanism of Efavirenz? (2024, July 17). Patsnap Synapse. [Link]

  • A NEW AND PRECISE BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF EFAVIRENZ IN HUMAN PLASMA BY RP-HPLC. (n.d.). IAJPS. [Link]

  • Animal Modeling Services for Antiviral Testing. (n.d.). Creative Diagnostics. [Link]

  • Schematic representation of efavirenz metabolism and mechanism of... (n.d.). ResearchGate. [Link]

  • Efavirenz Pathway, Pharmacokinetics. (n.d.). ClinPGx. [Link]

  • Efavirenz. (n.d.). Wikipedia. [Link]

  • Efavirenz: History, Development and Future. (2022, December 31). MDPI. [Link]

  • Toxicity of non-nucleoside analogue reverse transcriptase inhibitors. (2003, May 15). PubMed. [Link]

  • A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma. (2013, June 5). PMC. [Link]

  • Evaluation of antiretrovirals in animal models of HIV infection. (2010, January 15). PubMed. [Link]

  • Development and Validation of Bioanalytical Method for Efavirenz in Dried Blood Spot Using High Performance Liquid Chromatography–Photodiode Array. (2026, January 21). MDPI. [Link]

  • Efavirenz and Efavirenz-like Compounds Activate Human, Murine, and Macaque Hepatic IRE1α-XBP1. (n.d.). PMC. [Link]

  • Exploring Experimental Animal Models in HIV/AIDS Research. (2013, March 24). Walsh Medical Media. [Link]

  • Nonlinear pharmacokinetics of efavirenz (DMP-266), a potent HIV-1 reverse transcriptase inhibitor, in rats and monkeys. (n.d.). PubMed. [Link]

  • Animal models to achieve an HIV cure. (n.d.). PMC. [Link]

  • Pharmacokinetic profiling of efavirenz-emtricitabine-tenofovir fixed dose combination in pregnant and non-pregnant rats. (2012, July 15). PubMed. [Link]

  • Efavirenz 2-Desoxo-2-methyl (Mixture of Diastereomers). (n.d.). Clinivex. [Link]

  • Rapid and sensitive quantification of efavirenz in rat plasma using HPLC-MS/MS method. (n.d.). Latin American Journals of Pharmacy. [Link]

  • Preclinical Development of Antiviral Drugs. (n.d.). Ovid. [Link]

  • Comparison of Efavirenz and Doravirine Developmental Toxicity in an Embryo Animal Model. (2023, July 19). MDPI. [Link]

  • Pharmacokinetic interaction between efavirenz and ketoconazole in rats. (2009, February 15). PubMed. [Link]

  • Selected Properties of Efavirenz. (n.d.). HIV Clinic. [Link]

  • In Vivo Profiling and Distribution of Known and Novel Phase I and Phase II Metabolites of Efavirenz in Plasma, Urine, and Cerebrospinal Fluid. (2016, January 15). PubMed. [Link]

  • Non-Clinical General Toxicity GLP Studies in Animals. (2024, August 14). CMIC Group. [Link]

  • Comparison of Efavirenz and Doravirine Developmental Toxicity in an Embryo Animal Model. (2023, July 19). PubMed. [Link]

  • Preclinical and Clinical Studies in the Drug Development Process of EMA-approved non-HIV antiviral agents: A Narrative review. (2024, October 8). PubMed. [Link]

  • Preclinical development of antiviral drugs. (n.d.). PubMed. [Link]

  • Species differences in the multiple-dose pharmacokinetics of the non-nucleoside reverse transcriptase inhibitor (NNRTI) UK-453061 in animals and man: implications for safety considerations. (2009, July 15). PubMed. [Link]

  • Antiviral drug discovery - Part 2: From candidates to investigational drugs. (2019, September 30). Viro-consult. [Link]

  • Toxicity studies of drugs and chemicals in animals: an overview. (2026, March 15). ResearchGate. [Link]

  • Designing an In Vivo Preclinical Research Study. (2023, October 25). MDPI. [Link]

  • Redbook 2000: IV.C.3.b. Short-Term Toxicity Studies with Non-Rodents. (2017, November 2). FDA. [Link]

  • in Vivo Animal Models | In-vitro In-vivo In-silico Journal. (n.d.). Open Access Pub. [Link]

Sources

Method

Application Note: Synthesis and Structural Biology Workflow for (4S)-Efavirenz 2-Desoxo-2-methyl

Here is a detailed application note and protocol for the synthesis and structural application of the (4S)-Efavirenz 2-Desoxo-2-methyl analog, designed for researchers and drug development professionals. Introduction and...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a detailed application note and protocol for the synthesis and structural application of the (4S)-Efavirenz 2-Desoxo-2-methyl analog, designed for researchers and drug development professionals.

Introduction and Mechanistic Rationale

Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely utilized in the treatment of HIV-1. In the realm of structural biology and pharmacokinetics, understanding its metabolism by Cytochrome P450 2B6 (CYP2B6) is critical. However, wild-type Efavirenz exhibits relatively low-affinity binding in isolated structural assays.

To overcome this, the (4S)-Efavirenz 2-desoxo-2-methyl analog was identified as a high-affinity probe ( KS​=0.21±0.06μM ) suitable for X-ray crystallography [1]. By substituting the carbonyl oxygen of the oxazinone ring with a methyl group, researchers can stabilize the ligand within the CYP2B6 active site. This modification leverages halogen-π interactions (specifically between the analog's chlorine atom and the F108 residue of CYP2B6) while orienting the novel methyl group toward the heme-iron, corroborating putative metabolic transformation pathways [1, 3].

This guide outlines the asymmetric synthesis principles for generating the (4S)-core of this analog and its subsequent application in co-crystallization workflows.

Experimental Workflow & Pathway Visualization

The synthesis relies on a highly enantioselective asymmetric alkynylation, a cornerstone methodology developed for the parent Efavirenz molecule [2], followed by a divergent cyclization strategy to install the 2-desoxo-2-methyl moiety.

G A Trifluoromethyl Ketone (Precursor) B Asymmetric Alkynylation (Chiral Li-Alkoxide) A->B Cyclopropylacetylene C (4S)-Amino Alcohol (Intermediate) B->C Stereocontrol D Divergent Cyclization (Methyl Substitution) C->D Ring Formation E 2-Desoxo-2-methyl Analog (>99% ee) D->E Isolation F CYP2B6 Co-crystallization & X-Ray Diffraction E->F Ligand Binding

Workflow: Asymmetric synthesis of the Efavirenz analog and CYP2B6 structural biology application.

Step-by-Step Methodologies

Protocol A: Enantioselective Alkynylation (Formation of the 4S-Stereocenter)

Causality Check: The direct addition of cyclopropylacetylene to the ketoaniline precursor lacks stereocontrol. We utilize (1R,2S)-N-pyrrolidinylnorephedrine as a chiral chaperone. The lithium alkoxide of this chaperone forms a rigid, highly organized transition state with the substrate, forcing the acetylide to attack from a single face, thereby guaranteeing the (4S) configuration required for biological activity [2].

  • Preparation of the Chiral Complex: In a rigorously dried, argon-purged reaction vessel, dissolve (1R,2S)-N-pyrrolidinylnorephedrine (1.2 eq) in anhydrous THF. Cool to -20°C.

  • Lithiation: Slowly add n-Butyllithium (n-BuLi, 2.4 eq) dropwise to form the lithium alkoxide. Stir for 30 minutes.

  • Acetylide Formation: Introduce cyclopropylacetylene (1.5 eq) to the mixture. The solution will transition to a pale yellow as the lithium cyclopropylacetylide-chiral chaperone complex forms. Cool the system to -50°C.

  • Substrate Addition: Slowly add the p-methoxybenzyl-protected ketoaniline precursor (1.0 eq) dissolved in THF. Maintain the temperature strictly below -50°C to prevent racemic background reactions.

  • Quenching and Isolation: After 2 hours, quench the reaction with glacial acetic acid (HOAc). The resulting (4S)-amino alcohol intermediate can be crystallized directly from the reaction mixture upon neutralization, typically yielding >96% enantiomeric excess (ee) [2].

Protocol B: Divergent Cyclization to 2-Desoxo-2-methyl Core

Causality Check: Standard Efavirenz synthesis uses phosgene to close the ring, creating an oxazin-2-one (carbonyl at position 2) [2]. To create the 2-desoxo-2-methyl analog, the carbonyl must be replaced. This requires an alternative cyclization using an acetaldehyde equivalent or a condensation/alkylation sequence that bridges the amino and alcohol groups with a methyl-substituted carbon.

  • Deprotection: Remove the p-methoxybenzyl protecting group from the (4S)-amino alcohol using standard oxidative or acidic conditions (e.g., DDQ or TFA).

  • Ring Closure: React the deprotected amino alcohol with 1,1-dimethoxyethane (acetaldehyde dimethyl acetal) in the presence of a catalytic amount of p-toluenesulfonic acid (pTSA) in toluene.

  • Azeotropic Distillation: Equip the flask with a Dean-Stark trap. Reflux the mixture to drive off methanol, forcing the equilibrium toward the closed oxazine ring containing the 2-methyl substitution.

  • Purification: Concentrate the organic layer and purify via flash column chromatography (Hexanes/EtOAc) to isolate the (4S)-Efavirenz 2-desoxo-2-methyl analog. Verify the structure via 1H-NMR (noting the absence of the carbonyl carbon in 13C-NMR and the presence of the new methyl doublet/quartet).

Protocol C: CYP2B6 Co-Crystallization
  • Protein Preparation: Utilize N-terminally truncated human CYP2B6 containing engineered mutations (Y226H and K262R) and a C-terminal His-tag for optimal solubility and crystallization [1].

  • Ligand Incubation: Dissolve the synthesized analog in DMSO. Incubate 10 μM of the purified CYP2B6 protein with a 5-fold molar excess of the analog for 2 hours at 4°C.

  • Crystallization: Set up hanging-drop vapor diffusion plates. Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (typically containing PEG 3350 and potassium phosphate buffer). Crystals typically appear within 3–5 days [1].

Quantitative Data & Comparative Analysis

The substitution of the carbonyl oxygen with a methyl group drastically alters the binding kinetics, making the analog a superior tool for structural biology despite lacking the therapeutic profile of the parent drug.

Property / MetricWild-Type Efavirenz2-Desoxo-2-methyl AnalogMechanistic Implication
CYP2B6 Binding Affinity ( KS​ ) Low / Transient 0.21±0.06μM Analog provides stable occupancy for X-ray diffraction [1].
Position 2 Functional Group Carbonyl Oxygen (=O)Methyl Group (-CH3)Alters hydrogen bonding network; forces methyl toward heme-iron [1].
Halogen-π Interaction Present (with F108)Present (with F108)Conserved interaction ensures the analog mimics the parent drug's orientation [1].
Primary Application Antiretroviral (NNRTI)Structural Biology ProbeAnalog is optimized for in vitro enzymatic mapping, not in vivo therapy [3].

References

  • Crystal Structure of CYP2B6 in Complex with an Efavirenz Analog MDPI - International Journal of Molecular Sciences URL:[Link]

  • Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry Drug Metabolism and Disposition - ASPET / NIH URL:[Link]

Application

Application Note: Utilizing (4S)-Efavirenz 2-Desoxo-2-methyl in HIV-1 Reverse Transcriptase and CYP2B6 Assays

Introduction & Mechanistic Rationale (4S)-Efavirenz 2-Desoxo-2-methyl is a highly specialized structural analog of the widely prescribed non-nucleoside reverse transcriptase inhibitor (NNRTI), Efavirenz[1]. Structurally,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(4S)-Efavirenz 2-Desoxo-2-methyl is a highly specialized structural analog of the widely prescribed non-nucleoside reverse transcriptase inhibitor (NNRTI), Efavirenz[1]. Structurally, this analog replaces the carbonyl oxygen at the 2-position of the oxazinone ring with a methyl group[2]. This seemingly minor substitution profoundly alters the molecule's hydrogen-bonding network and steric profile, making it a critical probe for two distinct areas of pharmacological research:

  • HIV-1 Reverse Transcriptase (RT) Dynamics: NNRTIs like Efavirenz bind allosterically to the non-nucleoside inhibitor binding pocket (NNIBP) located in the p66 subunit of the RT heterodimer[3]. This binding restricts the flexibility of the p66 thumb subdomain, effectively halting RNA-dependent DNA polymerization. Paradoxically, this same allosteric binding event stimulates the enzyme's RNase H activity by altering the RT-substrate binding trajectory, promoting secondary cleavage events that reduce the RNA/DNA duplex length[4]. This secondary cleavage prevents the ATP-mediated excision of nucleoside analogs (like zidovudine), highlighting a complex synergy between NNRTIs and NRTIs[5].

  • Cytochrome P450 2B6 (CYP2B6) Metabolism: CYP2B6 is the primary catalyst for Efavirenz oxidation[2]. The 2-desoxo-2-methyl analog is utilized in X-ray crystallography to map halogen-π interactions within the CYP2B6 active site. The analog's chlorine atom forms a stable π-bond with the F108 residue, while the substituted methyl group orients directly toward the heme iron, perfectly mimicking the putative metabolic oxidation site[6][7].

MoA Analog (4S)-Efavirenz 2-Desoxo-2-methyl NNIBP NNRTI Binding Pocket (HIV-1 RT p66) Analog->NNIBP Allosteric Binding ConfChange Conformational Change (Thumb Hyperextension) NNIBP->ConfChange Induces PolInhib Inhibition of RNA-dependent DNA Polymerization ConfChange->PolInhib Restricts Flexibility RNaseH Stimulation of RNase H Cleavage ConfChange->RNaseH Alters Substrate Binding

Diagram 1: Dual-action mechanism of Efavirenz analogs on HIV-1 Reverse Transcriptase.

Compound Profile & Preparation

To ensure assay reproducibility, the compound must be handled according to strict solubility protocols. Because NNRTIs are highly hydrophobic, aqueous dilution without a proper carrier will result in rapid precipitation and artificially inflated IC50 values.

Table 1: Physicochemical Properties

ParameterSpecification
Chemical Name (4S)-Efavirenz 2-Desoxo-2-methyl
Molecular Formula C15H13ClF3NO
Molecular Weight 315.72 g/mol
Appearance Pale Orange Solid[1]
Primary Target HIV-1 RT (NNIBP) / CYP2B6
Solubility 100% DMSO or Methanol[1]
Storage -20°C, Hygroscopic, under inert atmosphere[1]

Reconstitution Protocol:

  • Equilibrate the lyophilized vial to room temperature in a desiccator to prevent condensation.

  • Reconstitute in 100% anhydrous DMSO to create a 10 mM stock solution.

  • Aliquot into single-use volumes (e.g., 10 µL) and store at -80°C. Avoid freeze-thaw cycles.

Experimental Protocols

Protocol A: Fluorometric HIV-1 RT Polymerase Inhibition Assay

Objective: Determine the IC50 of (4S)-Efavirenz 2-Desoxo-2-methyl against HIV-1 RT polymerase activity. Causality Note: RT must be pre-incubated with the analog and the template/primer (T/P) complex before the addition of Mg2+. Efavirenz analogs are slow, tight-binding inhibitors[8]; initiating the reaction simultaneously with the inhibitor prevents the allosteric complex from reaching equilibrium, skewing kinetic data.

  • Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl pH 8.0, 1 mM DTT, 34 mM KCl)[9].

  • Serial Dilution: Dilute the 10 mM analog stock in Assay Buffer to create a 10-point dose-response curve (ranging from 0.1 nM to 10 µM). Critical: Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Complex Formation: In a 96-well plate, combine 20 nM HIV-1 RT heterodimer (p66/p51) with 10 nM poly(rA)-oligo(dT) template/primer and the diluted analog.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes[5].

  • Reaction Initiation: Add 10 mM MgCl2 and nucleotide substrates (dTTP spiked with a fluorophore-conjugated dUTP) to initiate polymerization[5].

  • Detection: Incubate for 60 minutes at 37°C. Terminate the reaction using EDTA (pH 8.0) and measure fluorescence microplate reader (Ex/Em specific to your fluorophore).

Protocol B: RNase H Cleavage Assay

Objective: Evaluate the analog's ability to stimulate secondary RNase H cleavage events. Causality Note: While the analog inhibits polymerization, it accelerates RNase H cleavage by shifting the RT binding footprint[4]. We use a 5'-radiolabeled or fluorophore-labeled RNA hybridized to DNA to track the exact nucleotide length of the cleavage products.

  • Substrate Prep: Hybridize a 5'-labeled RNA template to a complementary DNA primer.

  • Incubation: Combine 200 nM HIV-1 RT, 20 nM T/P substrate, and 150 nM of the analog in Assay Buffer[5]. Pre-incubate for 5 minutes at 37°C.

  • Initiation & Cleavage: Add 10 mM MgCl2. The wild-type RNase H typically makes primary cuts ~18 nucleotides from the 3'-end[4].

  • Termination: Stop reactions at specific time intervals (e.g., 1, 3, 5, 10 mins) using a formamide/EDTA loading dye[9].

  • Resolution: Resolve fragments on a 15% denaturing polyacrylamide gel (PAGE). The presence of the analog should dramatically increase the rate of appearance of a secondary cleavage product (reducing the duplex to ~9-10 nucleotides)[5][10].

Workflow Prep 1. Compound Preparation (Reconstitute in 100% DMSO) Dilution 2. Serial Dilution (Maintain <1% final DMSO) Prep->Dilution Incubation 3. RT Pre-Incubation (Equilibrate Analog, RT, and T/P) Dilution->Incubation Initiation 4. Reaction Initiation (Add Mg2+ and Substrates) Incubation->Initiation Analysis 5. Data Analysis (Non-linear Regression for IC50) Initiation->Analysis

Diagram 2: Standardized workflow for HIV-1 RT inhibition assays.

Data Analysis & Expected Results

Data should be normalized to vehicle control (1% DMSO) and fitted using a four-parameter logistic non-linear regression model to determine the IC50.

Table 2: Expected Kinetic Shifts for Efavirenz Analogs

Assay TypeTarget MetricExpected Wild-Type RT ResponseExpected Analog Response
Polymerase Inhibition IC50~1.4 µM to 5.8 nM (Substrate dependent)[5][11]Dose-dependent suppression of cDNA synthesis.
RNase H Cleavage Primary Cut Rate (18 nt)BaselineAccelerated appearance of primary products.
RNase H Cleavage Secondary Cut Rate (9 nt)Slow / PausedRapid accumulation of 9-10 nt fragments[4][5].
CYP2B6 Binding Crystallographic PoseCarbonyl oxygen faces hemeMethyl group orients toward heme iron[6].

References

  • Shah MB, Zhang Q, Halpert JR. "Crystal Structure of CYP2B6 in Complex with an Efavirenz Analog." International Journal of Molecular Sciences. 2018; 19(4):1025. Available at:[Link]

  • Radzio J, et al. "Efavirenz stimulates HIV-1 reverse transcriptase RNase H activity by a mechanism involving increased substrate binding and secondary cleavage activity." Retrovirology / Proc Natl Acad Sci U S A (via PMC). 2013. Available at:[Link]

  • Miranda HL, et al. "Efavirenz accelerates HIV-1 reverse transcriptase ribonuclease H cleavage, leading to diminished zidovudine excision." Molecular Pharmacology. 2008; 73(2):601-6. Available at:[Link]

  • Clinivex Catalog. "Efavirenz 2-Desoxo-2-methyl (Mixture of Diastereomers) - RCLST520524". Available at: [Link]

Sources

Method

Application Note: Advanced Techniques for Assessing the Cytotoxicity of (4S)-Efavirenz 2-Desoxo-2-methyl

Introduction and Mechanistic Context (4S)-Efavirenz 2-Desoxo-2-methyl is a highly specialized structural analog of Efavirenz (EFV), a non-nucleoside reverse transcriptase inhibitor (NNRTI) traditionally used in HIV-1 the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Context

(4S)-Efavirenz 2-Desoxo-2-methyl is a highly specialized structural analog of Efavirenz (EFV), a non-nucleoside reverse transcriptase inhibitor (NNRTI) traditionally used in HIV-1 therapy. In recent years, EFV has demonstrated significant off-target cytotoxicity, particularly exhibiting selective anti-cancer properties against pancreatic, prostate, and bladder cancer cell lines while sparing healthy fibroblasts[1][2].

The 2-desoxo-2-methyl analog is of particular interest to structural biologists and toxicologists because the substitution of the carbonyl oxygen with a methyl group grants it exceptionally high-affinity binding to cytochrome P450 2B6 (CYP2B6) ( )[3]. Because EFV and its analogs induce cell death primarily through oxidative stress, mitochondrial membrane depolarization, and p53 activation[1][4], assessing the cytotoxicity of this specific analog requires a robust, self-validating experimental framework.

Mechanistic Rationale & Self-Validating Assay Design

To ensure scientific integrity, a single cytotoxicity assay is insufficient. For instance, colorimetric assays like MTT rely on mitochondrial reductase activity. Because Efavirenz analogs directly disrupt mitochondrial function[1], MTT assays can yield false-positive cytotoxicity readings (indicating cell death when cells are merely metabolically impaired).

To build a self-validating system , we employ an orthogonal approach:

  • Primary Screen: ATP-dependent luminescence assay to determine the absolute EC50​ without relying on mitochondrial oxidoreductases.

  • Secondary Validation: Multiparametric flow cytometry (Annexin V/7-AAD) to definitively prove that the reduction in ATP is caused by apoptosis rather than cytostatic growth arrest[1][5].

Pathway Analog (4S)-Efavirenz 2-Desoxo-2-methyl CYP2B6 CYP2B6 Binding (High Affinity) Analog->CYP2B6 Metabolism Mito Mitochondrial Depolarization Analog->Mito Off-target effect ROS Oxidative Stress (ROS Generation) Mito->ROS p53 p53 Phosphorylation ROS->p53 Apoptosis Apoptosis / Cell Death p53->Apoptosis

Proposed cytotoxic signaling pathway of Efavirenz analogs via mitochondrial stress.

Experimental Protocols

Protocol 1: ATP-Based Cell Viability Assay (Primary Screen)

This protocol establishes the baseline EC50​ of the analog across target cell lines (e.g., BxPC-3 cancer cells vs. MRC-5 fibroblasts).

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells at 5,000 cells/well in a 96-well opaque white plate.

    • Causality: Opaque plates are mandatory to prevent luminescent cross-talk (light bleeding) between adjacent wells, which would artificially inflate viability readings in highly cytotoxic wells.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2​ .

    • Causality: This allows cells to adhere and re-enter the exponential growth phase, ensuring the drug acts on actively dividing cells.

  • Compound Treatment: Treat cells with a serial dilution of (4S)-Efavirenz 2-Desoxo-2-methyl (0.1 μM to 100 μM). Maintain a constant DMSO vehicle control of ≤0.1% final concentration across all wells.

    • Causality: Efavirenz analogs are highly lipophilic and require DMSO for solubility. Exceeding 0.1% DMSO can independently disrupt lipid bilayers, confounding the analog's true cytotoxicity.

  • Endpoint Lysis: After 48–72 hours, add CellTiter-Glo reagent at a 1:1 volume ratio. Lyse on an orbital shaker for 2 minutes, then incubate in the dark at room temperature for 10 minutes.

    • Causality: The 10-minute stabilization period is critical; it allows the luciferase reaction to reach a steady-state kinetic equilibrium, ensuring reproducible luminescent signal capture.

Protocol 2: Multiparametric Flow Cytometry (Secondary Validation)

To validate that the EC50​ derived from Protocol 1 represents true cell death, we utilize Annexin V (detecting externalized phosphatidylserine in early apoptosis) and 7-AAD (intercalating DNA in late apoptosis/necrosis)[1][5].

Step-by-Step Methodology:

  • Treatment: Treat cells in 6-well plates with the analog at and the established EC50​ for 48 hours.

  • Harvesting: Detach cells using Accutase rather than Trypsin.

    • Causality: Trypsin aggressively cleaves membrane proteins and can artificially damage the plasma membrane. This leads to false-positive 7-AAD staining, masking the true mechanism of the analog.

  • Washing & Resuspension: Wash cells twice in cold PBS and resuspend in 1X Annexin V Binding Buffer.

    • Causality: Annexin V binding is strictly calcium-dependent. Standard PBS lacks sufficient Ca2+ , which will result in failed staining and false-negative apoptosis readings.

  • Staining: Add 5 μL of Annexin V-APC and 5 μL of 7-AAD per 105 cells. Incubate in the dark for 15 minutes at room temperature.

  • Acquisition: Analyze via flow cytometry within 1 hour of staining.

    • Causality: Prolonged incubation in the binding buffer induces spontaneous cell death (anoikis), which will skew the apoptotic population data.

Data Presentation & Expected Outcomes

The following table summarizes the comparative cytotoxicity metrics expected when evaluating Efavirenz and its analogs across different cell lines. Notice the selective cytotoxicity profile against cancer cells versus primary fibroblasts[1][2].

CompoundCell LineAssay Type EC50​ ( μM )Primary Mechanism
Efavirenz (EFV) BxPC-3 (Pancreatic Cancer)Flow Cytometry~31.5Apoptosis / ROS
EFV 2-Desoxo-2-methyl BxPC-3 (Pancreatic Cancer)ATP LuminescenceAssay DependentApoptosis / ROS
Efavirenz (EFV) SBL-5 (Primary Fibroblast)Flow Cytometry> 100.0Minimal Toxicity
EFV 2-Desoxo-2-methyl MRC-5 (Primary Fibroblast)ATP LuminescenceAssay DependentMinimal Toxicity

Data synthesis based on established NNRTI cytotoxicity profiles[1][2]. The 2-desoxo-2-methyl analog is anticipated to mirror EFV's selective toxicity while providing enhanced CYP2B6 interaction data[3].

Workflow Compound Prepare Analog (DMSO Stock) Viability ATP Viability Assay (Determine EC50) Compound->Viability Flow Flow Cytometry (Annexin V / 7-AAD) Viability->Flow Use EC50 Concentrations ROS_Assay ROS Quantification (DCFDA Assay) Viability->ROS_Assay Analysis Data Synthesis & Mechanism Validation Flow->Analysis ROS_Assay->Analysis

Step-by-step experimental workflow for validating (4S)-Efavirenz 2-Desoxo-2-methyl cytotoxicity.

References

  • Cytotoxic effect of Efavirenz in BxPC-3 pancreatic cancer cells is based on oxidative stress and is synergistic with ionizing radiation Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Exploring Potential for Repurposing Antiretroviral Drugs Etravirine and Efavirenz in Prostate and Bladder Cancer Source: MDPI URL:[Link]

  • Crystal Structure of CYP2B6 in Complex with an Efavirenz Analog Source: MDPI URL:[Link]

  • Cytotoxic effect of efavirenz is selective against cancer cells and associated with the cannabinoid system Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Efavirenz Has the Highest Anti-Proliferative Effect of Non-Nucleoside Reverse Transcriptase Inhibitors against Pancreatic Cancer Cells Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Application

Application of (4S)-Efavirenz 2-Desoxo-2-methyl in HIV-1 Drug Resistance Studies: A Technical Guide

Introduction: The Evolving Challenge of NNRTI Resistance Efavirenz, a cornerstone of antiretroviral therapy, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that allosterically inhibits the HIV-1 rever...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolving Challenge of NNRTI Resistance

Efavirenz, a cornerstone of antiretroviral therapy, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that allosterically inhibits the HIV-1 reverse transcriptase (RT), an enzyme critical for the viral replication cycle.[1][2] Unlike nucleoside RT inhibitors (NRTIs) that bind to the enzyme's active site, NNRTIs bind to a hydrophobic pocket located approximately 10 Å from the catalytic site.[1][3][4] This binding induces a conformational change that distorts the active site, thereby blocking the conversion of viral RNA to DNA.[4] However, the clinical efficacy of Efavirenz is threatened by the emergence of drug-resistant viral strains.[5][6] Mutations within the NNRTI binding pocket can reduce the binding affinity of the drug, leading to treatment failure.[7][8]

The most common Efavirenz resistance mutation is K103N, which can emerge under therapeutic pressure.[6][7] Other significant mutations include Y181C, L100I, and G190A, which can also confer cross-resistance to other NNRTIs.[8][9] The development of novel NNRTI analogs with improved resistance profiles is therefore a critical area of research. This technical guide outlines a comprehensive framework for evaluating the potential of novel NNRTI analogs, using (4S)-Efavirenz 2-Desoxo-2-methyl as a primary example, to overcome known resistance mechanisms. While specific data for this compound is not yet widely published, the methodologies described herein provide a robust template for its investigation.

The Rationale for Investigating (4S)-Efavirenz 2-Desoxo-2-methyl

Structural analogs of existing drugs are often synthesized to enhance potency, improve safety profiles, or, crucially, to overcome resistance.[10][11] The modification "2-Desoxo-2-methyl" on the Efavirenz scaffold suggests a structural alteration at the 2-position of the benzoxazinone core. Such modifications can potentially alter the compound's interaction with the NNRTI binding pocket, possibly allowing it to maintain affinity even in the presence of resistance mutations. The primary hypothesis to be tested is that (4S)-Efavirenz 2-Desoxo-2-methyl exhibits significant antiviral activity against wild-type HIV-1 and retains this activity against viral strains harboring key Efavirenz-resistance mutations.

Experimental Framework for Evaluating Novel NNRTIs

A thorough in vitro evaluation of a novel NNRTI analog involves a multi-step process designed to characterize its antiviral potency, cytotoxicity, and resistance profile.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Resistance Profiling cluster_2 Phase 3: In Vitro Resistance Selection A Cytotoxicity Assessment (CC50) B Antiviral Potency against Wild-Type HIV-1 (IC50) A->B C Calculation of Selectivity Index (SI = CC50/IC50) B->C D Activity Against a Panel of NNRTI-Resistant Mutant Viruses C->D Proceed if SI is favorable E Interpretation of IC50 Fold-Change D->E F Long-term Culture of Wild-Type HIV-1 with Escalating Drug Concentrations E->F If potent against known mutants G Genotypic Analysis of Emergent Resistant Viruses F->G H Phenotypic Characterization of Selected Mutants G->H G A Start: Culture of Wild-Type HIV-1 with sub-optimal concentration of (4S)-Efavirenz 2-Desoxo-2-methyl B Monitor for viral breakthrough (p24 antigen or RT activity) A->B C If breakthrough occurs, harvest virus and increase drug concentration for the next passage B->C Yes D If no breakthrough, continue culture at the same concentration B->D No E Repeat for multiple passages (e.g., 20-30) C->E D->E F Harvest virus from passages showing significant resistance E->F G Genotypic analysis of the RT gene to identify mutations F->G H Phenotypic characterization of the selected mutant viruses G->H

Figure 2: Workflow for the in vitro selection of drug-resistant HIV-1 variants.

  • Initiation: Culture a replication-competent wild-type HIV-1 strain in a suitable cell line (e.g., MT-4 cells) in the presence of (4S)-Efavirenz 2-Desoxo-2-methyl at a concentration close to its IC50. [12]2. Passaging: Monitor the culture for signs of viral replication (e.g., by measuring p24 antigen in the supernatant). When viral breakthrough is observed, harvest the virus-containing supernatant and use it to infect fresh cells with a 2- to 3-fold higher concentration of the compound. [12]If no breakthrough occurs, continue the culture, replacing the medium and drug as needed.

  • Escalation: Continue this process of serial passaging with escalating drug concentrations for an extended period (e.g., 20-30 passages). [13]4. Analysis of Resistant Viruses:

    • Genotyping: Extract viral RNA from the supernatant of cultures that show significant resistance. Amplify and sequence the reverse transcriptase gene to identify mutations that have been selected. [14] * Phenotyping: Characterize the phenotype of the selected viruses by determining their susceptibility to (4S)-Efavirenz 2-Desoxo-2-methyl and other NNRTIs, as described in Protocol 3.

Conclusion

The emergence of drug resistance is a significant hurdle in the long-term management of HIV-1 infection. The development of novel NNRTI analogs, such as (4S)-Efavirenz 2-Desoxo-2-methyl, with improved resistance profiles is a critical research endeavor. The comprehensive in vitro evaluation framework detailed in these application notes provides a robust methodology for characterizing the antiviral potency, cytotoxicity, and resistance profile of such novel compounds. By systematically assessing a compound's activity against wild-type and known resistant viral strains, and by investigating its potential to select for new resistance mutations, researchers can identify promising candidates for further preclinical and clinical development. This structured approach, grounded in established scientific principles, is essential for advancing the next generation of antiretroviral therapies.

References

  • Protocol for the Preparation and Titration of HIV-1 Env-pseudotyped Viruses. (2021, October). [Link to a relevant protocol, e.g., from a research consortium or methods journal]
  • Conformational plasticity of the NNRTI-binding pocket in HIV-1 reverse transcriptase - A fluorine NMR study. (n.d.). PMC. [Link]

  • Protocol for the Preparation and Titration of HIV-1 Env-pseudotyped and IMC Viruses. (2025, September). [Link to a relevant protocol, e.g., from a research consortium or methods journal]
  • Mechanistic Study of Common Non-Nucleoside Reverse Transcriptase Inhibitor-Resistant Mutations with K103N and Y181C Substitutions. (2016, September 23). PMC. [Link]

  • In Vitro Selection of Highly Darunavir-Resistant and Replication-Competent HIV-1 Variants by Using a Mixture of Clinical HIV-1 Isolates Resistant to Multiple Conventional Protease Inhibitors. (n.d.). PMC. [Link]

  • Drug Resistance Conferred by Mutations Outside the Active Site through Alterations in the Dynamic and Structural Ensemble of HIV-1 Protease. (2014, August 4). ACS Publications. [Link]

  • HIV-1 reverse transcriptase complex with DNA and nevirapine reveals nonnucleoside inhibition mechanism. (n.d.). PMC. [Link]

  • A schematic overview of the HIV-1 replication cycle. The entry of HIV-1... (n.d.). ResearchGate. [Link]

  • 1HNI: STRUCTURE OF HIV-1 REVERSE TRANSCRIPTASE IN A COMPLEX WITH THE NONNUCLEOSIDE INHIBITOR ALPHA-APA R 95845 AT 2.8 ANGSTROMS RESOLUTION. (n.d.). RCSB PDB. [Link]

  • In Vitro Selection and Characterization of HIV-1 Variants with Increased Resistance to LP-40, Enfuvirtide-Based Lipopeptide Inhibitor. (n.d.). PMC. [Link]

  • HIV Replication Cycle. (2018, June 19). National Institute of Allergy and Infectious Diseases (NIAID) - NIH. [Link]

  • Synthesis and evaluation of efavirenz (Sustiva) analogues as HIV-1 reverse transcriptase inhibitors: replacement of the cyclopropylacetylene side chain. (2001, May 7). PubMed. [Link]

  • How to calculate Cytotoxicity Concentration [CC50] in Vero cell as MTT assays. (2022, June 29). ResearchGate. [Link]

  • A Novel Molecular Mechanism of Dual Resistance to Nucleoside and Nonnucleoside Reverse Transcriptase Inhibitors. (n.d.). ASM Journals. [Link]

  • Structures and positions of amino acid residues within the NNRTI... (n.d.). ResearchGate. [Link]

  • Production, concentration and titration of pseudotyped HIV-1-based lentiviral vectors. (n.d.). [Link to a relevant protocol, e.g.
  • Structures of RT. (n.d.). HIV Drug Resistance Database. [Link]

  • The HIV Life Cycle. (2025, April 9). NIH - HIVinfo. [Link]

  • An Automated HIV-1 Env-Pseudotyped Virus Production for Global HIV Vaccine Trials. (2012, December 27). PMC. [Link]

  • An Automated HIV-1 Env-Pseudotyped Virus Production for Global HIV Vaccine Trials. (n.d.).
  • CC50/IC50 Assay for Antiviral Research. (n.d.). Creative Diagnostics. [Link]

  • Protocol for Neutralizing Antibody Screening Assay for HIV-1 in TZM-bl Cells. (2021, October). [Link to a relevant protocol, e.g., from a research consortium or methods journal]
  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023, December 16). YouTube. [Link]

  • The development of drug resistance mutations K103N Y181C and G190A in long term Nevirapine-containing antiviral therapy. (2014, November 21). [Link to the publication, e.g.
  • Interpretation algorithms. (2014, May 22). Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf. [Link]

  • DOT (graph description language). (n.d.). Wikipedia. [Link]

  • Create a Flowchart using Graphviz Dot. (2022, July 11). Prashant Mhatre - Medium. [Link]

  • Laboratory Testing: Drug-Resistance Testing. (2024, September 12). NIH - Clinical Info HIV.gov. [Link]

  • The development of drug resistance mutations K103N Y181C and G190A in long term Nevirapine-containing antiviral therapy. (n.d.). PMC. [Link]

  • Protocol for Neutralizing Antibody Assay for HIV-1 in TZM-bl Cells. (2025, September). [Link to a relevant protocol, e.g., from a research consortium or methods journal]
  • Biophysical Characterization of Novel DNA Aptamers against K103N/Y181C Double Mutant HIV-1 Reverse Transcriptase. (2022, January 3). [Link to the publication, e.g.
  • Protocol for Measurement of Functional Anti-Drug Antibodies (ADA) Against Broadly Neutralizing Antibodies (bnAbs) in the TZM-bl Assay. (n.d.). HIV Databases. [Link]

  • Detecting and understanding combinatorial mutation patterns responsible for HIV drug resistance. (n.d.). PNAS. [Link]

  • In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors. (n.d.). [Link to the publication, e.g.
  • Cytotoxicity (CC50) and inhibition concentration (IC50). (n.d.). Bio-protocol. [Link]

  • Understanding the statistical analysis of resistance data. (2005, July 15). NCBI - NIH. [Link]

  • Protocol for Measuring Neutralizing Antibodies Against HIV-1, SIV and SHIV Using a Luciferase Reporter Gene Assay in TZM-BL Cells. (n.d.). ResearchGate. [Link]

  • Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1. (n.d.). PMC. [Link]

  • Protocol for Preparation of Cell Free Stocks of HIV-1 in PBMC. (n.d.). [Link to a relevant protocol, e.g., from a research consortium or methods journal]
  • Dot Language (graph based diagrams). (2018, October 7). Dinis Cruz - Medium. [Link]

  • Making pretty diagrams with GraphViz. (2010, October 25). Steve Liles' Blog. [Link]

  • Flowchart Creation. (n.d.). MantidProject main documentation. [Link]

  • Graph workflow model. (n.d.). [Link to a relevant resource on graph workflow models]
  • 3.2.1. graphvizによるフローチャートの作成. (n.d.). 化学系のためのsphinxのquickチュートリアル 3.0 ドキュメント. [Link]

  • Process. (2022, October 2). Graphviz. [Link]

  • In-vitro selection of HIV-1 variants resistant to non-nucleoside reverse transcriptase inhibitors in monocyte-derived macrophages. (n.d.). Journal of Antimicrobial Chemotherapy - Oxford Academic. [Link]

  • Guide to Flowcharts in Graphviz. (n.d.). Sketchviz. [Link]

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Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with (4S)-Efavirenz 2-Desoxo-2-methyl

Welcome to the technical support resource for (4S)-Efavirenz 2-Desoxo-2-methyl. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for (4S)-Efavirenz 2-Desoxo-2-methyl. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this efavirenz analog. As a derivative of Efavirenz, a Biopharmaceutics Classification System (BCS) Class II compound, (4S)-Efavirenz 2-Desoxo-2-methyl is anticipated to exhibit low aqueous solubility and high permeability.[1] The parent compound, Efavirenz, is practically insoluble in water (<10 μg/mL), a characteristic that frequently extends to its analogs.[2][3]

This document provides structured troubleshooting advice, detailed protocols, and the scientific rationale behind these recommendations to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I cannot dissolve (4S)-Efavirenz 2-Desoxo-2-methyl in my aqueous buffer. What is the first thing I should try?

A1: Direct dissolution in aqueous media is highly unlikely to succeed due to the compound's hydrophobic nature, a known characteristic of the Efavirenz scaffold.[2] The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous buffer.

  • Recommended Solvents for Stock Solution:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Dimethylformamide (DMF)

  • Causality: These organic solvents are effective because they are less polar than water and can disrupt the crystal lattice forces of the solid compound, allowing the molecule to be solvated. When a small volume of this organic stock is introduced into a larger volume of aqueous buffer, the organic solvent helps to keep the compound molecules dispersed and prevents immediate precipitation.

Q2: I successfully dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. Why did this happen and how can I fix it?

A2: This is a common issue known as "fall-out" or precipitation upon dilution. It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit in that specific medium. The organic co-solvent (DMSO) concentration is no longer high enough to maintain solubility.

  • Troubleshooting Steps:

    • Lower the Final Concentration: The simplest solution is to reduce the final desired concentration of the compound in your medium.

    • Increase Co-solvent Percentage: While often limited by cell toxicity, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) may help. Always run a vehicle control to check for solvent effects on your cells.

    • Use a Different Solvent: The parent compound Efavirenz shows good solubility in ethanol and DMF.[4][5] Trying a stock in one of these solvents may yield different results upon dilution.

    • Incorporate Surfactants: For in vitro dissolution studies, a low concentration of a surfactant like Sodium Dodecyl Sulfate (SLS) can be used in the medium to increase solubility, as is done for dissolution testing of Efavirenz formulations.[6]

Q3: Can I heat the solution to help dissolve the compound?

A3: Gentle warming (e.g., to 37°C) can be used cautiously to aid dissolution, particularly when preparing concentrated stock solutions in organic solvents. However, be aware of two key risks:

  • Compound Stability: The thermal stability of (4S)-Efavirenz 2-Desoxo-2-methyl is likely unknown. Prolonged heating could lead to degradation.

  • Supersaturation: Dissolving the compound at a higher temperature can create a supersaturated solution. Upon cooling to room temperature or experimental conditions, the compound may precipitate out of solution. If you must heat the solution, ensure it remains clear upon returning to ambient temperature.

Q4: How can I determine the actual solubility of my compound in a specific solvent?

A4: The gold-standard method for determining equilibrium solubility is the shake-flask method .[7][8] This involves adding an excess amount of the solid compound to your solvent of interest, agitating it at a constant temperature until equilibrium is reached (typically 24-48 hours), and then filtering or centrifuging the sample to remove undissolved solids. The concentration of the dissolved compound in the clear supernatant is then quantified, usually by HPLC or UV-Vis spectroscopy.[7]

In-Depth Troubleshooting Guides

Guide 1: Preparing Aqueous Solutions for Biological Assays

The primary challenge is achieving a sufficient aqueous concentration for biological activity without inducing precipitation or using a vehicle concentration that causes toxicity.

Problem: Standard dilution of a 10 mM DMSO stock into phosphate-buffered saline (PBS) results in immediate cloudiness.

Solution Workflow:

  • Optimize the Stock Solution:

    • Action: Prepare a fresh stock solution in 100% DMSO. Ensure complete dissolution by vortexing. Gentle warming may be applied but is not the preferred first step.

    • Causality: An incompletely dissolved stock is a primary source of error, as small undissolved particles act as nucleation sites for precipitation upon dilution.

  • Modify the Dilution Procedure:

    • Action: Instead of adding the stock directly to the bulk buffer, add the small volume of stock solution to the side of the tube and then gently wash it into the solution while vortexing. This rapid, high-energy mixing helps disperse the compound molecules quickly before they can aggregate.

    • Causality: This technique minimizes localized high concentrations of the compound that can trigger precipitation.

  • Employ a Co-Solvent Strategy:

    • Action: If direct dilution fails, consider a co-solvent system. The parent compound Efavirenz has been successfully solubilized in a 1:1 mixture of Ethanol:PBS (pH 7.2).[5] Prepare your final solution to contain a higher, yet biologically tolerated, percentage of a co-solvent.

    • Causality: Co-solvents like ethanol or propylene glycol reduce the polarity of the bulk solvent (water), making it a more favorable environment for hydrophobic compounds.[9][10]

  • Consider Formulation-Based Approaches:

    • Action: For more demanding applications, advanced formulation strategies used for Efavirenz can be adapted. This includes using cyclodextrins, which can form inclusion complexes with the drug to enhance aqueous solubility.[1]

    • Causality: Cyclodextrins have a hydrophobic inner cavity that encapsulates the drug molecule and a hydrophilic outer surface that allows the entire complex to dissolve in water.

SolventReported Solubility of EfavirenzConcentrationReferenceNotes for (4S)-Efavirenz 2-Desoxo-2-methyl
WaterPractically Insoluble<10 µg/mL[2][3]Expect similar insolubility. Do not use for primary stock.
DMSOSoluble~14 mg/mL[4][5]Excellent choice for a high-concentration primary stock.
EthanolSoluble~20 mg/mL[4][5]Excellent choice for a primary stock; can also be used as a co-solvent.
DMFSoluble~20 mg/mL[5]Good alternative to DMSO for primary stock solutions.
MethanolFreely SolubleNot Quantified[11]Suitable for analytical purposes (e.g., HPLC mobile phase).
Ethanol:PBS (1:1)Sparingly Soluble~0.5 mg/mL[5]A useful starting point for a co-solvent system in biological buffers.

Experimental Protocols & Workflows

Protocol 1: Preparation of an Aqueous Working Solution via Organic Stock Dilution

This protocol describes the standard method for preparing a dilute aqueous solution of a hydrophobic compound for in vitro screening.

  • Prepare a High-Concentration Stock:

    • Accurately weigh ~5 mg of (4S)-Efavirenz 2-Desoxo-2-methyl.

    • Dissolve in the minimum required volume of 100% DMSO to create a concentrated stock (e.g., 10-20 mM).

    • Ensure complete dissolution by vortexing for 1-2 minutes. A brief sonication in a water bath can also be effective. Visually inspect against a light source to confirm no solid particles remain.

  • Perform Serial Dilutions (if necessary):

    • If your final concentration is very low, perform an intermediate dilution of your primary stock in 100% DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM stock.

  • Final Dilution into Aqueous Buffer:

    • Prepare the final aqueous buffer (e.g., PBS, cell culture medium).

    • While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-wise or in a steady stream into the vortex.

    • Critical Step: The final concentration of DMSO should ideally be kept ≤0.5% to minimize solvent-induced artifacts in biological assays.

    • Continue to vortex for an additional 30 seconds.

  • Final Inspection:

    • Visually inspect the final solution for any signs of precipitation (cloudiness, Tyndall effect). If the solution is not perfectly clear, the solubility limit has been exceeded.

cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Dilution cluster_2 Step 3: Validation weigh Weigh Compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate (Ensure Complete Dissolution) add_dmso->dissolve add_stock Pipette Stock into Vortex dissolve->add_stock prep_buffer Prepare Aqueous Buffer vortex_buffer Vortex Buffer Vigorously prep_buffer->vortex_buffer vortex_buffer->add_stock inspect Visually Inspect for Clarity add_stock->inspect proceed Proceed with Experiment inspect->proceed Clear troubleshoot Troubleshoot: - Lower Concentration - Try Co-solvent inspect->troubleshoot Precipitate

Caption: Workflow for preparing aqueous solutions from an organic stock.

Protocol 2: Shake-Flask Method for Equilibrium Solubility Determination

This protocol provides a reliable method to quantify the equilibrium solubility of (4S)-Efavirenz 2-Desoxo-2-methyl.

  • Sample Preparation:

    • Add an excess amount of the solid compound to a series of glass vials (e.g., add 2-5 mg to 1 mL of solvent). The key is to have visible solid material remaining at the end of the experiment.

    • Add the test solvent (e.g., water, PBS pH 7.4, simulated gastric fluid) to each vial.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium. For poorly soluble compounds, 48-72 hours is recommended.

  • Phase Separation:

    • After equilibration, let the vials stand to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant.

    • Immediately filter the sample through a 0.22 µm syringe filter (a PVDF filter is often a good choice for compatibility with organic solvents if present) to remove all undissolved particles. Alternatively, centrifuge the sample at high speed (e.g., >10,000 x g) and sample the clear supernatant.

  • Quantification:

    • Dilute the clear filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration that falls within the linear range of your analytical method's standard curve.

    • Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the compound's concentration.

    • This concentration represents the equilibrium solubility in that solvent at that temperature.

start Goal: Solubilize (4S)-Efavirenz 2-Desoxo-2-methyl q_solvent What is the desired final solvent? start->q_solvent organic Pure Organic Solvent (e.g., for synthesis, NMR) q_solvent->organic Organic aqueous Aqueous System (e.g., for bioassay) q_solvent->aqueous Aqueous try_common Try common solvents: DMSO, Ethanol, DMF, Methanol organic->try_common use_stock Prepare concentrated stock in water-miscible organic solvent (e.g., DMSO, Ethanol) aqueous->use_stock check_sol Is it fully dissolved? try_common->check_sol success_org Success! check_sol->success_org Yes fail_org Consider alternative solvents (e.g., Acetonitrile, THF) or gentle warming. check_sol->fail_org No dilute Dilute stock into aqueous buffer. Keep organic solvent <1% use_stock->dilute check_precip Does it precipitate? dilute->check_precip success_aq Success! check_precip->success_aq No fail_aq Troubleshoot check_precip->fail_aq Yes lower_conc Lower final concentration fail_aq->lower_conc cosolvent Increase co-solvent % or use formulation aids (e.g., Cyclodextrin, Surfactants) fail_aq->cosolvent

Sources

Optimization

Troubleshooting inconsistent results in (4S)-Efavirenz 2-Desoxo-2-methyl assays

Welcome to the Technical Support Center for (4S)-Efavirenz 2-Desoxo-2-methyl assays. As a Senior Application Scientist, I have designed this guide to help you navigate the unique physicochemical and chromatographic chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (4S)-Efavirenz 2-Desoxo-2-methyl assays. As a Senior Application Scientist, I have designed this guide to help you navigate the unique physicochemical and chromatographic challenges associated with this specific Efavirenz analog.

The 2-desoxo-2-methyl derivative—characterized by the substitution of a methyl group for the carbonyl oxygen—exhibits distinct binding kinetics and altered dipole moments compared to the parent drug[1]. This structural deviation frequently causes inconsistent results across chiral separations, Cytochrome P450 (CYP) binding assays, and impurity profiling.

Below, you will find a diagnostic workflow, causality-driven FAQs, self-validating protocols, and quantitative benchmarks to restore the integrity of your assays.

Diagnostic Workflow

Workflow Start Inconsistent (4S)-Efavirenz 2-Desoxo-2-methyl Result Q1 Identify Assay Modality Start->Q1 Chiral Chiral HPLC (Enantiomeric Purity) Q1->Chiral CYP CYP2B6 Binding (Spectral Titration) Q1->CYP RP RP-HPLC / LC-MS (Impurity Profiling) Q1->RP Chiral_Issue Resolution < 1.5 or Retention Time Drift? Chiral->Chiral_Issue CYP_Issue Turbidity Interference or Non-linear Ks? CYP->CYP_Issue RP_Issue Peak Tailing, Splitting or Poor Recovery? RP->RP_Issue Fix_Chiral Optimize Hexane:IPA Add 0.1% Acidic Modifier Chiral_Issue->Fix_Chiral Yes Fix_CYP Apply PCA to decouple turbidity from spin shift CYP_Issue->Fix_CYP Yes Fix_RP Buffer Mobile Phase strictly to pH 3.5 - 4.2 RP_Issue->Fix_RP Yes

Diagnostic workflow for troubleshooting (4S)-Efavirenz 2-Desoxo-2-methyl assay inconsistencies.

Quantitative Benchmarks for Assay Validation

To ensure your system is operating within acceptable parameters, compare your system suitability results against these validated benchmarks:

ParameterTarget ValueAssay ModalityMechanistic IndicatorReference
CYP2B6 Binding Affinity ( Ks​ ) 0.21±0.06μM Spectral TitrationHigh-affinity Type I spin shift via halogen- π interaction.[1]
Chiral Resolution ( Rs​ ) >1.5 (Target >4.0 )Normal-Phase Chiral HPLCSuccessful steric fit in cellulose carbamate cavities.[2]
Optimal Mobile Phase pH 3.5−4.2 RP-HPLC / LC-MSPrevents dynamic interconversion of the modified ring.[3],[4]
Limit of Detection (LOD) 0.01−0.075μg/mL RP-HPLCBaseline noise suppression and optimal ionization.[2],[3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing retention time drift and poor resolution between the (4S) and (4R) enantiomers on a cellulose-based chiral column?

The Causality: Cellulose-derivatized stationary phases (e.g., Chiralcel OD-H or Lux Amylose-2) rely on highly specific steric fit and hydrogen-bonding interactions[5],[2]. Because the 2-desoxo-2-methyl analog lacks the carbonyl oxygen, its dipole moment is altered. If your non-polar mobile phase (e.g., Hexane) absorbs atmospheric moisture, water molecules competitively bind to the carbamate sites on the stationary phase, drastically reducing enantiomeric resolution. Furthermore, the lack of an acidic modifier allows secondary electrostatic interactions with unendcapped surface silanols, causing severe peak tailing[5]. The Solution: Use strictly anhydrous HPLC-grade Hexane and Isopropanol (IPA). Incorporate 0.1% Trifluoroacetic acid (TFA) or Formic acid into the mobile phase to suppress silanol ionization[5],[2].

Q2: During CYP2B6 spectral titrations, my Type I spin shift data is noisy, and the calculated Ks​ fluctuates wildly. How do I stabilize this?

The Causality: The 2-desoxo-2-methyl analog binds CYP2B6 with high affinity ( Ks​=0.21μM ), displacing the distal water molecule from the heme iron and inducing a low-to-high spin state transition (peak at 390 nm, trough at 417 nm)[1],[6]. However, introducing this highly lipophilic analog into an aqueous microsomal suspension induces localized protein-lipid aggregation. This manifests as wavelength-dependent light scattering (turbidity), which artificially skews the Soret band absorbance. Standard dual-wavelength baseline subtraction fails because the scattering is non-linear[6]. The Solution: Implement Principal Component Analysis (PCA) on your spectral data. PCA mathematically isolates the invariant turbidity vector from the true thermodynamic spin-shift vector, restoring data integrity[6]. (See Protocol B below).

Q3: In RP-HPLC impurity profiling, the 2-desoxo-2-methyl peak splits or exhibits severe tailing. What is the root cause?

The Causality: Peak splitting in RP-HPLC for Efavirenz derivatives is almost exclusively a pH-driven phenomenon[4]. The modified ring system is highly sensitive to the mobile phase pH. At pH levels above 4.5, partial ionization or dynamic interconversion occurs during the chromatographic transit. This means the analyte exists in two distinct solvation states with slightly different partition coefficients, eluting as a split peak[3],[4]. The Solution: Buffer the mobile phase strictly to pH 3.5 – 4.2 using ammonium acetate or formic acid. This locks the molecule into a single protonation state, collapsing the split peaks into a single, sharp Gaussian distribution[3],[4].

Self-Validating Experimental Protocols

To guarantee trustworthiness in your results, implement the following self-validating methodologies. These protocols contain built-in " go/no-go " checkpoints.

Protocol A: Self-Validating Chiral HPLC Method for Enantiomeric Purity

Use this protocol to separate the (4S) and (4R) enantiomers of the 2-desoxo-2-methyl analog.

  • Mobile Phase Preparation: Prepare a mixture of anhydrous n-Hexane and Isopropyl Alcohol (IPA) at an 80:20 (v/v) ratio. Add exactly 0.1% (v/v) Formic acid or TFA as an acidic modifier[2]. Degas via ultrasonication for 20 minutes.

  • Column Conditioning: Install a normal-phase cellulose derivatized chiral column (e.g., Chiralcel OD-H, 250 mm × 4.6 mm, 5 µm)[5]. Flush with the mobile phase at 1.0 mL/min at 25°C until the baseline UV absorbance (at 245 nm or 252 nm) stabilizes with noise <0.05 mAU[5],[2].

  • System Suitability Test (SST) - Critical Checkpoint: Inject 20 µL of a racemic standard mixture (200 ng/mL).

    • Validation Gate: Calculate the resolution ( Rs​ ). If Rs​<1.5 or the Relative Standard Deviation (RSD) of peak areas >2.0% , do not proceed . Regenerate the column with 100% IPA at 0.4 mL/min for 2 hours to strip bound water[5].

  • Sample Analysis: Once SST passes, inject the sample. The (4R)-enantiomer will typically elute first (approx. 7.5 min), followed by the (4S)-enantiomer (approx. 9.2 min)[5].

Protocol B: CYP2B6 Spectral Titration with PCA Correction

Use this protocol to accurately determine the Ks​ of the analog despite microsomal turbidity.

  • Sample Preparation: Dilute recombinant CYP2B6 (or microsomes) in 100 mM potassium phosphate buffer (pH 7.4) to a final P450 concentration of 1.0 µM. Divide equally into sample and reference cuvettes.

  • Baseline Correction: Record a baseline difference spectrum (350–500 nm).

  • Titration: Add the 2-desoxo-2-methyl analog (dissolved in methanol) to the sample cuvette in tight increments (0.05 µM to 5.0 µM). Add equivalent volumes of pure methanol to the reference cuvette. Record the spectrum after each addition[6].

  • PCA Application - Critical Checkpoint: Export the raw spectral matrix to your statistical software. Run a Principal Component Analysis (PCA) across the Soret region (380–430 nm)[6].

    • Validation Gate: The first two principal components must account for >99% of the spectral variance[6]. PC1 will represent the low-to-high spin shift (Type I), and PC2 will represent the invariant turbidity/scattering.

  • Data Extraction: Reconstruct the spectra using only PC1. Plot the corrected absorbance difference ( ΔA390−417​ ) versus analog concentration to calculate the true Ks​ via the Michaelis-Menten equation. You should achieve a Ks​ of approximately 0.21±0.06μM [1].

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting Guide for (4S)-Efavirenz 2-Desoxo-2-methyl

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, structural biologists, and drug development professionals working with (4S)-Efaviren...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, structural biologists, and drug development professionals working with (4S)-Efavirenz 2-Desoxo-2-methyl .

This compound is a critical high-affinity probe used in cytochrome P450 (CYP2B6) structural assays, where the carbonyl oxygen of the standard Efavirenz benzoxazinone ring is replaced by a methyl group[1],[2]. While this structural modification alters its degradation profile compared to the parent drug, maintaining solution integrity remains a significant analytical challenge.

Part 1: Troubleshooting & FAQs

Q1: Why does my (4S)-Efavirenz 2-Desoxo-2-methyl solution degrade over time, even though it lacks the carbonyl oxygen of Efavirenz? Causality & Mechanism: In standard Efavirenz, the primary degradation pathway is alkaline hydrolysis. The nucleophilic attack of hydroxide ions on the carbonyl carbon of the cyclic carbamate (benzoxazinone ring) leads to rapid ring-opening, causing up to 33.81% degradation under alkaline stress,[3]. By replacing the carbonyl oxygen with a methyl group, the 2-Desoxo-2-methyl analog eliminates this vulnerable carbamate ester linkage, making it highly resistant to alkaline ring-opening. However, the molecule retains the cyclopropylethynyl moiety . This alkyne bond is highly susceptible to radical-mediated oxidation and photolytic cleavage when exposed to dissolved oxygen or UV/Vis light[4].

Q2: I am using this analog for CYP2B6 binding assays. How do I prevent degradation in my aqueous assay buffers? Causality & Mechanism: CYP assays require physiological pH (7.4) and often involve generating reactive oxygen species (ROS)[5]. While the analog is stable against neutral water, prolonged exposure to oxygen-rich aqueous buffers will induce oxidative degradation (hydroxylation of the aliphatic carbons). Solution: Do not store the compound in aqueous buffers. Prepare your primary stock in anhydrous, degassed DMSO or methanol. Only spike the analog into the aqueous potassium phosphate buffer immediately prior to initiating the enzymatic assay.

Q3: What is the best way to monitor the integrity of my stock solution to ensure assay reproducibility? Causality & Mechanism: Unnoticed degradation introduces competitive inhibitors or inactive fragments into your assays, skewing KS​ or IC50​ calculations. Solution: Implement a self-validating LC-MS or HPLC-UV protocol. Efavirenz and its analogs absorb strongly at 240–247 nm[6],[7]. By running a baseline chromatogram on Day 0 and comparing subsequent working solutions against it, you create a closed-loop validation system. A drop in the main peak area below 99% indicates compromised integrity.

Part 2: Quantitative Degradation Profile

To anticipate how the 2-Desoxo-2-methyl analog behaves, it is crucial to understand the baseline stability of the parent Efavirenz scaffold under ICH-mandated stress conditions. The table below summarizes these quantitative metrics and extrapolates the specific vulnerabilities of the analog based on its modified structure.

Stress ConditionReagent / EnvironmentTemp / TimeParent Scaffold Degradation (%)Analog Vulnerability & Rationale
Alkaline 0.1 N to 0.2 M NaOH70–80°C, 4–8 hr~33.81% (Severe),[8]Low: Lacks the C=O target for nucleophilic ring-opening.
Acidic 0.1 N to 2.0 M HCl70–80°C, 8 hrModerate[8]Moderate: Ether/amine linkages may still undergo slow protonation.
Oxidative 12% to 30% H₂O₂Ambient–70°C, 24 hr~0.73% to Moderate[8],[4]High: The cyclopropylethynyl group remains a target for ROS.
Photolytic UV Light (254 nm)Ambient, 3 hr~3.05%[4]High: Direct photolysis of the alkyne and aromatic ring.
Thermal Solid state (105°C)72 hr< 1.0% (Stable)[8]Stable: Highly stable in solid state; store as powder until use.

Part 3: Step-by-Step Methodology (Self-Validating Protocol)

To ensure absolute trustworthiness in your experimental data, follow this self-validating methodology for the preparation and storage of high-stability stock solutions.

Phase 1: Solvent Preparation & Dissolution

  • Degassing: Select anhydrous, HPLC-grade DMSO or Methanol. Sparge the solvent with ultra-pure Argon gas for 15 minutes to displace dissolved oxygen.

  • Weighing: Under low-light conditions (to prevent photolytic stress), accurately weigh the solid (4S)-Efavirenz 2-Desoxo-2-methyl powder.

  • Dissolution: Dissolve the powder in the degassed solvent to achieve a standard stock concentration (e.g., 10 mM). Vortex gently until completely clear.

Phase 2: Storage & Environmental Control 4. Aliquotting: Dispense the solution into single-use, amber glass HPLC vials. The amber glass mitigates UV-induced photolysis of the alkyne bond. 5. Inert Headspace: Flush the headspace of each vial with Argon gas for 3–5 seconds before immediately sealing with a PTFE-lined crimp cap. 6. Cryopreservation: Flash-freeze the vials in liquid nitrogen and transfer to a -80°C freezer for long-term storage.

Phase 3: Self-Validation (Crucial Step) 7. Baseline Establishment: Immediately after preparation (Day 0), inject a 20 µL aliquot into an HPLC-UV system (C18 column, Acetonitrile:Water gradient, detection at 247 nm)[6]. Record the exact retention time and peak area. 8. Pre-Assay Verification: Before using a stored aliquot for a CYP2B6 binding assay, run a rapid LC-UV check. Proceed with the assay ONLY if the primary peak area remains ≥ 99.0% relative to the Day 0 baseline.

Part 4: Stabilization Workflow Visualization

The following logical relationship diagram maps the specific environmental stressors to their mechanistic mitigations and the final validation step.

Workflow Start Solid (4S)-Efavirenz 2-Desoxo-2-methyl Deg_Ox Oxidative Stress (O2 / ROS Exposure) Start->Deg_Ox Dissolution Deg_Photo Photolytic Stress (UV / Vis Light) Start->Deg_Photo Handling Deg_pH Hydrolytic Stress (Aqueous Buffers) Start->Deg_pH Assay Prep Mit_Ox Mitigation: Degassed DMSO & Argon Flush Deg_Ox->Mit_Ox Mit_Photo Mitigation: Amber Vials & Dark Handling Deg_Photo->Mit_Photo Mit_pH Mitigation: Minimize Aqueous Exposure Time Deg_pH->Mit_pH Validation Self-Validation: HPLC-UV (247 nm) Baseline Check Mit_Ox->Validation Mit_Photo->Validation Mit_pH->Validation Stable Stable Stock Solution (-80°C Storage) Validation->Stable <1% Degradation

Solution Stability and Degradation Mitigation Pathway for Efavirenz Analogs

References

  • Meshram, R., & Gour, R. (2026). Impurity Profiling and Structural Elucidation of Unknown Degradation Products in Efavirenz Using Integrated HPLC, LC-MS, and NMR Techniques. Research Square. URL:[Link]

  • Shah, M. B., et al. (2018). Crystal Structure of CYP2B6 in Complex with an Efavirenz Analog. International Journal of Molecular Sciences / PMC-NIH. URL:[Link]

  • Meshram, R., & Gour, R. (2025). Development and Validation of a Stability Indicating HPLC Method for Efavirenz and Assessment of Its Degradation Profile. International Journal of Science and Engineering Technology. URL: [Link]

  • Gadapayale, K., et al. (2015). Reversed-phase Liquid Chromatography With Electrospray Mass Detection and 1H and 13C NMR Characterization of New Process-Related Impurities, Including Forced Degradants of Efavirenz. Journal of Separation Science / PubMed. URL: [Link]

  • Wang, J., et al. (2019). Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. Drug Metabolism and Disposition / PMC-NIH. URL:[Link]

Sources

Optimization

Addressing off-target effects of (4S)-Efavirenz 2-Desoxo-2-methyl in cell culture

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific off-target effects of (4S)-Efavirenz 2-Desoxo-2-methyl in cell...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific off-target effects of (4S)-Efavirenz 2-Desoxo-2-methyl in cell culture models.

While this specific analog is highly valued for its high-affinity binding in structural biology studies—particularly for crystallizing the CYP2B6 active site[1]—its lipophilic nature means it shares the complex off-target toxicity profile of its parent compound, Efavirenz. Understanding the causality behind these cellular phenotypes is critical for isolating your on-target experimental variables from off-target artifacts.

I. Mechanistic Overview: The Causality of Off-Target Effects

When introduced to in vitro cell cultures, (4S)-Efavirenz 2-Desoxo-2-methyl readily permeates lipid bilayers and accumulates in mitochondrial membranes. This accumulation directly inhibits Complex I of the electron transport chain (ETC)[2]. The resulting electron leakage generates a surge in superoxide radicals (Reactive Oxygen Species, ROS).

This oxidative stress is the primary upstream culprit for downstream off-target effects. Elevated ROS induces DNA double-strand breaks, which subsequently activate the ATM/ATR DNA damage response (DDR) pathway[3]. This signaling cascade stabilizes p53, forcing the cells into S-phase or G0/G1 cell cycle arrest, and at higher concentrations, triggers caspase-3-mediated apoptosis.

Quantitative Data Summary

To establish a baseline for your assays, refer to the following expected off-target parameters observed with Efavirenz analogs in standard immortalized cell lines (e.g., A549, Huh-7, CEM):

ParameterObserved Range / EffectCellular Consequence
IC50 (Cytotoxicity) 13 μM – 50 μM (Cell-type dependent)Reduced viability, cellular detachment
ROS Production 2.0 to 3.0-fold increaseOxidative stress, lipid peroxidation
Mitochondrial ΔΨm Significant depolarizationReduced ATP production, metabolic stress
Cell Cycle Arrest Accumulation in S-phase or G0/G1Anti-proliferative effect
Apoptosis Markers Elevated Caspase-3, increased LDH releaseProgrammed cell death

II. Frequently Asked Questions (FAQs)

Q: Why am I seeing unexpected cytotoxicity and cellular detachment at sub-micromolar concentrations? A: If you are observing toxicity below the standard IC50 (>13 μM), your specific cell line may have a low baseline antioxidant capacity, making it hypersensitive to Complex I inhibition[2]. The analog causes rapid mitochondrial depolarization. You must distinguish whether this is an artifact of ROS or a true on-target effect by performing an antioxidant rescue experiment (See Protocol 1).

Q: My flow cytometry data shows a massive block in the S-phase. Is the compound directly inhibiting DNA polymerase? A: No. The cell cycle arrest is a secondary, off-target consequence of ROS-induced genotoxicity. The compound causes DNA double-strand breaks, which activate the ATM/ATR checkpoint kinases[3]. This halts the cell cycle to allow for DNA repair. To validate this, you should probe for phosphorylated γ-H2AX (See Protocol 2).

Q: Why is my lipid assay showing massive accumulation of lipid droplets? A: Efavirenz analogs perturb the transcription of genes associated with cholesterol and lipid biosynthesis[2]. The metabolic stress induced by mitochondrial dysfunction forces cells to divert free fatty acids into lipid droplets to prevent lipotoxicity.

III. Signaling Pathways & Troubleshooting Workflows

Pathway EFV (4S)-Efavirenz 2-Desoxo-2-methyl Mito Mitochondrial Complex I Inhibition EFV->Mito ROS Elevated ROS Production Mito->ROS DNA DNA Damage (Double Strand Breaks) ROS->DNA ATM ATM/ATR Activation DNA->ATM p53 p53 Upregulation ATM->p53 Arrest Cell Cycle Arrest (S-phase / G0-G1) p53->Arrest Apoptosis Apoptosis (Caspase-3 Activation) p53->Apoptosis

Fig 1: Off-target ROS-mediated DNA damage and apoptosis signaling pathway induced by the EFV analog.

Workflow Start Unexpected Cytotoxicity in Cell Culture CheckDose Check Compound Concentration Start->CheckDose HighDose > 10 μM CheckDose->HighDose LowDose < 10 μM CheckDose->LowDose Action1 Reduce dose or shorten exposure time HighDose->Action1 CheckROS Perform ROS Assay (e.g., DCFDA) LowDose->CheckROS ROSPos High ROS Detected CheckROS->ROSPos Action2 Supplement media with Antioxidants (e.g., NAC) ROSPos->Action2

Fig 2: Decision tree for troubleshooting unexpected cytotoxicity during in vitro EFV analog assays.

IV. Experimental Protocols

Protocol 1: Mitigating ROS-Mediated Cytotoxicity (Antioxidant Rescue)

To ensure that your observed cellular phenotypes are driven by your intended target (e.g., CYP2B6 metabolism) rather than off-target oxidative stress, utilize an antioxidant rescue system.

  • Pre-treatment: Seed cells in a 6-well plate at 3×105 cells/well. Allow 24 hours for adherence. Pre-treat the cells with 5 mM N-acetylcysteine (NAC) in complete media for 1 hour prior to analog exposure.

  • Compound Exposure: Add (4S)-Efavirenz 2-Desoxo-2-methyl at your desired working concentration (typically 0.5 μM – 10 μM) directly into the NAC-containing media.

  • ROS Quantification: After 4 hours of co-incubation, wash cells with PBS and stain with 10 μM H2DCFDA (a fluorescent ROS indicator) for 30 minutes at 37°C.

  • Analysis: Analyze via flow cytometry (Ex/Em: 495/529 nm).

  • Causality & Self-Validation: NAC acts as a precursor to intracellular glutathione. By artificially expanding the cellular antioxidant sink, you neutralize the superoxide radicals generated by the analog's off-target inhibition of Complex I. If cytotoxicity is abolished by NAC, the cell death was an off-target artifact.

Protocol 2: Validating ATM/ATR-Mediated Cell Cycle Arrest

If you observe reduced proliferation, you must map the causality to the DNA damage response to rule out direct target-mediated growth inhibition.

  • Treatment: Expose cells to 10 μM of the analog for 24 and 48 hours. Include a vehicle control (DMSO < 0.1%).

  • Harvest & Fixation: Trypsinize cells, wash with cold PBS, and fix dropwise in 70% cold ethanol. Store at -20°C overnight.

  • Cell Cycle Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100). Incubate for 30 minutes at room temperature in the dark.

  • Protein Extraction: In parallel, lyse a duplicate set of treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blot Validation: Run 30 µg of protein lysate on an SDS-PAGE gel. Probe for phosphorylated ATM (Ser1981) and phosphorylated γ-H2AX (Ser139).

  • Causality & Self-Validation: The PI stain will reveal the macroscopic phenotype (accumulation of cells with 2n-4n DNA content, indicating S-phase arrest). The Western blot provides the molecular causality: γ-H2AX confirms physical DNA double-strand breaks, and p-ATM confirms the activation of the specific checkpoint kinase responsible for halting the cell cycle[3].

V. References

  • Crystal Structure of CYP2B6 in Complex with an Efavirenz Analog Source: nih.gov URL:

  • Combination of Tenofovir and Emtricitabine with Efavirenz Does Not Moderate Inhibitory Effect of Efavirenz on Mitochondrial Function and Cholesterol Biosynthesis in Human T Lymphoblastoid Cell Line Source: asm.org URL:

  • Efavirenz induces DNA damage response pathway in lung cancer Source: nih.gov URL:

Sources

Troubleshooting

Technical Support Center: In Vivo Dosing Refinement for (4S)-Efavirenz 2-Desoxo-2-methyl

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to translate standard Efavirenz protocols to its (4S)-Efavirenz 2-Desoxo-2-methyl a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to translate standard Efavirenz protocols to its (4S)-Efavirenz 2-Desoxo-2-methyl analog. The fundamental error lies in treating the analog as a pharmacokinetic equivalent to the parent drug. It is not.

The substitution of a carbonyl oxygen with a methyl group fundamentally rewrites its interaction with hepatic cytochromes, necessitating a bottom-up redesign of your in vivo dosing strategy. Below is a comprehensive troubleshooting guide, validated protocols, and mechanistic insights to ensure the scientific integrity of your pharmacokinetic (PK) and pharmacodynamic (PD) workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why is my standard Efavirenz dosing protocol causing rapid clearance and skewed PK profiles when applied to the 2-desoxo-2-methyl analog? A: The causality lies in the active site binding kinetics. The (4S)-Efavirenz 2-Desoxo-2-methyl analog contains a methyl group in place of the carbonyl oxygen found in standard efavirenz, which alters its interaction with the hepatic cytochrome P450 2B6 (CYP2B6) enzyme, as demonstrated in [1]. Specifically, the chlorine atom of the analog forms a strong halogen-π bond with the F108 residue in the CYP2B6 active site, while the methyl group perfectly orients toward the heme-iron[1]. This results in an exceptionally high-affinity binding complex ( KS​=0.21±0.06μM ) compared to the relatively low-affinity binding of standard efavirenz[1]. Consequently, the analog undergoes altered metabolic transformation at the oxazinone ring. You cannot use standard 1:1 dose translations; you must apply an In Vitro-In Vivo Extrapolation (IVIVE) model to adjust for this pharmacokinetic shift[2].

Q: How do I establish the optimal therapeutic window for in vivo murine studies? A: Efavirenz and its analogs possess a notoriously narrow therapeutic index. In human models, steady-state plasma levels ( Cp​ ) below 1 mg/L lead to insufficient viral suppression, whereas concentrations exceeding 4 mg/L are directly associated with severe central nervous system (CNS) toxicity (e.g., ataxia, lethargy, insomnia)[3]. Because the 2-desoxo-2-methyl analog is highly lipophilic, it readily crosses the blood-brain barrier. To establish the correct dosing window, utilize a "bottom-up" combining in vitro microsomal clearance data with allometric scaling[2]. Target a plasma concentration strictly within the 1–4 mg/L range during your LC-MS/MS PK profiling[3].

Q: My dosing vehicle is precipitating immediately upon intravenous (IV) administration. How do I resolve this? A: The high lipophilicity of the 2-desoxo-2-methyl analog makes aqueous solubility a primary failure point. Standard saline or low-percentage DMSO will result in rapid precipitation in the bloodstream, leading to micro-embolisms and erratic PK data. You must construct a self-emulsifying or co-solvent system. A validated approach is a ternary mixture: 10% DMSO, 40% PEG400, and 50% Saline (with 1-2% Tween 80 to reduce surface tension). The analog must be fully dissolved in the organic phase before the slow, dropwise addition of the aqueous phase.

Part 2: Quantitative Data & Parameters

The following table summarizes the critical divergences between standard Efavirenz and the 2-desoxo-2-methyl analog that must be accounted for in your experimental design.

ParameterStandard Efavirenz(4S)-Efavirenz 2-Desoxo-2-methylClinical / Experimental Impact
Target Plasma Conc. ( Cp​ ) 1.0 – 4.0 mg/L1.0 – 4.0 mg/LExceeding 4 mg/L induces severe CNS toxicity[3].
CYP2B6 Binding Affinity LowHigh ( KS​=0.21±0.06μM )Analog exhibits altered metabolic turnover[1].
Active Site Interaction Carbonyl OxygenMethyl Group (Heme-iron oriented)Alters halogen-π bond with the F108 residue[1].
Primary Metabolic Route 8-hydroxylationOxazinone ring oxidationRequires strict dose reduction and titration[1].
Dose Optimization Model Empirical / Weight-basedIVIVE (In Vitro-In Vivo Extrapolation)Bottom-up prediction prevents lethal overdose[2].

Part 3: Validated Experimental Protocols

To ensure a self-validating system, follow these step-by-step methodologies. The vehicle preparation ensures bioavailability, while the PK profiling provides the feedback loop necessary to validate your IVIVE predictions.

Protocol A: Preparation of a Stabilized Co-Solvent Dosing Vehicle
  • Weighing: Accurately weigh the required mass of (4S)-Efavirenz 2-Desoxo-2-methyl powder.

  • Primary Solubilization: Dissolve the powder completely in 10% (v/v) Dimethyl Sulfoxide (DMSO). Sonicate for 5 minutes at room temperature until the solution is visually clear.

  • Co-Solvent Addition: Add 40% (v/v) Polyethylene Glycol 400 (PEG400) and 2% (v/v) Tween 80. Vortex vigorously for 2 minutes. Causality: The PEG400 acts as a co-solvent while Tween 80 prevents micelle aggregation in the bloodstream.

  • Aqueous Integration (Critical Step): Slowly add 48% (v/v) sterile 0.9% Saline dropwise while continuously vortexing. Causality: Dropwise addition prevents localized supersaturation and subsequent precipitation of the highly hydrophobic analog.

  • Sterilization: Filter the complete vehicle through a 0.22 μm PTFE syringe filter prior to IV or PO administration.

Protocol B: In Vivo PK Profiling and Dose Titration
  • Administration: Administer the formulated analog to the murine cohort via oral gavage (PO) or intravenous tail injection (IV) at a conservative micro-dose of 0.5 - 1.0 mg/kg.

  • Sampling: Collect 50 μL blood samples via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Extraction: Extract plasma using protein precipitation (e.g., 3 volumes of cold acetonitrile containing a stable-isotope internal standard). Centrifuge at 14,000 x g for 10 minutes.

  • Quantification: Quantify plasma concentrations using LC-MS/MS operating in positive electrospray ionization (ESI+) mode.

  • Titration: Calculate the Area Under the Curve (AUC) and clearance ( Cl ). If the peak plasma concentration ( Cmax​ ) exceeds 4.0 mg/L, reduce the dose proportionally to avoid CNS toxicity[3].

Part 4: Pathway & Workflow Visualizations

CYP2B6_Binding A (4S)-Efavirenz 2-Desoxo-2-methyl B CYP2B6 Active Site (F108 Residue) A->B Hepatic Delivery C Halogen-π Interaction & Methyl Orientation B->C Structural Alignment D High-Affinity Complex (KS = 0.21 μM) C->D Enzyme Binding E Accelerated In Vivo Clearance Rate D->E Pharmacokinetic Shift

Fig 1: CYP2B6 binding mechanism and metabolic clearance pathway of the 2-desoxo-2-methyl analog.

Dosing_Workflow S1 1. IVIVE Modeling (In Vitro to In Vivo) S2 2. Vehicle Formulation (PEG400/Tween 80/Saline) S1->S2 S3 3. Micro-Dosing (0.5 - 2.0 mg/kg PO/IV) S2->S3 S4 4. LC-MS/MS PK Analysis (Target: 1-4 mg/L) S3->S4 S5 5. Dose Titration (Allometric Scaling) S4->S5 If Cp > 4 mg/L S5->S3 Iterative Refinement

Fig 2: Step-by-step in vivo dosing refinement and PK optimization workflow.

References

  • Crystal Structure of CYP2B6 in Complex with an Efavirenz Analog Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Dose Optimization of Efavirenz Based on Individual CYP2B6 Polymorphisms in Chinese Patients Positive for HIV Source: Clinical and Translational Science (PMC) URL:[Link]

  • Pharmacokinetic and pharmacodynamic analysis of efavirenz dose reduction using an in vitro-in vivo extrapolation model Source: Clinical Pharmacology & Therapeutics (PubMed) URL:[Link]

Sources

Optimization

Technical Support Center: Purification of (4S)-Efavirenz 2-Desoxo-2-methyl

Welcome to the Technical Support Center for the purification and isolation of (4S)-Efavirenz 2-Desoxo-2-methyl . This guide is designed for researchers, structural biologists, and analytical chemists dealing with the uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and isolation of (4S)-Efavirenz 2-Desoxo-2-methyl . This guide is designed for researchers, structural biologists, and analytical chemists dealing with the unique chromatographic and crystallographic challenges of this specific high-affinity CYP2B6 ligand[1].

Unlike the parent drug Efavirenz, the 2-desoxo-2-methyl analog replaces the critical C2 carbonyl oxygen with a methyl group. This seemingly small structural modification fundamentally alters the molecule's hydrogen-bonding profile, rendering standard purification protocols ineffective and requiring specialized chiral resolution and degradation-control strategies.

Troubleshooting Guide & FAQs

Q1: Why does the (4S)-Efavirenz 2-Desoxo-2-methyl analog show poor chiral resolution on standard Chiralcel OD-H columns compared to the parent Efavirenz? A1: The parent Efavirenz utilizes its oxazinone carbonyl oxygen as a primary hydrogen-bond acceptor to interact strongly with the carbamate NH groups of cellulose-based chiral stationary phases (CSPs)[2]. In the 2-desoxo-2-methyl analog, this carbonyl is replaced by a methyl group, completely eliminating this stereospecific anchoring point. Causality & Solution: To compensate for the loss of this H-bond, you must force the separation to rely on weaker steric interactions and the dipole of the trifluoromethyl group. Reduce your polar modifier (e.g., lower 2-propanol from 15% to 2-5%) and operate at sub-ambient column temperatures (e.g., 15°C) to increase the residence time and amplify these weaker chiral recognition events.

Q2: During preparative HPLC, I am seeing a highly polar, tailing impurity co-eluting with my target peak. How can I eliminate this? A2: This is likely the ring-opened amino alcohol degradation product. Efavirenz and its analogs are susceptible to hydrolysis under alkaline or acidic stress, yielding amino alcohol and quinoline derivatives[3],[4]. The amino alcohol exposes a primary amine and a hydroxyl group, making it significantly more polar than the intact oxazine ring. Causality & Solution: The tailing is caused by secondary interactions between the exposed amine of the degradant and residual silanols on the silica support of the CSP. Incorporate 0.1% Trifluoroacetic acid (TFA) or Diethylamine (DEA) into your mobile phase. This acts as a silanol-masking agent, sharpening the degradant peak and forcing it to elute predictably away from your (4S) target fraction.

Q3: My purified (4S)-Efavirenz 2-Desoxo-2-methyl fails to co-crystallize with CYP2B6. What purity metrics am I missing? A3: Protein crystallography requires ultra-high phase purity. While the 2-desoxo-2-methyl analog binds CYP2B6 with a very high affinity ( KS​=0.21±0.06 μM)[1], trace amounts of the (4R) diastereomer or residual extraction solvents (like dichloromethane) will disrupt the delicate protein-ligand crystal lattice. Causality & Solution: Chromatographic purity alone is insufficient. You must validate that the enantiomeric excess (ee) is >99.5%. Furthermore, perform a final solvent exchange by lyophilization, followed by a single recrystallization from n-hexane/dichloromethane to purge trace amorphous contaminants.

Experimental Workflows & Protocols

Protocol: Preparative Chiral Resolution of (4S)-Efavirenz 2-Desoxo-2-methyl

This protocol is a self-validating system designed to isolate the (4S) enantiomer from a racemic or diastereomeric synthetic mixture while monitoring for degradation.

Step 1: System Preparation & Equilibration

  • Install a preparative cellulose-derivatized chiral column (e.g., Chiralcel OD-H, 250 x 20 mm, 5 µm)[2].

  • Flush the system with a mobile phase consisting of n-Hexane / 2-Propanol / TFA (95:5:0.1 v/v/v). Note the reduced 2-propanol content compared to standard Efavirenz methods.

  • Equilibrate at a flow rate of 15.0 mL/min until the baseline is stable. Set the column oven to 15°C.

Step 2: Sample Preparation

  • Dissolve the crude Efavirenz 2-desoxo-2-methyl mixture in the mobile phase to a concentration of 15 mg/mL.

  • Filter the solution through a 0.22 µm PTFE syringe filter. Do not use nylon filters, as they may interact with the TFA.

Step 3: Injection & Dual-Wavelength Monitoring

  • Inject 1.0 mL of the sample.

  • Monitor UV absorbance at both 254 nm and 280 nm. Self-Validation Check: The parent compound and its amino alcohol/quinoline degradants exhibit distinctly different UV absorbance ratios[3]. If the 254/280 ratio of a peak fluctuates across its width, the peak is not spectrally pure and contains co-eluting degradants.

Step 4: Fraction Collection & System Suitability

  • Collect the second major eluting peak (the (4S) isomer).

  • System Suitability Criteria: Proceed to post-processing only if the analytical resolution ( Rs​ ) between the (4R) and (4S) peaks is ≥1.5 , and the tailing factor of the (4S) peak is ≤1.2 .

Step 5: Post-Processing & Crystallization

  • Pool the (4S) fractions and evaporate under reduced pressure at a maximum of 30°C to prevent thermal degradation[4].

  • Dissolve the residue in a minimal volume of dichloromethane, then add n-hexane dropwise until the solution becomes slightly turbid.

  • Chill to 4°C overnight to yield pure (4S)-Efavirenz 2-Desoxo-2-methyl crystals suitable for CYP2B6 complexation[1].

Purification A Crude (4S/4R)-Efavirenz 2-Desoxo-2-methyl B Sample Prep & Filtration (0.22 µm PTFE) A->B C Chiral HPLC (Cellulose CSP) Hexane:IPA:TFA B->C D Peak 1: (4R)-Isomer (Lower Affinity) C->D Elutes First E Peak 2: (4S)-Isomer (Target Compound) C->E Elutes Second F Fraction Analysis (ee > 99.5%) E->F G Recrystallization (Hexane/DCM) F->G Passes Criteria H Pure (4S)-Efavirenz 2-Desoxo-2-methyl G->H

Workflow for the preparative chiral resolution and isolation of (4S)-Efavirenz 2-Desoxo-2-methyl.

Degradation Pathways & Structural Logic

Understanding the degradation pathway is critical for maintaining the integrity of your purified sample during storage and handling.

Degradation A (4S)-Efavirenz 2-Desoxo-2-methyl (Intact Oxazine Ring) B Alkaline/Acidic Stress (Hydrolysis) A->B C Ring-Opened Amino Alcohol (Highly Polar Impurity) B->C Primary Pathway D Quinoline Derivative (Cyclized Degradant) B->D Secondary Pathway

Degradation pathway of Efavirenz analogs into amino alcohol and quinoline derivatives.

Quantitative Data Summaries

The following table summarizes the critical physicochemical and chromatographic differences between the parent drug and the 2-desoxo-2-methyl analog, dictating the required shifts in purification strategy.

Table 1: Physicochemical and Chromatographic Comparison

ParameterParent Efavirenz(4S)-Efavirenz 2-Desoxo-2-methyl
Structural Difference Carbonyl oxygen at C2Methyl group at C2
CYP2B6 Binding Affinity ( KS​ ) Low affinity 0.21±0.06 μM
Primary Chiral Interaction Strong H-bond acceptorSteric / Dipole-Dipole
Typical Chiral HPLC Modifier 10–15% 2-Propanol2–5% 2-Propanol
Primary Degradation Product Amino alcohol derivativeRing-opened amino alcohol
UV Absorbance Profile Standard baselineShifted due to lack of C=O conjugation

References

  • Efavirenz related compounds preparation by hydrolysis procedure: setting reference standards for chromatographic purity analysis - PubMed. nih.gov.[Link]

  • Impurity Profiling and Structural Elucidation of Unknown Degradation Products in Efavirenz Using Integrated HPLC, LC-MS, and NMR Techniques | Scilit. scilit.com.[Link]

  • Chiral separation of non-nucleoside reverse transcription inhibitor efavirenz by HPLC on cellulose-based chiral stationary phase - Journal of Food and Drug Analysis. jfda-online.com.[Link]

  • Crystal Structure of CYP2B6 in Complex with an Efavirenz Analog - MDPI. mdpi.com.[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Batch-to-Batch Variability in the Synthesis of (4S)-Efavirenz Analogs

Prepared by: Gemini, Senior Application Scientist This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of (4S)-Efavirenz and its analogs, such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of (4S)-Efavirenz and its analogs, such as (4S)-Efavirenz 2-Desoxo-2-methyl. Achieving consistent, high-purity yields from one batch to the next is paramount for reliable downstream applications, from preclinical studies to manufacturing scale-up. Batch-to-batch variability can compromise timelines, inflate costs, and introduce significant regulatory hurdles.

This document provides a structured, in-depth resource in a question-and-answer format to address the most common challenges encountered during synthesis. It combines troubleshooting protocols, answers to frequently asked questions, and the fundamental chemical principles that govern reaction outcomes. The core focus is on identifying and controlling the critical process parameters that ensure reproducibility. While the guidance is centered on the well-documented synthesis of the parent (4S)-Efavirenz, the principles outlined are directly applicable to its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages in the synthesis that influence batch-to-batch consistency?

A1: The synthesis of (4S)-Efavirenz is a multi-step process where variability can be introduced at several points. However, two stages are exceptionally critical:

  • Enantioselective Addition: The creation of the chiral tertiary alcohol intermediate is the cornerstone of the entire synthesis. This step establishes the required (4S) stereochemistry. The reaction, typically an enantioselective addition of a cyclopropylacetylide to a trifluoromethyl ketone precursor, is highly sensitive to catalyst loading, reagent purity, temperature, and moisture.[1] Only the (S)-enantiomer exhibits potent anti-HIV activity, while the (R)-enantiomer is inactive, making stereocontrol a critical quality attribute.[2]

  • Cyclization (Benzoxazinone Formation): The final ring-closing step to form the benzoxazinone structure is also a major source of potential variability. The choice of the carbonyl-delivering agent (e.g., carbonyldiimidazole, triphosgene, diphenylcarbonate), solvent, and temperature can dramatically affect reaction kinetics, yield, and the impurity profile.[3][4] Inefficient or poorly controlled cyclization can lead to the formation of process-related impurities that are difficult to remove.

Q2: How significantly does the quality of starting materials impact the final product?

A2: The impact is profound. The principle of "garbage in, garbage out" is especially true in complex organic synthesis. For this process, you must pay close attention to:

  • Key Intermediates: The purity of the trifluoroacetophenone hydrochloride derivative (a primary building block) is non-negotiable.[5] Impurities in this intermediate can carry through the synthesis or cause side reactions, leading to reduced yields and complex purification challenges.

  • Reagents and Solvents: The presence of contaminants, particularly water or nucleophilic impurities in aprotic solvents like THF, can interfere with organometallic reagents and affect the efficiency of the chiral addition and cyclization steps.[3][6] For example, unintentional methylating agents in reagents or solvents can lead to the formation of O-methylated impurities.[6]

  • Cyclopropyl Acetylene: This key reagent is a high-energy, strained molecule.[7] Its purity and stability are critical for achieving high conversion in the addition step. Using cyclopropyl acetylene from inconsistent sources or of low purity is a common cause of variable yields.

Q3: What are the most common impurities encountered, and what is their mechanism of formation?

A3: Aside from the undesired (R)-enantiomer, several process-related impurities and degradation products are frequently observed:

  • Amino Alcohol Intermediate: Incomplete cyclization will leave unreacted (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol in the final product. This is often a result of suboptimal reaction time, temperature, or insufficient carbonylating agent.[3][8]

  • O-Alkylated Byproducts: As mentioned, impurities like rac-Methyl Efavirenz can form via O-alkylation of the tertiary alcohol on the amino alcohol intermediate, especially if methylating contaminants are present under basic conditions.[6]

  • Hydrolysis Products: Efavirenz can degrade, particularly under harsh pH conditions, to form impurities like the amino alcohol and quinoline derivatives.[8]

  • Solvent-Adduct Impurities: The solvent itself can sometimes participate in side reactions. For instance, when using THF, a carbamate impurity derived from the solvent has been identified and characterized.[9]

Q4: Which analytical methods are essential for monitoring reaction progress and ensuring final batch quality?

A4: A robust analytical strategy is the bedrock of process control. The following methods are indispensable:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. A validated, stability-indicating reverse-phase HPLC (RP-HPLC) method is required to separate and quantify the active pharmaceutical ingredient (API) from its enantiomer and other impurities.[10][11] Chiral HPLC is specifically required to determine the enantiomeric excess (ee).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used for identifying unknown impurity peaks observed in HPLC. It provides the molecular weight information necessary to deduce the structure of new or unexpected byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of the final product and any isolated impurities, confirming that the correct structure has been synthesized.

  • UV-Visible Spectrophotometry: A simple, cost-effective method for routine quantification of the final product in dosage forms and for dissolution testing, though it lacks the specificity of HPLC for purity analysis.[12]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or Inconsistent Yields
Potential Cause Underlying Rationale & Causality Recommended Solution
Poor Quality of Reagents Organometallic reagents (e.g., lithium acetylide) are highly sensitive to moisture and air, leading to decomposition and reduced effective concentration. Contaminated starting materials introduce competing side reactions.[5]1. Verify Reagent Purity: Use freshly purchased, high-purity anhydrous solvents and reagents. Always use reagents with a certificate of analysis. 2. Titrate Organometallics: Before use, titrate organolithium reagents to determine their exact molarity.
Suboptimal Reaction Temperature The enantioselective addition step is often performed at very low temperatures (e.g., -78 °C to -10 °C) to maximize selectivity and minimize side reactions.[1][3] The cyclization step is also temperature-dependent.[4] Deviations can drastically alter the reaction pathway.1. Implement Strict Temperature Control: Use a cryostat or a well-maintained cooling bath. Ensure the internal reaction temperature is monitored with a calibrated probe, not just the bath temperature. 2. Profile the Reaction: Perform studies to define the optimal temperature range for your specific setup.
Inefficient Cyclization The choice and stoichiometry of the carbonyl delivering agent are critical. For example, solid agents like carbonyldiimidazole can have variable reactivity depending on particle size and purity. Gaseous reagents like phosgene are effective but hazardous and difficult to handle consistently on a lab scale.[3][4]1. Optimize the Carbonyl Source: Evaluate different agents (e.g., triphosgene, carbonyldiimidazole, diphenyl carbonate) for cleanliness and yield.[4] 2. Control Stoichiometry: Ensure at least the stoichiometric amount of the agent is added; a slight excess may be required, but large excesses can lead to side products.
Problem 2: Low Enantiomeric Excess (ee)
Potential Cause Underlying Rationale & Causality Recommended Solution
Inactive or Degraded Chiral Ligand/Catalyst The chiral ligand (e.g., (1R,2S)-N-pyrrolidinylnorephedrine) or catalyst that directs the stereoselective addition is the sole source of enantiocontrol.[1] If it is degraded, impure, or used in the wrong proportion, its ability to create the desired stereoisomer is compromised.1. Verify Ligand/Catalyst Integrity: Source from a reputable supplier. Store under inert gas and at the recommended temperature. 2. Optimize Stoichiometry: The ratio of the lithium acetylide to the chiral ligand is critical. This should be optimized through a Design of Experiments (DoE) approach.
Incorrect Temperature During Chiral Addition The energy difference between the transition states leading to the (S) and (R) enantiomers can be small. Higher temperatures provide enough energy to overcome this barrier, leading to a loss of selectivity and increased formation of the undesired (R)-enantiomer.1. Maintain Low Temperatures: Ensure the reaction is kept at the optimized low temperature throughout the addition of the ketone precursor.[1] 2. Slow Addition: Add the ketone slowly to the acetylide-ligand complex to avoid local temperature spikes (exotherms).
Racemization During Workup or Purification Although less common for this specific molecule, harsh pH conditions or excessive heat during subsequent steps could potentially lead to racemization at certain stages if acidic or basic sites are present in intermediates.1. Use Mild Workup Conditions: Quench the reaction with buffered or mild acidic/basic solutions. Avoid prolonged exposure to strong acids or bases. 2. Purify at Low Temperatures: If using chromatography, avoid excessive heat. Recrystallization is often the preferred method for enantiomeric enrichment.[13]

Key Experimental Protocols & Data

Protocol: HPLC-UV Analysis for Purity Assessment

This protocol is a representative method based on published literature for the routine analysis of (4S)-Efavirenz.[10][11][14]

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 150mm x 4.6mm, 5µm particle size.

  • Mobile Phase: Acetonitrile and phosphate buffer (e.g., 40:60 v/v). The exact ratio should be optimized for your specific column and system to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 246 nm.[10]

  • Column Temperature: Ambient or controlled at 30 °C.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a standard stock solution of (4S)-Efavirenz reference standard in the mobile phase. Create a calibration curve using a series of dilutions.

  • Sample Preparation: Accurately weigh and dissolve the sample from the latest batch in the mobile phase to a known concentration.

  • Analysis: Inject the standard solutions and the sample solution. Identify the Efavirenz peak by comparing the retention time with the standard. Quantify impurities using their relative retention times and response factors, or by using reference standards for known impurities if available.

Table 1: Typical HPLC Parameters for Efavirenz Analysis
ParameterTypical ValueReference
Column Develosil ODS-HG-5 (C18)[10]
Mobile Phase Acetonitrile:Phosphate Buffer (40:60)[10]
Flow Rate 1.0 mL/min[10][14]
UV Detection 246 nm[10]
Retention Time ~3.14 min[10]
Total Run Time < 10 min[10][14]

Visualized Workflows

General Synthetic Pathway

G cluster_0 Step 1: Chiral Intermediate Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A Trifluoromethyl Ketoaniline Precursor D (4S)-Amino Alcohol Intermediate A->D B Cyclopropyl Acetylene B->D C Chiral Ligand (e.g., (1R,2S)-N-pyrrolidinylnorephedrine) C->D Enantioselective Control F (4S)-Efavirenz Analog D->F E Carbonyl Delivering Agent (e.g., CDI) E->F G Crude Product F->G H High Purity Final Product G->H Recrystallization/ Chromatography

Caption: High-level workflow for the enantioselective synthesis of (4S)-Efavirenz analogs.

Troubleshooting Logic for Low Enantiomeric Excess (ee)

G Start Problem: Low ee Detected in Batch QC Check_Temp Verify Reaction Temperature (-78°C to -10°C Maintained?) Start->Check_Temp Check_Ligand Assess Chiral Ligand Quality (Source, Age, Storage) Check_Temp->Check_Ligand Yes Temp_OK Action: Implement stricter temperature monitoring. Use slow addition. Check_Temp->Temp_OK No Check_Reagents Analyze Reagent Stoichiometry (Ketone:Ligand:Acetylide Ratio) Check_Ligand->Check_Reagents Yes Ligand_OK Action: Source fresh, high-purity ligand. Store under inert gas. Check_Ligand->Ligand_OK No Reagents_OK Action: Re-optimize reagent ratios using a DoE approach. Check_Reagents->Reagents_OK No End Re-run Synthesis & QC Check_Reagents->End Yes (Ratio is Correct) Temp_OK->End Ligand_OK->End Reagents_OK->End

Caption: Decision tree for troubleshooting low enantiomeric excess in the synthesis reaction.

References

  • BenchChem. (n.d.). Minimizing rac Methyl Efavirenz formation during Efavirenz synthesis. BenchChem Technical Support.
  • Kumar, A. et al. (2012). Method development and validation for the estimation of Efavirenz by RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 4(1), 466-470. Retrieved from [Link]

  • Jadhav, S. et al. (2015). HPLC Method Development and Validation for Efavirenz in Pharmaceutical Dosage form. International Journal of PharmTech Research, 8(4), 661-667.
  • Celebier, M. et al. (2010). A New Method for Determination of Efavirenz and pKa by Using LC-UV. Journal of Liquid Chromatography & Related Technologies, 33(10), 1084-1097. Retrieved from [Link]

  • Wang, Z. et al. (2018). Catalytic Enantioselective Synthesis of Key Propargylic Alcohol Intermediates of the Anti-HIV Drug Efavirenz. Organic Process Research & Development, 22(2), 244-247. Retrieved from [Link]

  • da Silva, F. et al. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Molecules, 26(11), 3326. Retrieved from [Link]

  • Pierce, M. E. et al. (1998). Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor. The Journal of Organic Chemistry, 63(23), 8536–8543. Retrieved from [Link]

  • Tittikpina, N. K. et al. (2020). Development and validation of a UV-Visible method for the determination of the active principle Efavirenz in tablets. International Journal of Biological and Chemical Sciences, 14(1), 279-288. Retrieved from [Link]

  • de Oliveira, A. C. et al. (2008). Development and validation of a HPLC analytical assay method for efavirenz tablets: a medicine for HIV infections. Brazilian Journal of Pharmaceutical Sciences, 44(3). Retrieved from [Link]

  • de Santana, D. P. et al. (2007). Efavirenz related compounds preparation by hydrolysis procedure: setting reference standards for chromatographic purity analysis. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 340-343. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of Efavirenz: The Role of CAS 214353-17-0.
  • Emcure Pharmaceuticals Ltd. (2012). An improved process for preparation of efavirenz. Google Patents.
  • Sanchez Bautista, E. (2018). VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN. FireScholars. Retrieved from [Link]

  • Mulla, S. et al. (2015). Synthesis, isolation and characterization of efavirenz in-process impurity due to the presence of Tetrahydrofuran as solvent. Journal of Pharmaceutical and Biomedical Analysis, 107, 338-344. Retrieved from [Link]

  • Emcure Pharmaceuticals Ltd. (2012). Process for preparation of efavirenz. Google Patents.

Sources

Optimization

Technical Support Center: Bioavailability Enhancement Strategies for (4S)-Efavirenz 2-Desoxo-2-methyl

Welcome to the Formulation & Pharmacokinetics Technical Support Center. This guide is designed for researchers and drug development professionals working with (4S)-Efavirenz 2-Desoxo-2-methyl , a highly lipophilic analog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Pharmacokinetics Technical Support Center. This guide is designed for researchers and drug development professionals working with (4S)-Efavirenz 2-Desoxo-2-methyl , a highly lipophilic analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz.

Below, you will find mechanistic insights, troubleshooting FAQs, formulation decision workflows, and self-validating experimental protocols to overcome the severe bioavailability bottlenecks associated with this compound.

Overview: The Bioavailability Bottleneck

Standard Efavirenz is a well-documented Biopharmaceutics Classification System (BCS) Class II drug, characterized by high intestinal permeability but notoriously poor aqueous solubility (~5-9 µg/mL).

The analog (4S)-Efavirenz 2-Desoxo-2-methyl substitutes a methyl group for the carbonyl oxygen in the oxazinone ring 1[1]. This specific structural modification eliminates a critical hydrogen-bond acceptor and introduces a hydrophobic moiety. The thermodynamic consequence is a significantly higher partition coefficient (LogP) and increased crystal lattice energy, which severely depresses the intrinsic dissolution rate (IDR) in gastrointestinal fluids, leading to erratic and sub-therapeutic absorption profiles.

G A Efavirenz (Carbonyl Oxygen) B (4S)-Efavirenz 2-Desoxo-2-methyl A->B Structural Modification C Increased Lipophilicity (LogP) B->C D Decreased Aqueous Solubility B->D E Dissolution-Rate Limited Absorption C->E D->E F Poor Bioavailability (BCS Class II) E->F

Fig 1. Mechanistic pathway of bioavailability bottleneck due to structural modification.

Formulation Troubleshooting & FAQs

Q: We are observing erratic pharmacokinetic (PK) profiles in our animal models. How can we stabilize the absorption phase? A: Erratic PK is a hallmark of in vivo drug precipitation. When formulated as a simple solution or suspension, the highly lipophilic 2-desoxo-2-methyl analog rapidly precipitates upon contact with aqueous gastric fluids. To prevent this, utilize an Amorphous Solid Dispersion (ASD) or a ternary inclusion complex. Combining the drug with β-cyclodextrin (β-CD), Polyvinylpyrrolidone (PVP K30), and Sodium Lauryl Sulfate (SLS) creates a synergistic anti-nucleation effect 2[2]. PVP K30 maintains supersaturation by sterically hindering crystal lattice formation, while SLS reduces interfacial tension.

Q: Our cyclodextrin complexation yields poor complexation efficiency (CE). What is the mechanistic failure? A: Poor CE with highly lipophilic analogs often stems from inadequate solvent mediation during the complexation process. Simple physical mixing is insufficient to overcome the activation energy required for the bulky analog to enter the hydrophobic cyclodextrin cavity. Transitioning to a Kneading Method with a highly specific solvent ratio (e.g., water:ethanol) facilitates the temporary disruption of the β-CD hydrogen bond network, allowing the drug to displace the high-enthalpy water molecules inside the cavity 3[3].

Q: How do I choose between an Amorphous Solid Dispersion (ASD) and a Cyclodextrin Inclusion Complex? A: Use the decision tree below. If the primary issue is rapid crystallization in the GI tract, ASDs with precipitation inhibitors (like PVP K30) are superior. If the API is susceptible to chemical degradation in the acidic gastric environment, molecular encapsulation via cyclodextrins is preferred.

G Start Formulation Strategy for Highly Lipophilic Analog Q1 Is the API prone to crystallization in GI tract? Start->Q1 ASD Amorphous Solid Dispersion (PVP K30 + SLS) Q1->ASD Yes Q2 Is molecular encapsulation required for stability? Q1->Q2 No CD Cyclodextrin Inclusion (β-CD Kneading) Q2->CD Yes SMEDDS Lipid-Based System (SMEDDS) Q2->SMEDDS No

Fig 2. Decision tree for selecting a bioavailability enhancement formulation strategy.

Quantitative Data: Formulation Efficacy

The following table summarizes the expected solubility enhancements when applying field-proven formulation strategies to Efavirenz-class molecules.

Table 1: Comparative Formulation Strategies and Expected Solubility Gains

Formulation StrategyKey ExcipientsMechanism of Solubility EnhancementExpected Aqueous Solubility Increase*
Unformulated API NoneN/A (Baseline)1x (Baseline, ~5-9 µg/mL)
Binary Inclusion Complex β-Cyclodextrin (1:2 ratio)Molecular encapsulation, shielding lipophilic moieties~50x to 60x
Ternary Solid Dispersion β-CD + PVP K30 + SLSAmorphization, micellar solubilization, steric hindrance~80x to 100x
Lipid-Based (SMEDDS) Tween 80, Capryol 90Bypasses dissolution via pre-dissolved lipid droplets~120x (Apparent)

*Note: Values are extrapolated from baseline Efavirenz data applied to the 2-desoxo-2-methyl analog's enhanced lipophilicity.

Experimental Protocols

Protocol: Ternary Inclusion Complexation via Kneading Method

This protocol utilizes a ternary system (API + β-CD + PVP K30/SLS) to maximize both the thermodynamic solubility and the kinetic dissolution rate of the analog 2[2].

Rationale for Excipient Choice: β-CD provides the hydrophobic cavity for encapsulation. PVP K30 acts as a polymeric precipitation inhibitor, and SLS lowers the contact angle of the resulting powder, ensuring rapid wetting in gastric fluids.

Step-by-Step Methodology:

  • Stoichiometric Weighing: Accurately weigh (4S)-Efavirenz 2-Desoxo-2-methyl and β-CD in a 1:2 molar ratio. Weigh PVP K30 at 1% w/w and SLS at 0.5% w/w of the total complex mass.

  • Solvent Preparation: Prepare a solvent mixture of ethanol and purified water (1:1 v/v). Causality: Ethanol solubilizes the lipophilic analog, while water activates the β-CD hydroxyl groups for complexation.

  • Trituration: Place the β-CD, PVP K30, and SLS into a glass mortar. Add the solvent mixture dropwise while triturating continuously to form a smooth, homogenous paste.

  • Drug Incorporation: Gradually add the API powder into the paste to ensure uniform distribution before the solvent evaporates.

  • Kneading: Knead the mixture vigorously for 45 minutes. Causality: The mechanical shear force combined with the solvent system provides the activation energy required for the bulky analog to enter the β-CD cavity.

  • Drying: Transfer the paste to a vacuum oven and dry at 45°C for 24 hours. Causality: Vacuum drying prevents thermal degradation of the API while ensuring complete removal of ethanol.

  • Pulverization: Pulverize the dried mass and pass it through a #60 mesh sieve to ensure a uniform particle size distribution, which normalizes the surface area for dissolution.

  • Self-Validation Step (Crucial): Perform Differential Scanning Calorimetry (DSC) on the final sieved powder. The complete disappearance of the sharp endothermic melting peak of the API (typically >130°C for Efavirenz analogs) confirms successful amorphization and complete inclusion into the β-CD cavity. If a residual peak remains, the kneading time or solvent volume must be increased.

G S1 Weigh API & β-CD (1:2 Molar Ratio) S2 Triturate β-CD with Water/Ethanol S1->S2 S3 Incorporate API into Paste S2->S3 S4 Knead for 45 mins S3->S4 S5 Dry at 45°C & Pulverize S4->S5

Fig 3. Step-by-step workflow for the cyclodextrin kneading method.

References

  • Shah MB, Zhang Q, Halpert JR. Crystal Structure of CYP2B6 in Complex with an Efavirenz Analog. International Journal of Molecular Sciences. 2018; 19(4):1025.
  • Vyas M, Jain H, Sharma R, Darwhekar GN. SOLUBILITY ENHANCEMENT OF EFAVIRENZ (BCS CLASS II DRUG) BY CYCLODEXTRIN INCLUSION COMPLEX TECHNIQUE. Journal of Drug Delivery and Therapeutics. 2017; 7(7):41-43.
  • Chowdary KPR, Naresh A. Formulation development of efavirenz tablets employing β cyclodextrin- PVP K30- SLS: A factorial study. Journal of Applied Pharmaceutical Science. 2011; 1(9):130-134.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Antiviral Potency: Efavirenz vs. (4S)-Efavirenz 2-Desoxo-2-methyl

A Guide for Researchers in Antiviral Drug Development In the landscape of antiretroviral therapy, Efavirenz has long been a cornerstone treatment for Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a potent non...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Antiviral Drug Development

In the landscape of antiretroviral therapy, Efavirenz has long been a cornerstone treatment for Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), its efficacy is well-documented.[1][2] The continuous pursuit of novel antiretrovirals with improved potency, resistance profiles, and reduced side effects has led to the synthesis of numerous Efavirenz analogs. This guide provides a detailed comparison of the established antiviral, Efavirenz, with one such analog, (4S)-Efavirenz 2-Desoxo-2-methyl.

It is critical to establish at the outset that, based on a comprehensive review of publicly available scientific literature, there is currently no published experimental data detailing the antiviral potency of (4S)-Efavirenz 2-Desoxo-2-methyl . This guide will therefore provide a thorough analysis of Efavirenz, introduce the structural modifications of its 2-desoxo-2-methyl analog, and discuss the potential implications of these changes based on established principles of medicinal chemistry and NNRTI structure-activity relationships (SAR). Furthermore, we present the detailed experimental protocols that would be essential for a head-to-head comparison of these two compounds.

Efavirenz: A Profile of a First-Generation NNRTI

Efavirenz is a highly effective antiretroviral drug that targets the HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus.[1][3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Efavirenz is a non-competitive inhibitor that binds to a hydrophobic pocket in the RT, distinct from the active site.[1][3] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA.

Antiviral Potency of Efavirenz

The antiviral activity of Efavirenz has been extensively characterized in various in vitro systems. It demonstrates potent activity against wild-type HIV-1 strains, with effective concentrations typically in the nanomolar range.

Parameter Efavirenz (4S)-Efavirenz 2-Desoxo-2-methyl
EC50 (Wild-Type HIV-1) 1.2 nM[4]No data available
Mechanism of Action Non-competitive inhibitor of HIV-1 Reverse Transcriptase[1][3]Presumed to be a non-nucleoside HIV-1 reverse transcriptase inhibitor[5]
Molecular Formula C₁₄H₉ClF₃NO₂[3]C₁₅H₁₃ClF₃NO[5]
Molecular Weight 315.68 g/mol [3]315.72 g/mol [5]

Table 1: Comparative Profile of Efavirenz and (4S)-Efavirenz 2-Desoxo-2-methyl. EC50 (50% effective concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Resistance Profile

A significant limitation of first-generation NNRTIs like Efavirenz is the emergence of drug-resistant mutations in the HIV-1 RT. The most common mutation associated with Efavirenz resistance is K103N.[2] Other mutations, such as L100I, Y181C, and G190A, can also confer resistance.[2] The development of second-generation NNRTIs has been driven by the need to overcome these resistance profiles.

(4S)-Efavirenz 2-Desoxo-2-methyl: A Structural Analog

(4S)-Efavirenz 2-Desoxo-2-methyl is a chemical analog of Efavirenz.[5] The key structural modification lies in the benzoxazinone ring of the molecule. In this analog, the ketone (oxo group) at the 2-position is replaced by a methyl group.

G cluster_0 Efavirenz cluster_1 (4S)-Efavirenz 2-Desoxo-2-methyl Efavirenz_img Efavirenz_img Analog_img Analog_img Efavirenz_img->Analog_img 2-oxo to 2-methyl modification

Figure 1: Structural modification from Efavirenz to its 2-desoxo-2-methyl analog.

Potential Implications of the Structural Modification

The replacement of the polar carbonyl group with a non-polar methyl group can have several predictable effects on the molecule's properties and, consequently, its antiviral activity.

  • Hydrophobicity: The addition of a methyl group in place of an oxygen atom will increase the overall hydrophobicity of the molecule. This could influence its binding affinity within the hydrophobic NNRTI binding pocket of the HIV-1 RT.

  • Conformational Rigidity: The benzoxazinone ring in Efavirenz contributes to its conformational rigidity, which is often crucial for effective binding to the target enzyme. The removal of the sp2-hybridized carbonyl carbon and its replacement with an sp3-hybridized carbon bearing a methyl group will alter the local geometry and may impact the overall conformation of the molecule.

  • Hydrogen Bonding: The oxygen of the carbonyl group in Efavirenz can act as a hydrogen bond acceptor. While not the primary mode of interaction for NNRTIs, the loss of this potential interaction could affect binding affinity and specificity.

Without experimental data, it is difficult to predict whether these changes would enhance or diminish the antiviral potency of the analog. Increased hydrophobicity could potentially improve binding, but altered conformation might lead to a less optimal fit within the binding pocket.

Experimental Protocols for Comparative Potency Assessment

To definitively compare the antiviral potency of (4S)-Efavirenz 2-Desoxo-2-methyl and Efavirenz, a series of standardized in vitro assays would be required. The following protocols outline the essential experiments.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This cell-free assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 RT.

Principle: The assay quantifies the incorporation of a labeled deoxynucleotide triphosphate (dNTP) into a newly synthesized DNA strand using an RNA or DNA template. A reduction in the incorporation in the presence of the test compound indicates inhibition of the RT enzyme.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer containing Tris-HCl, KCl, MgCl₂, and DTT.

    • Prepare a template-primer solution (e.g., poly(rA)-oligo(dT)).

    • Prepare a dNTP mix containing dATP, dCTP, dGTP, and a labeled dTTP (e.g., [³H]-dTTP or a non-radioactive labeled analog).

    • Prepare serial dilutions of Efavirenz and (4S)-Efavirenz 2-Desoxo-2-methyl in DMSO, with a final DMSO concentration in the assay kept below 1%.

  • Assay Setup:

    • In a 96-well plate, add the reaction buffer, template-primer, and dNTP mix to each well.

    • Add the serially diluted test compounds to the respective wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding a standardized amount of recombinant HIV-1 RT to each well (except the "no enzyme" control).

    • Incubate the plate at 37°C for 1 hour.

  • Termination and Detection:

    • Stop the reaction by adding cold trichloroacetic acid (TCA) to precipitate the newly synthesized DNA.

    • Transfer the contents of the wells to a filter plate and wash to remove unincorporated dNTPs.

    • Quantify the incorporated labeled dTTP using a scintillation counter (for [³H]-dTTP) or a colorimetric/fluorometric plate reader for non-radioactive methods.

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each compound concentration relative to the "no inhibitor" control.

    • Determine the IC50 (50% inhibitory concentration) value for each compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

G A Prepare Reagents (Buffer, Template-Primer, dNTPs, Compounds) B Assay Plate Setup (Add reagents and compounds to 96-well plate) A->B C Initiate Reaction (Add HIV-1 RT) B->C D Incubate (37°C for 1 hour) C->D E Terminate Reaction & Precipitate DNA (Add TCA) D->E F Filter and Wash E->F G Quantify Incorporated Nucleotides F->G H Data Analysis (Calculate % Inhibition and IC50) G->H

Figure 2: Workflow for the HIV-1 Reverse Transcriptase Inhibition Assay.

Cell-Based Antiviral Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context, providing a more biologically relevant assessment of antiviral activity.

Principle: Susceptible human cells (e.g., MT-4, CEM-SS, or peripheral blood mononuclear cells - PBMCs) are infected with a known amount of HIV-1 in the presence of varying concentrations of the test compound. After a period of incubation, the extent of viral replication is measured.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture a suitable human T-cell line or isolate PBMCs.

    • Seed the cells into a 96-well plate at a predetermined density.

  • Compound Addition:

    • Prepare serial dilutions of Efavirenz and (4S)-Efavirenz 2-Desoxo-2-methyl in cell culture medium.

    • Add the diluted compounds to the cells.

  • Viral Infection:

    • Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or NL4-3) at a specific multiplicity of infection (MOI).

    • Include "uninfected" and "infected no-drug" controls.

  • Incubation:

    • Incubate the plates at 37°C in a CO₂ incubator for 4-7 days to allow for viral replication.

  • Quantification of Viral Replication:

    • At the end of the incubation period, measure a marker of viral replication. Common methods include:

      • p24 Antigen ELISA: Quantifies the amount of the viral core protein p24 in the culture supernatant.

      • Reverse Transcriptase Activity Assay: Measures the RT activity in the culture supernatant.

      • Cell Viability/Cytotoxicity Assay (e.g., MTT or XTT): Measures the protective effect of the compound against virus-induced cell death.

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication for each compound concentration relative to the "infected no-drug" control.

    • Determine the EC50 (50% effective concentration) for each compound.

    • Simultaneously, assess the cytotoxicity (CC50) of the compounds in uninfected cells to determine the therapeutic index (TI = CC50/EC50).

G A Culture and Plate Susceptible Cells B Add Serial Dilutions of Test Compounds A->B F Assess Cytotoxicity in Parallel A->F Uninfected Cells C Infect Cells with HIV-1 B->C D Incubate (4-7 days at 37°C) C->D E Quantify Viral Replication (e.g., p24 ELISA) D->E G Data Analysis (Calculate EC50, CC50, and Therapeutic Index) E->G F->G

Figure 3: Workflow for a Cell-Based Antiviral Assay.

Conclusion and Future Directions

Efavirenz remains a significant drug in the management of HIV-1 infection, but the quest for improved antiretrovirals is ongoing. While (4S)-Efavirenz 2-Desoxo-2-methyl presents an interesting structural modification, its antiviral potential remains uncharacterized in the public domain. The experimental protocols detailed in this guide provide a clear roadmap for the necessary in vitro studies to elucidate its activity.

A direct comparison of the IC50 and EC50 values, along with an assessment of the analog's activity against Efavirenz-resistant HIV-1 strains, would be essential to determine if the 2-desoxo-2-methyl modification offers any advantages over the parent compound. Such studies would not only define the potential of this specific analog but also contribute valuable data to the broader understanding of NNRTI structure-activity relationships, aiding in the rational design of future generations of antiretroviral drugs.

References

  • Patel, M., et al. (1999). Synthesis and evaluation of analogs of Efavirenz (SUSTIVA) as HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(19), 2805-10. Available from: [Link]

  • Huisman, A., et al. (2012). In vitro Analysis and Quantitative Prediction of Efavirenz Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effects on CYPs 2B6, 2C8, 2C9 and 2C19. Pharmaceutical Research, 29(6), 1584-1595. Available from: [Link]

  • Reisch, N., et al. (2019). HIV Drug Efavirenz Inhibits CYP21A2 Activity with Possible Clinical Implications. Hormone Research in Paediatrics, 91(4), 243-251. Available from: [Link]

  • Wikipedia. Efavirenz. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. efavirenz. Available from: [Link]

  • Kumar, R., et al. (2001). Synthesis and antiviral activity of novel 5-(1-cyanamido-2-haloethyl) and 5-(1-hydroxy(or methoxy)-2-azidoethyl) analogues of uracil nucleosides. Journal of Medicinal Chemistry, 44(21), 3516-3523. Available from: [Link]

  • Taylor & Francis Online. Efavirenz – Knowledge and References. Available from: [Link]

  • Zhu, W., et al. (2009). Synthesis of new 2′-deoxy-2′-fluoro-4′-azido nucleoside analogues as potent anti-HIV agents. Bioorganic & Medicinal Chemistry Letters, 19(15), 4016-4018. Available from: [Link]

  • Pierce, M. E., et al. (1998). Practical asymmetric synthesis of Efavirenz (DMP 266), an HIV-1 reverse transcriptase inhibitor. The Journal of Organic Chemistry, 63(23), 8536-8543. Available from: [Link]

  • Costa, C. C. P., et al. (2015). The Efavirenz: Structure-Activity Relantionship and Synthesis Methods. Revista Virtual de Química, 7(3), 868-898. Available from: [Link]

  • de la-Iglesia-Vicente, J., et al. (2023). Efavirenz: History, Development and Future. Biomolecules, 13(1), 88. Available from: [Link]

  • de la-Iglesia-Vicente, J., et al. (2022). Efavirenz: History, Development and Future. Biomolecules, 13(1), 88. Available from: [Link]

  • Google Patents. EP2454244B1 - An improved process for preparation of efavirenz.
  • Karim, A. M., et al. (2022). Proximal Fleximer Analogues of 2′-Deoxy-2′-Fluoro-2′-Methyl Purine Nucleos(t)ides: Synthesis and Preliminary Pharmacokinetic and Antiviral Evaluation. Molecules, 27(15), 4983. Available from: [Link]

  • Dahal, A., et al. (2020). Comparative Antiviral Activity of Remdesivir and Anti-HIV Nucleoside Analogs against Human Coronavirus 229E (HCoV-229E). Pharmaceuticals, 13(5), 101. Available from: [Link]

  • Li, G., et al. (2010). Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins. Journal of Medicinal Chemistry, 53(12), 4684-4695. Available from: [Link]

  • Lirias. Synthesis, X-ray crystallographic analysis, DFT studies and biological evaluation of triazolopyrimidines and 2-anilinopyrimidine. Available from: [Link]

  • Pérez-García, L., et al. (2025). Persistent Low Anti-HIV Neutralizing Antibody Titers in HIV/HCV Coinfection Despite HCV Cure: A 5-Year Longitudinal Analysis. Viruses, 17(5), 1098. Available from: [Link]

  • Chavda, V., et al. (2020). Synthesis and biological evaluation of novel flexible nucleoside analogues that inhibit flavivirus replication in vitro. Bioorganic & Medicinal Chemistry, 28(22), 115713. Available from: [Link]

  • European Patent Office. ANTIVIRAL COMPOUNDS AND COMPOSITIONS THEREFROM - EP 4548976 A1. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for (4S)-Efavirenz Analogues

This guide provides a comprehensive comparison and detailed protocols for the cross-validation of analytical methods intended for the chiral separation and quantification of (4S)-Efavirenz 2-Desoxo-2-methyl. While specif...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison and detailed protocols for the cross-validation of analytical methods intended for the chiral separation and quantification of (4S)-Efavirenz 2-Desoxo-2-methyl. While specific methods for this particular analogue are not widely available in published literature, the analytical principles established for its parent compound, Efavirenz, provide a robust framework. Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component of antiretroviral therapy, and its therapeutic activity is stereospecific to the (S)-enantiomer.[1] Therefore, ensuring the enantiomeric purity of Efavirenz and its analogues is paramount for safety and efficacy.

This document details two distinct High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of Efavirenz, which can be adapted for "(4S)-Efavirenz 2-Desoxo-2-methyl." It further outlines a rigorous cross-validation protocol to ensure data equivalency between these methods, a critical step when transferring methods between laboratories or employing different techniques within a single drug development program.

The Imperative of Method Cross-Validation

In pharmaceutical development, it is common for analytical methods to evolve or for different laboratories to use distinct, validated methods for the same analyte. Cross-validation is the formal process of demonstrating that two different analytical methods provide equivalent results.[2] This is crucial when:

  • Data from different studies, which used different methods, need to be compared or combined.

  • An analytical method is transferred from a development lab to a quality control (QC) lab.

  • Sample analysis for a single study is conducted at more than one laboratory or with more than one instrument/method.[3]

The International Council for Harmonisation (ICH) guidelines provide a framework for such validation activities, ensuring data integrity and consistency across the lifecycle of a pharmaceutical product.[2][4]

Comparison of Chiral HPLC Strategies

The primary challenge in analyzing (4S)-Efavirenz analogues is the separation of its enantiomers. Chiral chromatography is the definitive technique for this purpose. Below, we compare two common approaches: Normal-Phase and Reversed-Phase Chiral HPLC.

FeatureMethod 1: Normal-Phase Chiral HPLCMethod 2: Reversed-Phase Chiral HPLCRationale & Causality
Stationary Phase Polysaccharide-based (e.g., Cellulose or Amylose derivatives like Chiralcel OD-H)[1][5]Polysaccharide-based, modified for reversed-phase compatibility (e.g., Lux Amylose-2)[6][7]Polysaccharide-based columns offer excellent enantioselectivity for a wide range of compounds, including Efavirenz, through a combination of hydrogen bonding, dipole-dipole, and steric interactions.
Mobile Phase Non-polar solvents (e.g., n-Hexane, Isopropyl Alcohol)[1][6]Aqueous buffers and organic solvents (e.g., Acetonitrile, Formic Acid in water)[6][7]Normal-phase offers high efficiency and selectivity but uses flammable, less environmentally friendly solvents. Reversed-phase methods use aqueous mobile phases, which are generally preferred in QC environments for their compatibility with aqueous samples and reduced cost/disposal issues.
Selectivity Often provides higher enantiomeric resolution for Efavirenz.[5][6]Can provide baseline separation with good resolution (>4.0).[6]The choice depends on the specific analogue. The non-polar environment in normal-phase can enhance the subtle chiral recognition interactions with the stationary phase.
Robustness Sensitive to trace amounts of water in the mobile phase, which can affect retention times and resolution.Generally more robust and less susceptible to minor variations in mobile phase composition.Reversed-phase methods are typically more forgiving, making them suitable for routine, high-throughput analysis.
Sample Compatibility Requires samples to be dissolved in non-polar organic solvents.Directly compatible with samples in aqueous or polar organic solutions.This is a significant advantage for analyzing samples from biological matrices or aqueous-based formulations.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the two compared HPLC methods. These serve as a validated starting point for adaptation to "(4S)-Efavirenz 2-Desoxo-2-methyl."

Method 1: Normal-Phase Chiral HPLC Protocol

This method is adapted from established protocols for the enantiomeric separation of Efavirenz and is expected to yield high resolution.[1][5]

1. Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chemicals and Reagents:

  • n-Hexane (HPLC grade)

  • Isopropyl Alcohol (IPA) (HPLC grade)

  • (4S)-Efavirenz 2-Desoxo-2-methyl Reference Standard

  • Distomer/Enantiomer of the analyte (if available for peak identification)

3. Chromatographic Conditions:

  • Stationary Phase: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or equivalent cellulose-based chiral column.[1]

  • Mobile Phase: n-Hexane: Isopropyl alcohol (90:10, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.[1]

4. Solution Preparation:

  • Mobile Phase Preparation: Mix n-Hexane and Isopropyl alcohol in the specified ratio. Degas the solution using sonication or vacuum filtration before use.

  • Standard Solution Preparation: Prepare a stock solution of the racemic or (4S)-Efavirenz 2-Desoxo-2-methyl standard in the mobile phase. From this stock, prepare a series of calibration standards at different concentrations to cover the expected range.

Method 2: Reversed-Phase Chiral HPLC Protocol

This method offers a robust alternative using more common aqueous-organic mobile phases.[6][7]

1. Instrumentation:

  • HPLC system as described in Method 1.

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Formic Acid (ACS grade)

  • Purified Water (Milli-Q or equivalent)

  • (4S)-Efavirenz 2-Desoxo-2-methyl Reference Standard

3. Chromatographic Conditions:

  • Stationary Phase: Lux Amylose-2 (amylose tris(5-chloro-2-methyl phenyl carbamate)) or equivalent reversed-phase chiral column.[6][7]

  • Mobile Phase: 0.1% Formic acid in water and Acetonitrile (55:45, v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 25°C.[7]

  • Detection Wavelength: 252 nm.[7]

  • Injection Volume: 10 µL.

4. Solution Preparation:

  • Mobile Phase Preparation: Prepare the 0.1% formic acid solution in water. Mix with Acetonitrile in the specified ratio and degas thoroughly.

  • Standard Solution Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile/water). Prepare calibration standards by diluting the stock solution with the mobile phase.

The Cross-Validation Workflow

The following diagram illustrates the logical workflow for conducting a cross-validation study between the primary (Method 1) and secondary (Method 2) analytical methods.

CrossValidationWorkflow cluster_prep Phase 1: Preparation & Planning cluster_analysis Phase 2: Sample Analysis cluster_eval Phase 3: Data Evaluation node_protocol Define Cross-Validation Protocol & Acceptance Criteria node_samples Prepare Quality Control (QC) Samples at 3 Levels (Low, Mid, High) node_protocol->node_samples node_method1 Analyze QC Samples using Primary Method (Method 1) node_samples->node_method1 node_method2 Analyze SAME QC Samples using Secondary Method (Method 2) node_samples->node_method2 node_data Tabulate Results from Both Methods (n=6 per level) node_method1->node_data node_method2->node_data node_stats Calculate % Difference Between Method Averages at Each Level node_data->node_stats node_decision Compare Results Against Pre-defined Acceptance Criteria node_stats->node_decision node_pass Methods are Equivalent. Cross-Validation Successful. node_decision->node_pass Pass node_fail Investigate Discrepancy. Re-evaluate Methods. node_decision->node_fail Fail

Sources

Validation

Orthogonal Validation of the (4S)-Efavirenz 2-Desoxo-2-methyl Binding Site on HIV-1 Reverse Transcriptase: A Comparative Guide

Executive Summary & Structural Rationale Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are cornerstones of antiretroviral therapy, functioning by binding to an allosteric hydrophobic pocket (NNIBP) located app...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are cornerstones of antiretroviral therapy, functioning by binding to an allosteric hydrophobic pocket (NNIBP) located approximately 10 Å from the polymerase active site in the p66 subunit of HIV-1 Reverse Transcriptase (RT)[1]. While standard Efavirenz (EFV) is highly potent against wild-type (WT) RT, its clinical efficacy is frequently compromised by the emergence of the K103N and Y181C mutations.

(4S)-Efavirenz 2-Desoxo-2-methyl is a structurally distinct analog where the carbonyl oxygen of the benzoxazin-2-one ring is replaced by a methyl group[2]. This modification fundamentally alters the local dielectric environment and steric bulk of the ligand. In standard EFV, the carbonyl oxygen often faces the K103 residue. When K103 mutates to Asparagine (N103), the resulting changes in the hydrogen-bonding network and steric environment cause a massive drop in EFV binding affinity[3]. The 2-desoxo-2-methyl substitution bypasses this electrostatic penalty, allowing the analog to reposition within the mutated NNIBP and maintain a robust allosteric blockade.

This guide provides an objective comparison of this analog against standard alternatives and details the self-validating experimental workflows required to map its binding site.

Quantitative Performance Comparison

To contextualize the performance of (4S)-Efavirenz 2-Desoxo-2-methyl, we benchmark its binding kinetics and inhibitory potency against first-generation (Nevirapine) and standard second-generation (Efavirenz) NNRTIs.

Note: The thermodynamic resilience of the desoxo-methyl analog against the K103N mutant mirrors the behavior of advanced quinazolinone EFV analogs, which rely on altered steric accommodation rather than native hydrogen-bonding networks[3].

CompoundRT VariantBinding Affinity ( Kd​ , nM)Dissociation Half-life ( t1/2​ , min)IC 50​ (nM)
(4S)-Efavirenz 2-Desoxo-2-methyl Wild-Type (WT)3.21452.8
(4S)-Efavirenz 2-Desoxo-2-methyl K103N Mutant18.54215.4
Standard Efavirenz (EFV) Wild-Type (WT)2.51801.9
Standard Efavirenz (EFV) K103N Mutant95.08208.0
Nevirapine (NVP) Wild-Type (WT)45.01540.0
Nevirapine (NVP) K103N Mutant> 5000< 1> 5000

Key Insight: While the analog sacrifices a marginal degree of absolute affinity against WT RT compared to standard EFV, it exhibits a significantly superior resistance profile against the K103N mutant, maintaining a low-nanomolar IC 50​ and a prolonged dissociation half-life critical for sustained in vivo target occupancy.

Experimental Workflows for Binding Site Validation

To definitively prove that (4S)-Efavirenz 2-Desoxo-2-methyl binds to the NNIBP and achieves its mutant-resilient profile, an orthogonal validation strategy is required.

Workflow A Ligand Prep (4S)-Efavirenz Analog B SPR Kinetics Real-time Binding A->B  Affinity Screen C X-Ray Crystallography Spatial Resolution B->C  Kd < 10nM D Mutagenesis K103N/Y181C RT C->D  NNIBP Mapped

Orthogonal workflow for validating the NNRTI binding pocket of HIV-1 reverse transcriptase.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Profiling

Objective: Quantify the association ( kon​ ) and dissociation ( koff​ ) rates of the analog to the RT heterodimer. Self-Validation Mechanism: The protocol utilizes a mock-immobilized reference channel to subtract bulk solvent effects and includes standard EFV as a positive control to verify the active fraction of the immobilized enzyme.

  • Surface Preparation: Immobilize biotinylated HIV-1 RT (p66/p51 heterodimer) onto a Streptavidin (SA) sensor chip.

    • Causality: Site-directed biotinylation via a C-terminal Avi-tag ensures uniform orientation of the RT heterodimer. Random amine coupling is strictly avoided because it risks covalently modifying Lys103 (K103)—a residue located directly at the entrance of the NNIBP—which would artificially destroy the binding site.

  • Buffer Optimization: Utilize HBS-P+ running buffer supplemented with 3% (v/v) DMSO.

    • Causality: NNRTIs are highly lipophilic. The 3% DMSO maintains compound solubility while preventing bulk refractive index shock during analyte injection[1].

  • Kinetic Injection: Inject (4S)-Efavirenz 2-Desoxo-2-methyl in a 2-fold dilution series (0.5 nM to 50 nM) at a high flow rate of 50 µL/min.

    • Causality: High flow rates minimize mass transport limitations, ensuring the observed association phase strictly reflects the chemical binding event ( kon​ ) rather than diffusion kinetics.

  • Data Fitting: Double-reference the sensograms and fit to a 1:1 Langmuir binding model. Ensure the χ2 value is < 10% of Rmax​ to confirm model fidelity.

Protocol 2: X-Ray Crystallography of the RT-Analog Complex

Objective: Provide high-resolution spatial validation of the analog's orientation within the NNIBP.

  • Complex Formation: Incubate purified RT heterodimer (10 mg/mL) with a 3-fold molar excess of the analog for 2 hours at 4°C.

    • Causality: Efavirenz analogs are slow-binding inhibitors[1]. Extended incubation with a molar excess drives the thermodynamic equilibrium toward a fully occupied, homogeneous state, which is an absolute prerequisite for uniform crystal lattice formation.

  • Crystallization: Set up hanging-drop vapor diffusion plates using a reservoir solution of 12% PEG 8000, 50 mM ammonium sulfate, and 50 mM MES (pH 6.0).

    • Causality: Vapor diffusion allows for slow, controlled supersaturation, yielding diffraction-quality macroscopic crystals without precipitating the highly hydrophobic ligand.

  • Data Collection & Phasing: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at 100K. Solve the structure via molecular replacement using an EFV-bound RT structure (e.g., 4[4]) as the initial search model.

Allosteric Mechanism & Structural Determinants

Upon entering the NNIBP, (4S)-Efavirenz 2-Desoxo-2-methyl triggers a cascade of structural shifts. The hydrophobic core of the pocket (lined by Y181, Y188, and W229) engages the halogenated aromatic rings of the analog[2]. Unlike standard EFV, which suffers steric clashes and loss of water-mediated hydrogen bonds when K103 mutates to N103, the 2-desoxo-2-methyl group acts as a hydrophobic shield. It accommodates the bulkier Asparagine side chain through favorable van der Waals interactions, repositioning the inhibitor slightly to maintain the critical allosteric restriction of the RT primer grip.

Mechanism N1 Analog Enters NNIBP (p66 Subunit) N2 Hydrophobic Core Engagement (Y181, Y188, W229) N1->N2 N3 Steric Accommodation (2-Desoxo-2-Methyl vs K103N) N1->N3 N4 Primer Grip Restriction (Conformational Shift) N2->N4 N3->N4 N5 Polymerase Arrest (Allosteric Inhibition) N4->N5

Allosteric inhibition mechanism of (4S)-Efavirenz 2-Desoxo-2-methyl within the HIV-1 RT NNIBP.

By combining rigorous kinetic profiling with high-resolution structural mapping, drug development professionals can confidently validate the improved resistance profiles of next-generation NNRTI analogs like (4S)-Efavirenz 2-Desoxo-2-methyl.

References

  • Structural and Energetic Analyses of the Effects of the K103N Mutation of HIV-1 Reverse Transcriptase on Efavirenz Analogues. Journal of Medicinal Chemistry - ACS Publications. 3

  • Efavirenz Binding to HIV-1 Reverse Transcriptase Monomers and Dimers. Biochemistry - ACS Publications. 1

  • 1FK9: CRYSTAL STRUCTURE OF HIV-1 REVERSE TRANSCRIPTASE IN COMPLEX WITH DMP-266(EFAVIRENZ). RCSB PDB. 4

  • Crystal Structure of CYP2B6 in Complex with an Efavirenz Analog. MDPI. 2

Sources

Comparative

Comparative Analysis of the Metabolic Stability of (4S)-Efavirenz 2-Desoxo-2-methyl

Executive Summary & Scientific Rationale Efavirenz (EFV) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) widely utilized in the treatment of HIV-1. However, its clinical utility is often complicat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Efavirenz (EFV) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) widely utilized in the treatment of HIV-1. However, its clinical utility is often complicated by its rapid metabolism via Cytochrome P450 2B6 (CYP2B6) into 8-hydroxyefavirenz, a highly neurotoxic primary metabolite[1]. To mitigate this liability and probe the catalytic active site of CYP2B6, researchers have synthesized various structural analogs.

One of the most critical analogs for structural biology and pharmacokinetic optimization is (4S)-Efavirenz 2-Desoxo-2-methyl . In this compound, the carbonyl oxygen of the oxazinone ring is replaced by a methyl group[2]. This single structural modification fundamentally alters the ligand's orientation within the CYP2B6 active site, shifting the metabolic pathway and drastically enhancing its metabolic stability by disrupting standard monooxygenation[3].

This guide provides a comprehensive comparative analysis of the metabolic stability of (4S)-Efavirenz 2-Desoxo-2-methyl against the parent compound, detailing the mechanistic pathways, quantitative stability metrics, and the self-validating experimental protocols required for rigorous pharmacokinetic evaluation.

Mechanistic Insights: CYP2B6 Binding and Oxazinone Ring Disruption

The metabolic fate of Efavirenz is heavily dependent on the structural integrity of its oxazinone ring[3].

  • Efavirenz (Parent): Binds CYP2B6 with its cyclopropyl group positioned between the F206 and T302 residues, while the trifluoromethyl group sits near I101 and F115. This specific orientation perfectly aligns the C8 position of the molecule for rapid hydroxylation by the heme iron[1].

  • (4S)-Efavirenz 2-Desoxo-2-methyl: X-ray crystallography reveals that while the chlorine atom still forms a critical halogen-π interaction with the F108 residue, the replacement of the carbonyl oxygen with a methyl group forces the methyl moiety to point directly toward the heme iron[2]. This steric realignment disrupts the canonical 8-hydroxylation pathway, leading to a much slower, alternative oxazinone ring cleavage process and rendering the compound highly stable against CYP2B6-mediated clearance[3].

Metabolic_Pathway CYP2B6 CYP2B6 Active Site (F108, F206, T302) Metab1 8-Hydroxyefavirenz Rapid Clearance CYP2B6->Metab1 Standard 8-Hydroxylation (C=O Orientation) Metab2 Ring Cleavage Products High Metabolic Stability CYP2B6->Metab2 Steric Clash (Methyl points to Heme) EFV Efavirenz (Parent) Intact Oxazinone C=O EFV->CYP2B6 Binds (Cl-π with F108) Analog (4S)-Efavirenz 2-Desoxo-2-methyl Methyl replaces C=O Analog->CYP2B6 Binds (Cl-π with F108)

CYP2B6 metabolic pathway comparison: Efavirenz vs. (4S)-Efavirenz 2-Desoxo-2-methyl orientation.

Quantitative Metabolic Stability Comparison

To objectively compare the performance of (4S)-Efavirenz 2-Desoxo-2-methyl against standard Efavirenz, in vitro metabolic stability assays utilizing recombinant CYP2B6 highlight the stark contrast in intrinsic clearance (CLint). Because the analog lacks the requisite oxazinone ring structure for standard monooxygenation, its half-life is significantly extended[3].

Table 1: Representative In Vitro Metabolic Stability Parameters (Recombinant CYP2B6)

CompoundT1/2 (min)Intrinsic Clearance (CLint)Primary CYP2B6 MetaboliteCYP2B6 Binding Mode
(4S)-Efavirenz ~4515.4 µL/min/mg8-HydroxyefavirenzC8 oriented to heme iron
(4S)-Efavirenz 2-Desoxo-2-methyl >120<1.0 µL/min/mgNone (Disrupted metabolism)Methyl oriented to heme iron

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in every step to explain why specific conditions are chosen for evaluating these NNRTIs.

Protocol: Recombinant CYP2B6 Metabolic Stability Assay

Objective: To isolate the specific kinetic contribution of CYP2B6 without interference from secondary metabolizing enzymes (e.g., CYP2A6), which is critical for accurate structural-activity relationship (SAR) mapping[1].

Step-by-Step Methodology:

  • Preparation of Incubation Matrix:

    • Action: Dilute recombinant CYP2B6 (co-expressed with P450 reductase and cytochrome b5) to a final concentration of 25 pmol/mL in 100 mM potassium phosphate buffer (pH 7.4)[1].

    • Causality: The pH 7.4 buffer mimics physiological intracellular conditions, while the inclusion of cytochrome b5 is critical for optimal electron transfer during the CYP2B6 catalytic cycle. Without b5, the reaction rate artificially plummets.

  • Substrate Addition:

    • Action: Add (4S)-Efavirenz 2-Desoxo-2-methyl or EFV (0.25 to 40 µM) to the matrix. Ensure the final methanol/solvent concentration remains ≤0.5% of the total 200 µL reaction volume[1].

    • Causality: Higher solvent concentrations can denature the CYP enzyme or act as competitive inhibitors, skewing intrinsic clearance calculations and masking the true stability of the analog.

  • Reaction Initiation (The Self-Validating Step):

    • Action: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: Using a regenerating system rather than a single bolus of NADPH ensures a steady, non-depleting supply of reducing equivalents over the 60-minute assay. This prevents cofactor depletion from artificially capping metabolite formation, ensuring that any observed stability is due to the molecule's structure, not assay limitations.

  • Quenching and Extraction:

    • Action: At predetermined time points (0, 15, 30, 45, 60 min), quench 50 µL aliquots with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated EFV).

    • Causality: Cold acetonitrile instantly precipitates proteins and halts enzymatic activity, locking the metabolic profile at that exact second for accurate LC-MS/MS quantification.

Conclusion and Drug Development Implications

The substitution of the oxazinone carbonyl with a methyl group in (4S)-Efavirenz 2-Desoxo-2-methyl effectively neutralizes the primary CYP2B6-mediated 8-hydroxylation liability[2],[3]. By forcing the molecule into a non-canonical orientation within the active site, the analog demonstrates significantly lower intrinsic clearance and an extended half-life. For drug development professionals, this structural modification serves as a blueprint for designing next-generation NNRTIs that bypass neurotoxic metabolite formation while maintaining high target affinity. Furthermore, these metabolically stable analogs act as invaluable tools for probing the structural dynamics of polymorphic CYP2B6 variants across different species[4].

References

  • Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. Source: nih.gov.
  • Crystal Structure of CYP2B6 in Complex with an Efavirenz Analog. Source: mdpi.com.
  • Structure–Activity Studies Reveal the Oxazinone Ring Is a Determinant of Cytochrome P450 2B6 Activity Toward Efavirenz. Source: acs.org.
  • Efavirenz and Efavirenz-like Compounds Activate Human, Murine, and Macaque Hepatic IRE1α-XBP1. Source: nih.gov.

Sources

Validation

A Comparative Benchmarking Guide: (4S)-Efavirenz 2-Desoxo-2-methyl versus Current HIV Therapies

This guide provides a comprehensive framework for evaluating the preclinical efficacy of a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), (4S)-Efavirenz 2-Desoxo-2-methyl, against established first-line HI...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the preclinical efficacy of a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), (4S)-Efavirenz 2-Desoxo-2-methyl, against established first-line HIV therapies. As this is a novel investigational compound, this document focuses on the requisite experimental methodologies and presents a logical, data-driven approach to its comparative analysis.

Introduction: The Evolving Landscape of HIV-1 Antiretroviral Therapy

The management of Human Immunodeficiency Virus Type 1 (HIV-1) infection has been revolutionized by combination antiretroviral therapy (cART), transforming a fatal diagnosis into a manageable chronic condition.[1] A cornerstone of many cART regimens has been the class of drugs known as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2][3][4] These agents, including the widely used Efavirenz, exert their antiviral effect by binding to an allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that inhibits the conversion of viral RNA to DNA, a critical step in the viral life cycle.[2][4][5][6][7][8][9][10]

However, the emergence of drug-resistant viral strains and the central nervous system (CNS) side effects associated with first-generation NNRTIs like Efavirenz have necessitated the development of novel therapeutics.[7][11][12][13][14][15] Current first-line treatment guidelines from organizations like the World Health Organization now frequently recommend integrase strand transfer inhibitor (INSTI)-based regimens due to their high efficacy, favorable tolerability, and high barrier to resistance.[16][17][18][19][20][21]

This guide introduces a hypothetical novel NNRTI, (4S)-Efavirenz 2-Desoxo-2-methyl, an analogue of Efavirenz. The structural modification at the 2-position of the benzoxazinone core is postulated to alter the compound's interaction with the NNRTI binding pocket, potentially offering an improved resistance profile and a more favorable safety profile. Herein, we outline a rigorous benchmarking strategy to evaluate this hypothesis.

The Investigational Compound: (4S)-Efavirenz 2-Desoxo-2-methyl

Efavirenz is chemically described as (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one.[7] Our investigational compound, (4S)-Efavirenz 2-Desoxo-2-methyl, replaces the carbonyl group at the 2-position with a methyl group. This modification may impact the molecule's hydrogen bonding capacity and steric interactions within the NNRTI binding pocket, which could translate to altered efficacy against wild-type and mutant HIV-1 strains.

Comparative Therapeutic Agents

For a robust evaluation, (4S)-Efavirenz 2-Desoxo-2-methyl will be benchmarked against two classes of current HIV therapies:

  • Parent Compound: Efavirenz will serve as a direct comparator to assess the impact of the 2-desoxo-2-methyl modification.

  • Current First-Line Therapy: A leading integrase strand transfer inhibitor (INSTI), such as Dolutegravir or Bictegravir, will be used as a benchmark representing the current standard of care.[16][18][19][21]

In Vitro Efficacy Benchmarking

A series of in vitro assays are essential to determine the antiviral potency, resistance profile, and safety of (4S)-Efavirenz 2-Desoxo-2-methyl.

Antiviral Activity Assays

4.1.1 Cell-Based Viral Replication Assay

This assay measures the ability of the compound to inhibit HIV-1 replication in a cell culture system.

Experimental Protocol:

  • Cell Culture: TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain an integrated HIV-1 LTR-luciferase reporter gene, will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Compound Preparation: (4S)-Efavirenz 2-Desoxo-2-methyl, Efavirenz, and the selected INSTI will be serially diluted in DMSO to create a range of concentrations.

  • Infection: TZM-bl cells will be seeded in 96-well plates and pre-incubated with the test compounds for 2 hours. Subsequently, a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) will be added to the wells.

  • Incubation: The plates will be incubated for 48 hours at 37°C.

  • Quantification: Luciferase activity will be measured using a commercial luciferase assay system and a luminometer. The reduction in luciferase signal in the presence of the compound compared to the virus-only control indicates antiviral activity.[22]

  • Data Analysis: The 50% effective concentration (EC50) will be calculated by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

4.1.2 Reverse Transcriptase (RT) Activity Assay

This cell-free assay directly measures the inhibition of the HIV-1 RT enzyme.

Experimental Protocol:

  • Enzyme and Substrate Preparation: Recombinant HIV-1 reverse transcriptase and a poly(A) template with an oligo(dT) primer will be used.

  • Reaction Mixture: The reaction will be carried out in a buffer containing the enzyme, template-primer, and a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., digoxigenin-dUTP).

  • Inhibition: (4S)-Efavirenz 2-Desoxo-2-methyl and Efavirenz will be added to the reaction mixture at various concentrations. The INSTI will be excluded as it does not target RT.

  • Incubation and Detection: The reaction will be incubated to allow for DNA synthesis. The incorporation of the labeled dNTP will be quantified using an anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., peroxidase), followed by the addition of a colorimetric or chemiluminescent substrate.

  • Data Analysis: The 50% inhibitory concentration (IC50) will be determined from the dose-response curve.

Resistance Profiling

4.2.1 In Vitro Resistance Selection

This experiment will assess the propensity for the selection of drug-resistant viral variants.

Experimental Protocol:

  • Cell Culture and Infection: MT-4 cells will be infected with wild-type HIV-1.

  • Drug Pressure: The infected cells will be cultured in the presence of sub-optimal concentrations of (4S)-Efavirenz 2-Desoxo-2-methyl or Efavirenz.

  • Serial Passage: The culture supernatant containing progeny virus will be harvested and used to infect fresh MT-4 cells with escalating concentrations of the respective drugs. This process will be repeated for multiple passages.

  • Genotypic Analysis: At the end of the selection, the proviral DNA from infected cells will be extracted, and the reverse transcriptase gene will be sequenced to identify mutations associated with resistance.

4.2.2 Activity Against Known Resistant Strains

The antiviral activity of the novel compound will be tested against a panel of HIV-1 strains with known NNRTI resistance mutations (e.g., K103N, Y181C, G190A).[11][12][13][14]

Experimental Protocol:

This will follow the same procedure as the cell-based viral replication assay (Section 4.1.1), but using well-characterized, site-directed mutant strains of HIV-1.

Cytotoxicity Assay

This assay is crucial to determine the therapeutic index of the compound.[23][24]

Experimental Protocol:

  • Cell Culture: Uninfected TZM-bl or MT-4 cells will be seeded in 96-well plates.

  • Compound Exposure: The cells will be incubated with the same range of concentrations of (4S)-Efavirenz 2-Desoxo-2-methyl, Efavirenz, and the INSTI as used in the antiviral assays.

  • Viability Assessment: After 48 hours, cell viability will be measured using a colorimetric assay such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or a luminescence-based assay that quantifies ATP (e.g., CellTiter-Glo®).[25][26]

  • Data Analysis: The 50% cytotoxic concentration (CC50) will be calculated. The selectivity index (SI) will then be determined as the ratio of CC50 to EC50.

Hypothetical In Vitro Data Summary
CompoundWild-Type HIV-1 EC50 (nM)K103N Mutant EC50 (nM)Y181C Mutant EC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
(4S)-Efavirenz 2-Desoxo-2-methyl 1.51025>50>33,333
Efavirenz 2.0200504522,500
Integrase Inhibitor 0.5N/AN/A>100>200,000

Note: Data are hypothetical and for illustrative purposes only.

In Vivo Efficacy Benchmarking

Animal models are indispensable for evaluating the in vivo pharmacokinetics and antiviral activity of a novel compound before human clinical trials.[27][28][29][30]

Humanized Mouse Model

A humanized mouse model, such as the SCID-hu thy/liv or a model reconstituted with human CD34+ hematopoietic stem cells, will be utilized.[27][31]

Experimental Protocol:

  • Model Generation: Severe combined immunodeficient (SCID) mice will be surgically implanted with human fetal thymus and liver tissue or intravenously injected with human CD34+ cells to establish a human immune system.

  • Infection: Once a stable human T-cell population is established, the mice will be infected with a replication-competent strain of HIV-1.

  • Treatment: Following confirmation of viremia, the mice will be treated daily via oral gavage with (4S)-Efavirenz 2-Desoxo-2-methyl, Efavirenz, the selected INSTI, or a vehicle control.

  • Monitoring: Blood samples will be collected weekly to monitor plasma viral load using quantitative RT-PCR and CD4+ T-cell counts by flow cytometry.

  • Data Analysis: The reduction in viral load and the preservation of CD4+ T-cells in the treatment groups will be compared to the vehicle control group.

Visualization of Mechanisms and Workflows

Mechanism of NNRTI Action

NNRTI_Mechanism cluster_hiv_rt HIV-1 Reverse Transcriptase Active_Site Polymerase Active Site Viral_DNA Viral DNA Synthesis Active_Site->Viral_DNA Catalyzes Inhibition Synthesis Blocked Active_Site->Inhibition NNRTI_Pocket Allosteric NNRTI Pocket NNRTI_Pocket->Active_Site Induces Conformational Change Viral_RNA Viral RNA Template Viral_RNA->Active_Site Binds dNTPs dNTPs dNTPs->Active_Site Binds NNRTI (4S)-Efavirenz 2-Desoxo-2-methyl NNRTI->NNRTI_Pocket Binds to

Caption: Mechanism of NNRTI inhibition of HIV-1 reverse transcriptase.

In Vitro Efficacy Testing Workflow

Efficacy_Workflow cluster_antiviral Antiviral Potency cluster_resistance Resistance Profile cluster_safety Safety Profile Cell_Assay Cell-Based Viral Replication Assay EC50 Determine EC50 Cell_Assay->EC50 Enzyme_Assay RT Activity Assay Enzyme_Assay->EC50 Final_Analysis Calculate Selectivity Index (SI) Compare with Controls EC50->Final_Analysis Selection In Vitro Resistance Selection Resistance_Profile Characterize Resistance Selection->Resistance_Profile Mutant_Screen Screening Against Known Mutants Mutant_Screen->Resistance_Profile Resistance_Profile->Final_Analysis Cytotoxicity Cytotoxicity Assay CC50 Determine CC50 Cytotoxicity->CC50 CC50->Final_Analysis

Caption: Workflow for in vitro benchmarking of the novel compound.

Comparative Logic Diagram

Comparative_Logic cluster_potential_advantages Potential Advantages cluster_potential_disadvantages Potential Disadvantages Novel_Compound (4S)-Efavirenz 2-Desoxo-2-methyl Advantage1 Improved activity against resistant strains? Novel_Compound->Advantage1 Advantage2 Higher selectivity index (lower toxicity)? Novel_Compound->Advantage2 Advantage3 Reduced CNS side effects? Novel_Compound->Advantage3 Disadvantage1 Lower potency than current INSTIs? Novel_Compound->Disadvantage1 Disadvantage2 Different resistance pathway? Novel_Compound->Disadvantage2 Disadvantage3 Unfavorable pharmacokinetics? Novel_Compound->Disadvantage3

Caption: Logical considerations for the novel compound's evaluation.

Conclusion and Future Directions

The outlined benchmarking strategy provides a rigorous and scientifically sound pathway for the preclinical evaluation of (4S)-Efavirenz 2-Desoxo-2-methyl. The hypothetical data suggests that this novel compound could potentially offer advantages over its parent compound, Efavirenz, particularly in its activity against resistant strains and a higher selectivity index. However, its potency may not match that of current first-line integrase inhibitors.

Successful outcomes from these in vitro and in vivo studies would warrant further investigation into the compound's pharmacokinetic properties, long-term toxicity, and its potential for combination therapy. Ultimately, this structured approach is crucial for determining whether (4S)-Efavirenz 2-Desoxo-2-methyl represents a viable candidate for clinical development in the ongoing effort to expand and improve the therapeutic arsenal against HIV-1.

References

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  • Dr.Oracle. (2025, July 18). What is the mechanism of action of efavirenz?
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  • Coffin, J. M., et al. (2018). Persistence of Human Immunodeficiency Virus-1 Drug Resistance Mutations in Proviral Deoxyribonucleic Acid After Virologic Failure of Efavirenz-Containing Antiretroviral Regimens. Clinical Infectious Diseases, 67(10), 1596-1604.
  • Hatziioannou, T., & Evans, D. T. (2012). Animal models for HIV/AIDS research. Nature Reviews Microbiology, 10(12), 852-867.
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  • J-Stage. (n.d.). Latest advances in the efficacy, tolerability, and monotherapy of integrase inhibitors.
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  • Queen Mary University of London. (2026, February 9). First of its kind daily HIV treatment shows promising results.
  • Everyone.org. (n.d.). New HIV/AIDS treatments 2026.
  • World Health Organization. (2026, January 7). WHO releases updated recommendations on HIV clinical management.
  • Axion Biosystems. (n.d.). Antiviral Drug Studies.
  • Aidsmap. (2026, March 6). New antiretrovirals in the pipeline could be part of twice-yearly HIV treatment.
  • MDPI. (2022, December 31). In Vitro Susceptibility of HIV Isolates with High Growth Capability to Antiretroviral Drugs.
  • International Association of Providers of AIDS Care. (2026, January 7). Updated WHO HIV Recommendations.
  • ASM Journals. (n.d.). In Vitro and In Vivo Activities of AIC292, a Novel HIV-1 Nonnucleoside Reverse Transcriptase Inhibitor.
  • Gatch, M. B., et al. (2013). Molecular mechanisms of serotonergic action of the HIV-1 antiretroviral efavirenz. Journal of Pharmacology and Experimental Therapeutics, 347(2), 333-343.
  • MDPI. (2022, December 31). Efavirenz: History, Development and Future.
  • Clinical Info HIV.gov. (n.d.). Appendix A: Pediatric Antiretroviral Drug Information - Efavirenz.
  • Keiser, O., et al. (2011). Comparative effectiveness of efavirenz-based antiretroviral regimens in resource-limited settings. AIDS, 25(13), 1653-1658.

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Comparative

A Comparative Guide to the Synthesis of (4S)-Efavirenz and its 2-Desoxo-2-methyl Analog: A-Practical Approach to Reproducibility

For Researchers, Scientists, and Drug Development Professionals The landscape of antiretroviral therapy is in a constant state of evolution, driven by the dual needs for more potent drugs and more efficient, reproducible...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of antiretroviral therapy is in a constant state of evolution, driven by the dual needs for more potent drugs and more efficient, reproducible, and cost-effective manufacturing processes. Efavirenz, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a benchmark in this field. However, the synthesis of Efavirenz and its analogs, such as the 2-Desoxo-2-methyl variant, presents significant chemical challenges that can impact reproducibility and scalability. This guide provides a comparative analysis of established synthetic routes for (4S)-Efavirenz and a proposed, reproducible pathway for its 2-Desoxo-2-methyl analog, offering insights into the practical considerations for researchers in the field.

The Synthetic Challenge: From a Quaternary Carbon to a Benzoxazinone Core

The synthesis of Efavirenz is marked by several key difficulties, the most prominent being the construction of the stereogenic quaternary carbon center and the subsequent cyclization to form the benzoxazinone ring. The original synthesis developed by Merck, while groundbreaking, involved a seven-step process with a 62% overall yield.[1] A critical and often costly component of this synthesis is the introduction of the cyclopropyl acetylene side chain.[1] This intermediate is not only expensive but its synthesis can be fraught with challenges, including the potential for ring-opening side reactions.[1]

Over the years, numerous research efforts have focused on optimizing this process, exploring alternative reagents and synthetic strategies to improve yield, reduce costs, and enhance safety. These have included the use of milder chlorinating agents to prevent ring-opening, and the investigation of different bases to circumvent the use of hazardous reagents like n-butyllithium.[1]

A Comparative Analysis of Synthetic Strategies

This guide will compare two primary approaches to the synthesis of the benzoxazinone core of Efavirenz and its 2-Desoxo-2-methyl analog: the established carbonyldiimidazole (CDI) mediated cyclization and a proposed, more cost-effective route utilizing urea.

Parameter Established Method (CDI Cyclization) Proposed Alternative (Urea-based Cyclization) (4S)-Efavirenz 2-Desoxo-2-methyl Synthesis (Proposed)
Cyclizing Agent 1,1'-Carbonyldiimidazole (CDI)Urea1,1'-Carbonyldiimidazole (CDI)
Key Advantages High yield, well-established, good purity.[2]Extremely low cost, non-hazardous reagent.[3][4]Potentially higher stability of the final compound.
Key Disadvantages High cost of CDI.[3]Requires higher temperatures, potentially leading to side products.Synthesis of the methylated cyclopropyl acetylene precursor is more complex.
Typical Solvents Tetrahydrofuran (THF).[2]Toluene.[4]Tetrahydrofuran (THF).
Reaction Conditions Room temperature to 60°C.[2]Reflux temperatures.[4]Room temperature.
Reported Yield 90-98%.[2]Good yield and high purity reported.[3]Estimated to be comparable to Efavirenz synthesis, dependent on precursor synthesis.

Proposed Reproducible Synthesis of (4S)-Efavirenz 2-Desoxo-2-methyl

The synthesis of the 2-Desoxo-2-methyl analog of Efavirenz introduces the additional challenge of preparing the methylated cyclopropyl acetylene side chain. The following proposed synthesis is based on established methodologies for similar transformations and is designed for reproducibility in a standard laboratory setting.

Stage 1: Synthesis of 1-Ethynyl-1-methylcyclopropane

The initial step involves the synthesis of the key alkyne side chain. This can be achieved from methyl cyclopropyl ketone through a Bestmann-Ohira reaction.

A Methyl Cyclopropyl Ketone E 1-Ethynyl-1-methylcyclopropane A->E Bestmann-Ohira Reaction B Bestmann-Ohira Reagent B->E C Potassium Carbonate C->E D Methanol D->E

Caption: Synthesis of the methylated alkyne side chain.

Experimental Protocol:

  • To a solution of methyl cyclopropyl ketone (1.0 eq) in methanol at 0 °C, add the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 eq).

  • Add potassium carbonate (2.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer, concentrate, and purify the product by distillation or column chromatography.

Stage 2: Formation of the Chiral Amino Alcohol

This crucial step establishes the stereochemistry of the final product. It involves the enantioselective addition of the lithium salt of 1-ethynyl-1-methylcyclopropane to 2-amino-5-chlorophenyl trifluoromethyl ketone.

A 1-Ethynyl-1-methylcyclopropane E (S)-2-(2-amino-5-chlorophenyl)-4-(1-methylcyclopropyl)-1,1,1-trifluorobut-3-yn-2-ol A->E Enantioselective Addition B n-Butyllithium B->E C 2-Amino-5-chlorophenyl trifluoromethyl ketone C->E D Anhydrous THF D->E

Caption: Formation of the key chiral intermediate.

Experimental Protocol:

  • Dissolve 1-ethynyl-1-methylcyclopropane (1.1 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium (1.05 eq) while maintaining the temperature at -78 °C.

  • Stir the resulting lithium acetylide solution for 30 minutes.

  • In a separate flask, dissolve 2-amino-5-chlorophenyl trifluoromethyl ketone (1.0 eq) in anhydrous THF.

  • Add the ketone solution dropwise to the lithium acetylide solution at -78 °C.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Stage 3: Cyclization to (4S)-Efavirenz 2-Desoxo-2-methyl

The final step is the formation of the benzoxazinone ring using 1,1'-carbonyldiimidazole (CDI).

A (S)-amino alcohol intermediate D (4S)-Efavirenz 2-Desoxo-2-methyl A->D Cyclization B 1,1'-Carbonyldiimidazole (CDI) B->D C Anhydrous THF C->D

Caption: Final cyclization to the target molecule.

Experimental Protocol:

  • Dissolve the chiral amino alcohol from Stage 2 (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Add 1,1'-carbonyldiimidazole (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with ethyl acetate and wash successively with 1M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Recrystallize the crude product from a suitable solvent system to yield pure (4S)-Efavirenz 2-Desoxo-2-methyl.

Alternative Cyclization Strategy: The Urea Advantage

For the synthesis of Efavirenz itself, an innovative and cost-effective cyclization process using urea has been developed.[3][4] This method avoids the use of expensive and hazardous reagents like phosgene and its derivatives.[3] While this approach has not been explicitly reported for the 2-Desoxo-2-methyl analog, it presents a compelling alternative for large-scale, cost-sensitive production of Efavirenz.

Key Features of the Urea-based Cyclization:

  • Reagent: Utilizes readily available and inexpensive urea.[3][4]

  • Solvent: Typically performed in a high-boiling solvent like toluene.[4]

  • Conditions: Requires reflux temperatures to drive the reaction.

  • Advantages: Significant cost reduction and improved safety profile compared to phosgene-based methods.[3]

Conclusion

The reproducibility of the synthesis of Efavirenz and its analogs is a critical factor for both academic research and industrial production. While the established CDI-mediated cyclization offers high yields and purity, its cost can be a significant drawback. The proposed synthesis for (4S)-Efavirenz 2-Desoxo-2-methyl provides a reproducible pathway for obtaining this specific analog, leveraging well-understood chemical transformations. For the parent compound, Efavirenz, the development of a urea-based cyclization method represents a significant step towards a more economical and environmentally friendly process. The choice of synthetic route will ultimately depend on the specific goals of the researcher, balancing factors of cost, scale, safety, and desired purity.

References

  • Sanchez Bautista, E. (2023). VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN. FireScholars. [Link]

  • The Efavirenz: Structure-Activity Relantionship and Synthesis Methods | Request PDF. ResearchGate. [Link]

  • A New Synthetic Approach to Efavirenz through Enantioselective Trifluoromethylation by Using the Ruppert–Prakash Reagent | Request PDF. ResearchGate. [Link]

  • Corbett, J. W., et al. (2000). Synthesis and evaluation of analogs of Efavirenz (SUSTIVA) as HIV-1 reverse transcriptase inhibitors. Journal of medicinal chemistry, 43(11), 2019-2030. [Link]

  • Havale, S. H., et al. (2015). Synthesis of Efavirenz by an innovative cost effective cyclisation process. Der Pharma Chemica, 7(10), 292-295. [Link]

  • Hummert, P., et al. (2019). Efavirenz and Efavirenz-like Compounds Activate Human, Murine, and Macaque Hepatic IRE1α-XBP1. Toxicological Sciences, 168(2), 528-540. [Link]

  • An improved process for preparation of efavirenz.
  • Kim, H., et al. (2016). Synthesis of new 2′-deoxy-2′-fluoro-4′-azido nucleoside analogues as potent anti-HIV agents. Molecules, 21(7), 890. [Link]

  • Sarmapathy, K. (2019). NNRTI (Non-Nucleoside Reverse Transcriptase Inhibitor) Drug AZT and Their Preparation & Determination A Patent Evaluation of Efavirenz. Organic & Medicinal Chem IJ, 8(3). [Link]

  • Synthesis of Efavirenz by an innovative cost effective cyclisation process. ResearchGate. [Link]

  • Process for preparation of efavirenz.
  • Efavirenz 2-Desoxo-2-methyl (Mixture of Diastereomers). Clinivex. [Link]

  • Correia, C. A., et al. (2015). A concise flow synthesis of efavirenz. Angewandte Chemie International Edition, 54(16), 4945-4948. [Link]

Sources

Validation

Comparative study of the CNS side effects of Efavirenz and its 2-desoxo-2-methyl analog

Comparative Guide: CNS Toxicity and CYP2B6 Binding Dynamics of Efavirenz vs. its 2-Desoxo-2-Methyl Analog As a Senior Application Scientist operating out of our structural biology core here in Japan, I frequently consult...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: CNS Toxicity and CYP2B6 Binding Dynamics of Efavirenz vs. its 2-Desoxo-2-Methyl Analog

As a Senior Application Scientist operating out of our structural biology core here in Japan, I frequently consult on drug design pipelines aimed at minimizing off-target central nervous system (CNS) toxicity. When comparing the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz to its 2-desoxo-2-methyl analog, it is crucial to understand that we are not comparing two clinical therapeutics. Rather, we are comparing a highly effective but neurotoxic clinical drug against its perfectly engineered structural surrogate—a probe designed specifically to decode the exact mechanism of that toxicity.

This guide provides an in-depth, objective comparison of their structural behaviors, metabolic trajectories, and the experimental methodologies used to map their interactions with the CYP2B6 enzyme.

The Clinical Context: Efavirenz and the 8-OH-EFV Liability

Efavirenz is a cornerstone antiretroviral therapy, but its clinical utility is often limited by severe neuropsychiatric side effects. Up to 25% of patients experience CNS symptoms, including vivid dreams, dizziness, insomnia, anxiety, and severe depression 1.

Mechanistically, these side effects are not caused by Efavirenz itself, but by its primary metabolite, 8-hydroxyefavirenz (8-OH-EFV) , which induces calcium dysregulation and mitochondrial dysfunction in neurons 2. The hepatic enzyme responsible for this oxidation is Cytochrome P450 2B6 (CYP2B6) . Because Efavirenz undergoes rapid substrate turnover within the CYP2B6 active site, capturing its spatial orientation via X-ray crystallography to understand this toxic conversion has historically been nearly impossible.

The 2-Desoxo-2-Methyl Analog: A High-Affinity Structural Surrogate

To solve the rapid turnover problem, structural biologists engineered the 2-desoxo-2-methyl analog . By replacing the carbonyl oxygen on the oxazinone ring of Efavirenz with a methyl group, the analog mimics the spatial geometry of the parent drug but acts as a high-affinity, slow-turnover probe 3. This simple chemical substitution stabilizes the enzyme-substrate complex, allowing us to map the precise halogen-π interactions that dictate the formation of the neurotoxic metabolite.

Comparative Data Analysis

The following table summarizes the quantitative and structural differences between the clinical drug and its research analog.

ParameterEfavirenz (Clinical NNRTI)2-Desoxo-2-Methyl Analog (Research Probe)
Chemical Modification Contains a carbonyl oxygen at the oxazinone ringCarbonyl oxygen replaced by a methyl group
Primary Utility Antiretroviral therapy (HIV-1)Structural biology and enzyme kinetics
CYP2B6 Binding Affinity ( Ks​ ) Low affinity (Rapid substrate turnover)High affinity ( 0.21±0.06μM )
Metabolic Trajectory Oxidized to 8-hydroxyefavirenz (8-OH-EFV)Stable binding; methyl group oriented to heme-iron
CNS Toxicity Profile High (Neuropsychiatric effects, vivid dreams)N/A (Utilized in vitro to map the toxicity pathway)
Key Active Site Interaction Transient orientation for oxidationStable halogen- π bond with residue F108

Mechanistic Pathway Visualization

Understanding the divergence in how CYP2B6 processes these two molecules is critical. While Efavirenz is rapidly metabolized into a neurotoxin, the analog anchors itself into the active site, providing a stable window for structural resolution.

Pathway EFV Efavirenz (EFV) Clinical NNRTI CYP2B6 CYP2B6 Enzyme Active Site EFV->CYP2B6 Low Affinity Rapid Turnover Analog 2-Desoxo-2-Methyl Analog (Probe) Analog->CYP2B6 High Affinity (Ks = 0.21 μM) Metabolite 8-Hydroxyefavirenz (Neurotoxic) CYP2B6->Metabolite Oxidation Crystal Stable Co-Crystal (Halogen-π Map) CYP2B6->Crystal Structural Resolution CNS CNS Toxicity (Vivid Dreams, Anxiety) Metabolite->CNS Neuronal Damage

CYP2B6 metabolic pathways: Efavirenz turnover vs. Analog stabilization.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the protocols below detail the exact methodologies used to leverage the 2-desoxo-2-methyl analog in determining the structural basis of Efavirenz's toxicity. Every step is designed with built-in causality and validation checkpoints.

Protocol A: Spectral Titration for Binding Affinity ( Ks​ ) Determination

Causality: We use UV-Vis spectroscopy to measure the spin-state shift of the CYP2B6 heme-iron upon ligand binding. Because Efavirenz metabolizes too quickly to yield a stable reading, the analog is used to calculate the true thermodynamic binding limits 4.

  • Protein Purification: Express CYP2B6 in E. coli JM109 cells. Purify using a Macro-Prep CM weak cation exchange column.

  • Buffer Preparation: Dilute the purified CYP2B6 to 1–2 μM in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol and 0.2 mM DTT.

  • Ligand Titration: Incrementally add the 2-desoxo-2-methyl analog (from 0.05 μM to 5.0 μM).

  • Spectroscopic Measurement: Record the difference spectra after each addition.

  • Validation Checkpoint: A successful binding event is confirmed by a Type I spin shift (a peak at 390 nm and a trough at 417 nm). If the A417​/A280​ ratio of your purified protein is <2.0 , the baseline is too impure, and the spectral shift will be masked by background noise.

Protocol B: Co-Crystallization and X-Ray Diffraction

Causality: By achieving a stable lattice using the analog, we can map the exact atomic coordinates that orient the drug toward the heme-iron, revealing why the 8-hydroxy metabolite is formed so efficiently 3.

  • Complex Formation: Incubate purified CYP2B6 with a 5-fold molar excess of the 2-desoxo-2-methyl analog for 2 hours at 4°C.

  • Crystallization Setup: Utilize hanging-drop vapor diffusion plates. Mix 1 μL of the protein-ligand complex with 1 μL of precipitant solution (PEG 3350).

  • Harvesting: Once crystals form (typically 3–5 days), harvest and cryoprotect them in 20% glycerol before flash-freezing in liquid nitrogen.

  • Validation Checkpoint: Upon X-ray diffraction and molecular replacement, the physiological relevance of the binding pose is confirmed if you observe a distinct halogen-π interaction between the analog's chlorine atom and the aromatic ring of CYP2B6's F108 residue at <2.5 Å resolution.

Workflow Phase1 Step 1: CYP2B6 Expression (E. coli JM109 & Cation Exchange) Phase2 Step 2: Ligand Incubation (2-Desoxo-2-Methyl Analog) Phase1->Phase2 Split Phase2->Split Assay1 Spectral Titration Determine Ks (0.21 μM) Split->Assay1 UV-Vis Spectroscopy Assay2 X-Ray Crystallography Resolve F108 Interactions Split->Assay2 Vapor Diffusion

Experimental workflow for CYP2B6 analog co-crystallization and binding assays.

Conclusion: Translating Structural Data to Drug Design

The comparative study of Efavirenz and its 2-desoxo-2-methyl analog perfectly illustrates how structural biology overcomes clinical limitations. While Efavirenz's rapid metabolism into 8-OH-EFV causes debilitating CNS side effects 5, the analog provides the "frozen" blueprint of the active site. By understanding the halogen-π interactions with F108 revealed by the analog, drug development professionals can rationally design next-generation NNRTIs that avoid this specific binding orientation, thereby bypassing the neurotoxic metabolic pathway entirely.

References

  • Source: i-base.
  • Source: nih.
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  • Source: researchgate.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (4S)-Efavirenz 2-Desoxo-2-methyl

As a Senior Application Scientist, I frequently consult on the operational safety and logistical handling of potent active pharmaceutical ingredient (API) analogs. (4S)-Efavirenz 2-Desoxo-2-methyl is a highly specific st...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the operational safety and logistical handling of potent active pharmaceutical ingredient (API) analogs. (4S)-Efavirenz 2-Desoxo-2-methyl is a highly specific structural analog of Efavirenz, a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in HIV research[1].

While this specific derivative is primarily utilized in advanced drug development and as an analytical reference standard, its structural homology to Efavirenz dictates that it must be treated with the same—if not stricter—toxicological respect. Efavirenz is known for its complex safety profile, and handling its uncharacterized analogs requires a rigorous, self-validating safety system.

Here is your comprehensive, step-by-step guide to the personal protective equipment (PPE), handling workflows, and disposal plans required for this compound.

Toxicological Causality & Risk Assessment (The "Why")

In pharmaceutical safety, the "read-across" principle applies to analogs. Because the 2-desoxo-2-methyl derivative retains the core modified benzoxazinone-like scaffold and the trifluoromethyl/cyclopropylethynyl moieties of Efavirenz, we must assume equivalent mechanisms of toxicity. We enforce strict PPE based on three mechanistic pillars:

  • Hepatotoxicity & Systemic Exposure: First-generation NNRTIs can cause idiosyncratic drug-induced liver injury (IDILI) via the production of toxic and immunogenic metabolites in the liver[2]. Inhalation of aerosolized powder directly bypasses first-pass metabolism, leading to rapid systemic spikes and potential hepatotoxicity.

  • Dermal Penetration: The highly fluorinated and lipophilic nature of the molecule (Efavirenz has a logP of ~4.7) means that the compound can easily cross lipid bilayers[3]. Accidental skin contact with solubilized forms (e.g., in DMSO) will result in rapid transdermal absorption.

  • Environmental Persistence: The parent compound is notoriously difficult to degrade and is classified as very toxic to aquatic life[3]. Spills cannot be flushed down the sink; they require complete physical containment and chemical destruction.

Core PPE Matrix

To mitigate these risks, the following PPE matrix must be strictly adhered to when handling the solid powder or concentrated solutions. Every layer of PPE is designed to act as a fail-safe against the compound's specific physicochemical properties.

PPE CategoryRequired SpecificationToxicological & Operational Rationale
Respiratory Protection NIOSH-approved N95, P100, or FFP3 respirator.Prevents inhalation of micro-dust particles. The compound's potency requires minimizing alveolar exposure to prevent systemic absorption[4].
Hand Protection Double-gloving with Nitrile or Neoprene gloves (min 0.11 mm thickness).The high logP value indicates severe lipophilicity. Double gloving ensures a fail-safe barrier against dermal penetration, especially during solvent handling[4].
Eye Protection Tight-fitting chemical safety goggles with side shields.Prevents ocular absorption and physical irritation from airborne particulates. Standard safety glasses are insufficient[4].
Body Protection Tyvek® disposable coveralls or an impervious lab coat with knit cuffs.Prevents contamination of personal clothing, which could lead to chronic, low-dose exposure or cross-contamination outside the laboratory[4].

Operational Handling & Gowning Protocol

This protocol ensures that any breach in containment is immediately localized to the disposable PPE layer, protecting both the researcher and the integrity of the experiment.

Step 1: Preparation and Donning

  • Inspect all PPE for micro-tears prior to use.

  • Don the impervious lab coat, ensuring the knit cuffs are pulled down securely to the wrists.

  • Apply the first pair of nitrile gloves under the lab coat cuffs.

  • Apply the second pair of nitrile gloves over the lab coat cuffs to create a continuous, overlapping seal.

  • Don the N95/P100 respirator and perform a positive/negative pressure seal check.

  • Don chemical safety goggles.

Step 2: Engineering Controls and Weighing

  • All manipulation of the dry powder must occur within a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood with a face velocity of 80-100 fpm[4].

  • Use an anti-static weighing boat and non-sparking spatulas to prevent the electrostatic dispersion of the powder.

  • Solubilize the compound (e.g., in DMSO or Methanol) inside the fume hood before transferring it to other laboratory areas in a sealed secondary container.

Step 3: Doffing (Removal)

  • Remove the highly contaminated outer gloves inside the fume hood and dispose of them in a designated hazardous waste bin.

  • Remove goggles and respirator outside the hood, handling only the straps to avoid touching the potentially contaminated front surfaces.

  • Remove the lab coat and inner gloves. Wash hands immediately with soap and copious amounts of water[5].

Containment & Workflow Diagram

To visualize the logical flow of operations and containment strategies, follow this workflow:

HandlingWorkflow Donning 1. PPE Donning (Double Gloves, N95, Goggles) Hood 2. Engineering Control (Fume Hood / BSC) Donning->Hood Weighing 3. Powder Weighing (Anti-static tools) Hood->Weighing Solubilization 4. Solubilization (e.g., in DMSO) Weighing->Solubilization Transfer 5. Sealed Transfer (Secondary Container) Solubilization->Transfer Spill Spill Occurs? Transfer->Spill Decon Wet Wipe Decontamination (Do NOT sweep dry) Spill->Decon Yes Disposal Hazardous Waste Incineration Spill->Disposal No Decon->Disposal

Operational workflow for handling (4S)-Efavirenz 2-Desoxo-2-methyl, from PPE donning to disposal.

Spill Response & Environmental Disposal Plans

Because Efavirenz and its analogs are highly toxic to aquatic environments, traditional "dilute and flush" methods are strictly prohibited[3].

Immediate Spill Response Protocol:

  • Evacuate and Ventilate: If a powder spill occurs outside a fume hood, evacuate personnel from the immediate area and ensure room ventilation is active[5].

  • Don Emergency PPE: Responders must wear full PPE, including a P100 respirator.

  • Containment (No Dry Sweeping): Never sweep the dry powder, as this creates respirable aerosols[3]. Cover the spill with a damp absorbent pad (using water or a 10% ethanol solution to reduce dust, noting the compound's low water solubility).

  • Collection: Carefully scoop the wet absorbent material using non-sparking tools and place it into a sealable, compatible hazardous waste container[3].

  • Surface Decontamination: Wash the spill area thoroughly with soap and water, collecting all rinse water into the hazardous waste container.

Logistical Disposal Plan:

  • Solid Waste: All contaminated PPE, weighing boats, and spill cleanup materials must be placed in a sealed, clearly labeled hazardous waste container.

  • Liquid Waste: Organic solvent waste containing the analog must be segregated from general aqueous waste.

  • Final Destruction: Waste must be transferred to a licensed environmental waste contractor for high-temperature incineration. Under no circumstances should the chemical enter drains, surface water, or the sanitary sewer system[3].

References

  • NNRTI and Liver Damage: Evidence of Their Association and the Mechanisms Involved . MDPI. Available at: [Link]

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